4-(Benzyloxy)-3-fluoroaniline
Description
Propriétés
IUPAC Name |
3-fluoro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEYXHRMSUPJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620659 | |
| Record name | 4-(Benzyloxy)-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168268-00-6 | |
| Record name | 4-(Benzyloxy)-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-fluoroaniline is a substituted aniline derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a benzyloxy group for potential metabolic modulation and a fluorine atom that can enhance binding affinity and pharmacokinetic properties, make it a sought-after intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the pharmaceutical and life sciences sectors. The primary Chemical Abstracts Service (CAS) number for this compound is 168268-00-6 .[1][2][3] The hydrochloride salt of this compound is registered under CAS number 76243-25-9 .[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 168268-00-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂FNO | [1][2][5] |
| Molecular Weight | 217.24 g/mol | [1] |
| Appearance | Varies; often supplied as a solid. | General chemical supplier information |
| Melting Point | Not definitively reported. Related compounds such as 4'-(Benzyloxy)benzylidene-4-fluoroaniline have a melting point in the range of 134-138 °C.[6] | |
| Boiling Point | Not reported. | [1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Solubility in aqueous solutions is likely to be low. | Inferred from structural similarity to other anilines. |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quality control of this compound. Although a comprehensive public database of its spectra is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the fluoroaniline and benzyl rings, as well as the benzylic methylene protons. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F).
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-O stretching of the ether linkage, C-F stretching, and various aromatic C-H and C=C vibrations.[7][8][9]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether bond.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A common strategy is the reduction of a corresponding nitro compound.
Illustrative Synthetic Pathway
Caption: A general synthetic route to this compound.
Detailed Experimental Protocol: Reduction of 4-(Benzyloxy)-3-fluoronitrobenzene
This protocol describes a common method for the reduction of the nitro group to an amine using iron powder in the presence of an acid.
Materials:
-
4-(Benzyloxy)-3-fluoronitrobenzene
-
Iron powder
-
Ammonium chloride or acetic acid
-
Ethanol
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(Benzyloxy)-3-fluoronitrobenzene in a mixture of ethanol and water.
-
To this suspension, add iron powder and a catalytic amount of ammonium chloride or acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.[10]
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the benzyloxy and fluoro groups on the aniline scaffold makes this compound a valuable precursor for a range of biologically active molecules.
-
Cholesterol Absorption Inhibitors: This compound is a key intermediate in the synthesis of azetidinone-based cholesterol absorption inhibitors. The fluoroaniline moiety is crucial for the biological activity of these compounds.[5]
-
Anticancer Agents: Derivatives of this compound have shown potential as anticancer agents. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability.[5][11]
-
Kinase Inhibitors: Substituted anilines are common pharmacophores in kinase inhibitors used in oncology. The electronic properties of the fluoro- and benzyloxy-substituted aniline ring can be fine-tuned to achieve desired potency and selectivity.
Workflow for Utilization in Synthesis
Caption: General workflow for the use of this compound in API synthesis.
Safety and Handling
As a substituted aniline, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the handling procedures for related anilines should be followed.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12][13]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicity Profile of Related Anilines: Anilines, as a class of compounds, can be toxic. They are known to cause methemoglobinemia, and some are suspected carcinogens. Therefore, it is crucial to handle this compound with care and to minimize exposure.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals. Its unique combination of functional groups provides medicinal chemists with a versatile platform for designing molecules with improved efficacy and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and safe handling is paramount for its successful application in research and drug discovery.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluoro-benzyloxy)-phenylamine.
- Apollo Scientific. (2023, August 1). 4-(Benzyloxy)aniline hydrochloride Safety Data Sheet.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
- Arctom. (n.d.). CAS NO. 168268-00-6 | this compound.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluoroaniline.
- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- New Journal of Chemistry. (n.d.).
- PubChem. (n.d.). 4-Benzyloxyaniline.
- ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene.
- Thoreauchem. (n.d.). This compound-168268-00-6.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2-Fluoro-benzyloxy)-phenylamine.
- Benchchem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.
- Fisher Scientific. (n.d.).
- NIST. (n.d.). 4-Benzyloxyaniline.
- PubChem. (n.d.). 4-Benzyloxyaniline.
- PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline.
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.
- NIST. (n.d.). 4-Benzyloxyaniline.
- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
- ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline.
- PubChem. (n.d.). 3-Fluoroaniline.
- ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. This compound-168268-00-6 - Thoreauchem [thoreauchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 76243-25-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Buy this compound | 168268-00-6 [smolecule.com]
- 6. 4'-(Benzyloxy)benzylidene-4-fluoroaniline | 70627-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. lobachemie.com [lobachemie.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-fluoroaniline: A Key Intermediate in Medicinal Chemistry
Introduction
4-(Benzyloxy)-3-fluoroaniline is a substituted aromatic amine that serves as a crucial structural motif and synthetic intermediate in the fields of medicinal chemistry and drug development. Its unique combination of a nucleophilic amino group, an electron-withdrawing fluorine atom, and a bulky, lipophilic benzyloxy protecting group makes it a versatile building block for constructing complex molecular architectures. The strategic placement of the fluorine atom, ortho to the amine, significantly influences the molecule's electronic properties, basicity, and metabolic stability, making it a desirable component in the design of novel therapeutic agents.
Understanding the fundamental physicochemical properties of this compound is paramount for researchers. These properties dictate its behavior in chemical reactions, influence its solubility and purification, and ultimately impact the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive, in-depth analysis of the core physicochemical and spectroscopic properties of this compound, offering field-proven insights and methodologies for its characterization.
Molecular Structure and Core Properties
The molecular architecture of this compound is foundational to its chemical behavior. The interplay between the electron-donating amino and benzyloxy groups and the electron-withdrawing fluorine atom creates a nuanced electronic environment on the phenyl ring, governing its reactivity in synthetic transformations.
Table 1: Key Identifiers and Computed Properties for this compound
| Property | Value | Source / Comment |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₃H₁₂FNO | --- |
| Molecular Weight | 217.24 g/mol | --- |
| CAS Number | 168268-00-6 | [1] For the free base. |
| CAS Number (HCl Salt) | 76243-25-9 | [2] The hydrochloride salt is also commercially available. |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)F | --- |
Experimentally Determined and Inferred Physicochemical Properties
While comprehensive experimental data for this specific molecule is not aggregated in a single public source, we can infer its properties with high confidence based on its structure and data from closely related analogs.
Physical State and Appearance
Based on its molecular weight and the properties of its chloro-analog, 4-(benzyloxy)-3-chloroaniline, which is an off-white solid, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white or pale-yellow crystalline powder.
Melting Point
A definitive melting point is not widely published. However, by way of comparison, the analogous compound 4-(Benzyloxy)-3-chloroaniline has a reported melting point of 58.4 °C.[3] Given the substitution of chlorine (van der Waals radius: 1.75 Å) with fluorine (van der Waals radius: 1.47 Å), the crystal lattice packing may be altered. A reasonable estimate would place the melting point of the fluoro-derivative in a similar range, potentially slightly different due to changes in intermolecular forces.
Solubility
The solubility profile is dictated by the molecule's mixed polarity. The large nonpolar surface area contributed by the two phenyl rings and the ether linkage suggests poor solubility in aqueous media. Conversely, it is predicted to be soluble in common organic solvents.
-
High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene.[4]
-
Moderate Solubility: Methanol, Ethanol.
-
Low/Insoluble: Water, Hexanes.
This profile is critical for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.
Acidity and Basicity (pKa)
The pKa of the conjugate acid (anilinium ion) is a critical parameter that influences reactivity, extraction behavior, and the physiological properties of resulting APIs. The basicity of the aniline nitrogen is modulated by the electronic effects of the ring substituents.
-
Baseline: The pKa of the anilinium ion is ~4.6.
-
Effect of 4-Fluoro Group: The parent compound, 4-fluoroaniline, has a pKa of 4.65, indicating that the para-fluoro substituent has a minimal net effect on basicity due to the counteracting influences of its electron-withdrawing inductive effect and electron-donating mesomeric effect.[5]
-
Effect of 3-Fluoro Group: In our target molecule, the fluorine is meta to the amino group. In 3-fluoroaniline, the pKa drops to ~3.5, as the electron-withdrawing inductive effect dominates from the meta position without a counteracting resonance donation.
-
Effect of 4-Benzyloxy Group: The benzyloxy group at the para position is a net electron-donating group through resonance, which would be expected to increase the electron density on the nitrogen and thus raise the pKa.
Spectroscopic Profile for Structural Elucidation
The confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. Below is an expert prediction of the key spectral features a researcher should expect to observe.
¹H NMR Spectroscopy
The proton NMR spectrum provides the most definitive information for structural confirmation. (Predicted for CDCl₃ solvent).
-
Benzyl Protons (C₆H₅-CH₂-O): A sharp singlet appearing around δ 5.0-5.1 ppm , integrating to 2H. The protons on the benzyl phenyl ring will appear as a multiplet between δ 7.3-7.5 ppm , integrating to 5H.[3]
-
Aniline Ring Protons: The three protons on the substituted aniline ring will show a complex splitting pattern due to H-H and H-F couplings.
-
H-2 (ortho to -NH₂ and -F): A doublet of doublets around δ 6.7-6.8 ppm .
-
H-5 (ortho to -NH₂ and -OBn): A triplet (or doublet of doublets) around δ 6.8-6.9 ppm .
-
H-6 (meta to -NH₂): A doublet of doublets around δ 6.5-6.6 ppm .
-
-
Amine Protons (-NH₂): A broad singlet around δ 3.5-4.0 ppm , integrating to 2H. Its chemical shift can be variable and it may exchange with D₂O.[3]
¹³C NMR Spectroscopy
The carbon spectrum complements the ¹H NMR data.
-
Benzylic Carbon (-CH₂-): A distinct peak around δ 71-72 ppm .[3]
-
Aromatic Carbons: Approximately 10-11 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to fluorine (C-3) will appear as a doublet with a large ¹JC-F coupling constant (around 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller ²JC-F and ³JC-F couplings.
-
C-N Carbon: Expected around δ 141-142 ppm .[3]
-
C-O Carbon: Expected around δ 147-148 ppm .[3]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: A pair of sharp-to-medium peaks in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the -CH₂- group).
-
C=C Aromatic Stretch: Several sharp peaks in the 1500-1620 cm⁻¹ region.
-
C-O-C Asymmetric Stretch: A strong, characteristic peak around 1220-1260 cm⁻¹ .
-
C-F Stretch: A strong peak in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Molecular Ion (M⁺): A peak at m/z = 217 , corresponding to the molecular weight.
-
Major Fragmentation: The most prominent fragment is often the tropylium cation at m/z = 91 , resulting from the cleavage of the benzylic C-O bond. The loss of the C₇H₇ radical from the molecular ion would give a fragment at m/z = 126 .
Analytical Methodologies and Characterization Workflow
A robust and self-validating workflow is essential to ensure the identity, purity, and quality of this compound for use in subsequent research and development.
Purity Determination
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amine.
-
Detection: UV detection at 254 nm is suitable due to the presence of the aromatic rings.
-
Expected Result: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.
Integrated Characterization Workflow
The following workflow represents a self-validating system where each step provides complementary information to build a complete profile of the compound.
Caption: A validated workflow for the synthesis and characterization of this compound.
Experimental Protocol: Integrated Structural and Purity Analysis
This protocol describes a self-validating system by combining orthogonal analytical techniques.
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified solid. Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean NMR tube.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Causality: This confirms the presence and connectivity of all proton environments. The integration values validate the relative ratios of protons in the molecule.
-
Acquire a ¹³C NMR spectrum.
-
Causality: This confirms the carbon backbone and the presence of the C-F bond through its characteristic large coupling constant, providing unambiguous evidence of fluorination.
-
-
LC-MS Analysis:
-
Dilute a small portion of the NMR sample solution with a 1:1 mixture of acetonitrile and water.
-
Inject onto a reverse-phase HPLC system coupled to a mass spectrometer (e.g., ESI source).
-
Causality: The HPLC chromatogram provides a quantitative measure of purity, while the mass spectrometer simultaneously confirms the molecular weight (m/z 218.1 for [M+H]⁺). This dual detection system ensures the major peak is indeed the target compound and not an impurity with a similar UV absorbance.
-
-
Melting Point Analysis:
-
Determine the melting point of the bulk solid using a calibrated apparatus.
-
Causality: A sharp melting range (e.g., within 1-2 °C) is a strong indicator of high purity.
-
-
Data Consolidation and Validation:
-
Confirm that the ¹H and ¹³C NMR spectra match the predicted structure.
-
Verify that the main peak in the LC-MS has the correct mass-to-charge ratio.
-
Ensure the purity from the HPLC data is within the required specification (typically >97% for R&D use).
-
Check that the melting point is sharp.
-
Trustworthiness: When all four of these analytical results are consistent, the identity and purity of the material are validated with a high degree of confidence.
-
Conclusion
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. PubChem.
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
- Yildiz, I., & Torea, S. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1845-1851.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. PubChem.
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Royal Society of Chemistry.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 76243-25-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. 4'-(Benzyloxy)benzylidene-4-fluoroaniline | 70627-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
4-(Benzyloxy)-3-fluoroaniline molecular weight
An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of high-value organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides detailed, field-proven protocols for its synthesis and purification, and explores its strategic applications, particularly in the pharmaceutical sector. By grounding technical procedures in chemical principles, this guide serves as an essential resource for leveraging this versatile building block in advanced research and development projects.
Introduction: The Strategic Importance of Fluorinated Anilines
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. This compound is a bifunctional reagent that capitalizes on these advantages. It provides a synthetically versatile aniline moiety for further elaboration, while the fluorine atom at the 3-position and the benzyloxy protecting group at the 4-position offer strategic electronic and steric modulation. This guide elucidates the core characteristics and methodologies associated with this valuable compound.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is an organic compound whose identity is defined by the parameters summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂FNO | |
| Molecular Weight | 217.24 g/mol | Calculated |
| CAS Number | 168268-00-6 | |
| Appearance | Varies; typically a solid | General Knowledge |
| Common Synonyms | 4-(phenylmethoxy)-3-fluorobenzenamine | General Knowledge |
Note: The hydrochloride salt (CAS No. 76243-25-9) has a molecular formula of C₁₃H₁₃ClFNO and a molecular weight of 253.70 g/mol .
Molecular Structure
The structure of this compound is fundamental to its reactivity and utility as a synthetic building block.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable laboratory-scale approach involves the reduction of a nitrated precursor.
Synthetic Workflow
The overall synthetic strategy involves three key stages: etherification, nitration, and reduction. This workflow ensures the correct regiochemical placement of the functional groups.
A Comprehensive Technical Guide to the Solubility of 4-(Benzyloxy)-3-fluoroaniline
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Benzyloxy)-3-fluoroaniline, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public domain solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility, outlines robust experimental protocols for its determination, and discusses the critical factors influencing this essential physicochemical property. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower informed decision-making in process development, formulation, and analytical characterization.
Introduction: The Significance of this compound and Its Solubility
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, including the benzyloxy and fluoro groups, are often incorporated into bioactive molecules to modulate their pharmacological properties. A thorough understanding of the solubility of this compound is paramount for several critical aspects of drug development:
-
Process Chemistry: Solubility data is essential for the design of efficient synthesis and purification strategies, including reaction solvent selection, crystallization, and isolation of the final product.
-
Formulation Development: The solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of dosage form.
-
Analytical Method Development: Understanding the solubility of a compound is crucial for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC).
While specific quantitative solubility data for this compound is not extensively published, this guide provides the foundational knowledge and experimental frameworks necessary for its determination.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound suggests the following key characteristics that govern its solubility:
-
Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.
-
Dipole-Dipole Interactions: The presence of the polar C-F and C-N bonds, along with the ether linkage, contributes to a molecular dipole moment, favoring solubility in polar solvents.
-
Van der Waals Forces: The aromatic rings contribute to London dispersion forces, which may allow for some solubility in non-polar solvents.
-
"Like Dissolves Like": Based on these intermolecular forces, this compound is anticipated to exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbon solvents. Its solubility in aqueous media is expected to be limited due to the significant hydrophobic character of the benzyloxy and fluoro-substituted phenyl rings.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Relevance to Solubility |
| Molecular Formula | C₁₃H₁₂FNO | Provides the basis for molecular weight calculation. |
| Molecular Weight | 217.24 g/mol | Influences the mass-to-mole conversion in solubility calculations. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Indicates potential for interaction with protic solvents. |
| Hydrogen Bond Acceptors | 2 (from -N and -O-) | Suggests affinity for solvents capable of hydrogen bonding. |
| Predicted logP | ~3.5 | A higher logP value suggests lower aqueous solubility. |
| pKa | ~4-5 (Anilinium ion) | The basicity of the aniline group will influence its solubility in acidic aqueous solutions. |
Experimental Determination of Solubility
A systematic experimental approach is necessary to accurately quantify the solubility of this compound. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[1][2][3]
Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, toluene, water)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[2]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent temperature-induced precipitation, the pipette can be pre-warmed or pre-cooled to the equilibration temperature.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[4][5]
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a precise and widely used method for quantifying the concentration of dissolved solutes.[4][5]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).
-
Column Temperature: 25 °C
Calibration:
A standard calibration curve must be generated by preparing a series of solutions of this compound of known concentrations and plotting their corresponding peak areas from the HPLC analysis. The concentration of the unknown sample can then be determined by interpolation from this curve.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of this compound. A comprehensive understanding of these variables is crucial for obtaining accurate and reproducible data.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[6] The thermodynamic relationship between solubility and temperature can be described by the van't Hoff equation.[1]
-
Solvent Polarity: As predicted by the "like dissolves like" principle, the choice of solvent will have a profound effect on solubility. A systematic study across a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) will provide a comprehensive solubility profile.
-
pH (for Aqueous Solubility): The aniline functional group is basic and will be protonated in acidic solutions to form the corresponding anilinium salt. This salt form is generally more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing at lower pH values. According to ICH guidelines, solubility should be assessed over a pH range of 1.2 to 6.8 for pharmaceutical applications.[7][8]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in the solubility studies, for instance, by X-ray powder diffraction (XRPD).
Diagram 2: Influence of pH on Aqueous Solubility
Caption: Chemical equilibrium affecting the aqueous solubility of this compound.
Data Interpretation and Application
The experimentally determined solubility data for this compound should be compiled into a clear and concise format for easy interpretation and comparison.
Table 2: Example Solubility Data Table for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | 80.1 | Experimental Value | Calculated Value |
| Methanol | 32.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 1.9 | Experimental Value | Calculated Value |
This data can then be used to:
-
Select appropriate solvents for synthesis and purification.
-
Guide the development of formulations with optimal dissolution characteristics.
-
Provide a basis for biopharmaceutical classification according to the Biopharmaceutics Classification System (BCS).[7][8]
Conclusion
While readily available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing standardized experimental protocols, researchers and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts. A thorough characterization of the solubility of this important building block will undoubtedly facilitate more efficient and informed decision-making throughout the pharmaceutical development lifecycle.
References
- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.).
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20).
- 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem - NIH. (n.d.).
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020, February 10).
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.).
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PubMed Central. (2021, March 10).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (n.d.).
- M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. (n.d.).
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. (2025, August 6).
- US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. (n.d.).
- biopharmaceutics classification system-based biowaivers m9 - ICH. (2018, June 7).
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
- Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O | Journal of Chemical & Engineering Data - ACS Publications. (2019, February 6).
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-3-fluoroaniline
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This technical guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 4-(Benzyloxy)-3-fluoroaniline, a substituted aromatic amine of interest in synthetic and medicinal chemistry. We will deconstruct the theoretical underpinnings that dictate the spectrum's appearance, from the electronic effects of its distinct functional groups to the complex spin-spin coupling interactions, including long-range proton-fluorine (H-F) couplings. This guide presents a predicted high-resolution spectrum, a detailed experimental protocol for data acquisition, and a step-by-step interpretation of the spectral data. The methodologies and analyses herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret this and structurally related molecules.
Foundational Principles: Unpacking the Structure of this compound
The ¹H NMR spectrum of any molecule is a direct reflection of its electronic and structural environment. For this compound, the spectrum is governed by the interplay of three key substituents on an aniline scaffold: a potent electron-donating amino (-NH₂) group, a similarly electron-donating benzyloxy (-OCH₂Ph) group, and an electronegative fluorine (-F) atom. Understanding the influence of these groups is paramount to a successful spectral interpretation.
The amino and benzyloxy groups are strong activating, ortho, para-directing groups.[1] They donate electron density into the aromatic ring via resonance, which generally increases the shielding (and thus lowers the chemical shift) of protons at the ortho and para positions relative to the substituent.[1][2] Conversely, the fluorine atom is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect), but it can also donate electron density via resonance. Its most profound impact on the ¹H NMR spectrum, however, is through-bond J-coupling to nearby protons.[3][4]
The unique proton environments in this compound are labeled in the diagram below.
Caption: Figure 1. Molecular structure of this compound with unique proton environments labeled (a-e).
The distinct proton sets are:
-
H(a), H(b), H(c): The three protons on the substituted aniline ring.
-
-NH₂: The two amine protons.
-
H(d): The two benzylic methylene protons (-CH₂-).
-
H(e): The five protons on the terminal phenyl ring of the benzyloxy group.
Predicted ¹H NMR Spectral Data: A Quantitative Forecast
Based on established principles of substituent effects and spin-spin coupling, a detailed prediction of the ¹H NMR spectrum can be formulated. The electronic donation from the -NH₂ and -OCH₂Ph groups will push the aniline ring protons upfield from the typical benzene resonance of ~7.3 ppm.[2] The fluorine atom will introduce characteristic H-F coupling constants, which are crucial for definitive assignments.[3][4]
The following table summarizes the anticipated spectral parameters.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Integration |
| H(e) | 7.30 - 7.50 | Multiplet (m) | - | 5H |
| H(a) | ~6.95 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz; ⁴J(H,F) ≈ 6.0 Hz | 1H |
| H(c) | ~6.80 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz; ³J(H,F) ≈ 10.0 Hz | 1H |
| H(b) | ~6.70 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz; ⁵J(H,F) ≈ 1-2 Hz | 1H |
| H(d) | ~5.05 | Singlet (s) | - | 2H |
| -NH₂ | 3.50 - 4.50 | Broad Singlet (br s) | - | 2H |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary with solvent and concentration. Coupling constants are estimates based on analogous structures.[5][6][7]
Experimental Protocol for High-Resolution Spectrum Acquisition
The acquisition of a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for robust and reproducible results.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility or to observe different hydrogen-bonding behavior of the -NH₂ protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be an effective alternative.[8][9] The choice of solvent can significantly impact the chemical shift of labile protons like those on the amine group.[10]
-
Analyte Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer to serve as the chemical shift reference (δ = 0.00 ppm). If not present, a small amount can be added.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Spectrometer Configuration
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving the necessary signal dispersion to resolve the complex multiplets in the aromatic region.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton (zg30) pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Acquisition Time (aq): 2-4 seconds for good digital resolution.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption peaks. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals and normalize the values relative to a well-resolved peak of known proton count (e.g., the benzylic CH₂ signal, which should integrate to 2H).
Caption: Figure 2. Standard workflow for ¹H NMR spectrum acquisition.
In-Depth Spectral Interpretation
The final spectrum is a composite of signals, each telling a piece of the structural story. The key to interpretation lies in systematically analyzing the chemical shift, integration, and multiplicity of each peak.
The Benzyloxy Group (Protons d & e)
-
Phenyl Protons, H(e) (δ 7.30 - 7.50, 5H): The five protons of the benzyl group's phenyl ring are typically deshielded and appear as a complex, overlapping multiplet in the 7.3-7.5 ppm region.[11] Their chemical environment is largely unperturbed by the aniline ring system.
-
Benzylic Protons, H(d) (δ ~5.05, 2H): The two methylene protons are adjacent to an oxygen atom and a phenyl ring, placing their resonance downfield. With no adjacent protons to couple with, this signal appears as a sharp, easily identifiable singlet, integrating to 2H. This peak is often an excellent starting point for spectral assignment and integration calibration.
The Amine Protons (-NH₂)
-
Amine Protons (δ 3.50 - 4.50, 2H): The signal for the -NH₂ protons typically appears as a broad singlet.[12] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to differing degrees of hydrogen bonding and chemical exchange. In CDCl₃, it is expected around 3.7 ppm. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.
The Substituted Aniline Ring (Protons a, b, c)
This region is the most information-rich and complex part of the spectrum due to overlapping electronic effects and both H-H and H-F coupling.
Caption: Figure 3. J-coupling network in the aniline ring of this compound.
-
Proton H(c) (δ ~6.80, 1H): This proton is ortho to the benzyloxy group and ortho to the fluorine atom. It experiences strong coupling from two sources:
-
Ortho H-H coupling to H(b) (³JHH ≈ 8.5 Hz).
-
Ortho H-F coupling to the fluorine atom (³JHF ≈ 10.0 Hz).[4] The resulting signal is a clean doublet of doublets.
-
-
Proton H(b) (δ ~6.70, 1H): This proton is ortho to the amino group and meta to the benzyloxy group. It is the most shielded of the aromatic protons. Its multiplicity is determined by:
-
Ortho H-H coupling to H(c) (³JHH ≈ 8.5 Hz).
-
Meta H-H coupling to H(a) (⁴JHH ≈ 2.5 Hz).
-
Para H-F coupling to the fluorine atom (⁵JHF), which is typically very small (1-2 Hz) and may only manifest as a slight broadening of the peaks.[13] This signal will appear as a doublet of doublets, potentially with further fine splitting.
-
-
Proton H(a) (δ ~6.95, 1H): This proton is ortho to the amino group and meta to the fluorine atom. Its splitting pattern arises from:
Conclusion
The ¹H NMR spectrum of this compound is a rich tapestry of chemical information. A systematic approach, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for its complete and unambiguous assignment. The characteristic singlet of the benzylic protons, the broad resonance of the amine, and the intricate doublet of doublets for each of the three aniline ring protons—shaped by both H-H and H-F interactions—serve as definitive fingerprints for the molecule's structure. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage the full power of NMR spectroscopy in their scientific endeavors.
References
- Coupling of Protons with Fluorine Page - ResearchGate. (2007).
- PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. (2017). University of Ottawa. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021). YouTube. [Link]
- “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Publishing. (2014). Royal Society of Chemistry. [Link]
- Multinuclear NMR - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- 1H NMR Chemical Shift - Oregon State University. (n.d.).
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.). University of Nigeria. [Link]
- Solvent induced 1H NMR chemical shifts of annulenes - ChemRxiv. (n.d.). ChemRxiv. [Link]
- Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp - Reddit. (2017). Reddit. [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]
- 8. unn.edu.ng [unn.edu.ng]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. reddit.com [reddit.com]
- 13. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
An In-depth Technical Guide to the FT-IR Spectrum of 4-(Benzyloxy)-3-fluoroaniline
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Benzyloxy)-3-fluoroaniline, a compound of interest in pharmaceutical and agrochemical synthesis. As direct experimental data for this specific molecule is not widely published, this document establishes a robust predictive framework for its vibrational spectrum based on established spectroscopic principles and data from analogous structures. This approach provides researchers with a reliable reference for the identification and characterization of this and structurally related molecules.
Introduction: The Molecular Signature
This compound is a multi-functional molecule incorporating a primary aromatic amine, an aryl ether, a fluoro-substituted benzene ring, and a benzyl group. Each of these structural components possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies. FT-IR spectroscopy serves as a powerful, non-destructive technique to probe these vibrations, yielding a unique spectral "fingerprint" that can be used for structural elucidation and quality control.[1][2] Understanding this fingerprint is crucial for confirming the identity of the synthesized compound and ensuring its purity.
The presence of the primary amine group is of particular interest, as its characteristic N-H stretching and bending vibrations are sensitive to the electronic environment of the aromatic ring.[3][4] Furthermore, the C-F, C-O, and various aromatic C-H and C=C bonds provide a rich and complex spectrum that, when correctly interpreted, offers a detailed picture of the molecule's architecture.
Theoretical Foundation: Probing Molecular Vibrations with Infrared Light
FT-IR spectroscopy operates on the principle that molecular bonds are not rigid; they stretch, bend, and vibrate at specific quantized frequencies.[1][5] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a change in the molecule's dipole moment. An FT-IR spectrometer measures this absorption of light across a range of wavenumbers (typically 4000 to 400 cm⁻¹) and plots it as a spectrum of transmittance or absorbance versus wavenumber.
The resulting spectrum is divided into two main regions:
-
The Functional Group Region (4000-1300 cm⁻¹): This region contains absorptions from the stretching vibrations of specific bonds (e.g., N-H, C-H, C=O, C≡N). These bands are typically well-defined and are highly characteristic of the functional groups present.[6]
-
The Fingerprint Region (1300-400 cm⁻¹): This area of the spectrum is rich with complex vibrations, including bending modes and skeletal vibrations of the entire molecule.[6] While individual peak assignments can be challenging, the overall pattern in this region is unique to a specific molecule, serving as a powerful tool for identification.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol details a robust, self-validating method for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr (potassium bromide) pellet technique. This method is chosen for its ability to produce high-quality spectra for solid-phase materials.[7][8]
I. Materials and Equipment
-
This compound (solid, finely powdered)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press (capable of 8-10 tons of pressure)
-
FT-IR Spectrometer (e.g., equipped with a DTGS detector)
-
Spatula and analytical balance
II. Step-by-Step Methodology
-
Sample Preparation (The Causality of Homogeneity):
-
Weigh approximately 1-2 mg of this compound and 150-200 mg of dry KBr. The 1:100 ratio is critical; too much sample will lead to total absorption (flat-topped peaks), while too little will result in a poor signal-to-noise ratio.
-
Gently grind the KBr in the agate mortar for one minute to create a fine, consistent powder. This step ensures that the particle size is smaller than the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.[9]
-
Add the sample to the KBr in the mortar and continue to grind the mixture for another 2-3 minutes until it is a homogenous, fine powder. This thorough mixing ensures the analyte is evenly dispersed in the IR-transparent KBr matrix.
-
-
Pellet Formation (Creating an Optically Clear Medium):
-
Transfer a portion of the mixture into the collar of the pellet press die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure of 8-10 tons for approximately 2 minutes. The high pressure causes the KBr to flow and form a transparent or translucent pellet, effectively creating a solid-state solution of the analyte in the KBr matrix.
-
-
Spectral Acquisition (Data Generation and Validation):
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, acquire a background spectrum of the empty sample compartment. This is a critical self-validating step that measures the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts. This background is then automatically subtracted from the sample spectrum.
-
Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
III. Data Analysis
-
Perform a baseline correction on the resulting spectrum to account for any scattering effects or instrumental drift.
-
Use the spectrometer's software to identify and label the wavenumbers of the major absorption peaks.
-
Compare the observed peak positions with the predicted values and established correlation tables to confirm the presence of the expected functional groups.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Predicted FT-IR Spectrum of this compound
The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are derived from established correlation charts and spectral data of analogous compounds.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Corresponding Functional Group |
| 3480 - 3380 | Medium | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) |
| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretching | Benzene Rings |
| 2950 - 2850 | Medium - Weak | Aliphatic C-H Stretching (Asymmetric & Symmetric) | Methylene (-CH₂-) of Benzyl Group |
| 1630 - 1580 | Strong - Medium | N-H Scissoring (Bending) | Primary Aromatic Amine (-NH₂) |
| 1610 - 1585 | Strong - Medium | Aromatic C=C Ring Stretching | Benzene Rings |
| 1520 - 1480 | Strong - Medium | Aromatic C=C Ring Stretching | Benzene Rings |
| 1470 - 1440 | Medium | CH₂ Scissoring (Bending) | Methylene (-CH₂-) of Benzyl Group |
| 1335 - 1250 | Strong | Aromatic C-N Stretching | Aromatic Amine |
| 1280 - 1200 | Strong | Aryl-O-CH₂ Asymmetric Stretching | Aryl Ether |
| 1150 - 1050 | Strong | C-F Stretching | Fluoroaromatic |
| 900 - 675 | Strong | Aromatic C-H Out-of-plane Bending (OOP) | Substituted Benzene Rings |
In-depth Spectral Interpretation
N-H Vibrations (The Amine Signature)
The most definitive peaks for the primary amine group are the N-H stretching vibrations, expected as a doublet in the 3480-3380 cm⁻¹ region.[3][10] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[3] The appearance of two distinct peaks in this region is a strong indicator of the -NH₂ group. Additionally, a strong to medium intensity N-H scissoring (bending) vibration should be visible around 1630-1580 cm⁻¹.[4]
C-H Stretching Vibrations
Two types of C-H stretching vibrations are anticipated. A series of weaker bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on the aromatic rings.[11] Just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), sharper, medium-intensity peaks will arise from the asymmetric and symmetric stretching of the methylene (-CH₂) group in the benzyl moiety.[6]
Aromatic Ring and Ether Linkage Vibrations
The spectrum will be rich with information from the two benzene rings and the ether linkage.
-
C=C Stretching: Strong absorptions from the C=C stretching vibrations within the aromatic rings are expected in the 1610-1480 cm⁻¹ range.[11] The presence of multiple sharp bands in this region is highly characteristic of aromatic compounds.
-
Aryl Ether C-O Stretching: A very strong and prominent band corresponding to the asymmetric stretching of the Aryl-O-CH₂ bond should appear in the 1280-1200 cm⁻¹ region. This is one of the most intense peaks expected in the spectrum and is a key indicator of the aryl ether functionality.
-
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band typically found between 1150 and 1050 cm⁻¹. This peak can sometimes be obscured by other strong absorptions in the fingerprint region but is a crucial marker for the fluorine substituent.
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is expected to produce a strong band in the 1335-1250 cm⁻¹ range.[3][4]
Out-of-Plane Bending and the Fingerprint Region
The region below 900 cm⁻¹ will contain strong bands due to the out-of-plane (OOP) C-H bending vibrations of the substituted aromatic rings. The exact position of these bands is highly diagnostic of the substitution pattern on the rings.[11] The complexity of this fingerprint region, combined with the specific bands from the functional groups, provides a unique and definitive spectrum for this compound.
Caption: Molecular structure and key FT-IR vibrational assignments.
Conclusion
This technical guide provides a detailed predictive framework for the FT-IR analysis of this compound. By systematically dissecting the molecule into its constituent functional groups, we have assigned expected vibrational frequencies that can guide researchers in the identification and characterization of this compound. The provided experimental protocol outlines a best-practice approach for acquiring a high-quality spectrum, ensuring reproducibility and accuracy. While based on predictive analysis, this guide serves as an authoritative starting point for any scientist or drug development professional working with this molecule, bridging the gap between theoretical understanding and practical application in the laboratory.
References
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- University of Calgary. (n.d.).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
- University of the West Indies. (n.d.).
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]
- Wikipedia. (n.d.). Carbon–fluorine bond. [Link]
- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
- FindLight. (2019).
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
- Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]
- Michigan State University. (n.d.). Principles of FTIR Spectroscopy. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
- ResearchGate. (2025). Infrared spectroscopy of aniline (C6H5NH2)
- ResearchGate. (n.d.).
- Spectroscopy Online. (2016).
- International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- Spectroscopy Online. (2016). The Benzene Fingers, Part II: Let Your Fingers Do the Walking Through the Benzene Fingers. [Link]
- RSC Publishing. (n.d.). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part 11. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- AIP Publishing. (n.d.).
- YouTube. (2020). IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. [Link]
- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]
- Mendeleev Communications. (2020).
- Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]
- Química Organica.org. (n.d.). IR Spectrum: Amines. [Link]
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
- Slideshare. (n.d.). Infrared spectrum / infrared frequency and hydrocarbons. [Link]
- Reddit. (2015). In need of help identifying IR Spectrum. [Link]
- The Journal of Chemical Physics. (2024).
- CDN. (n.d.). Infrared Spectroscopy. [Link]
Sources
- 1. 4-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluoro-3-(trifluoromethyl)benzylamine [webbook.nist.gov]
- 4. rjpn.org [rjpn.org]
- 5. Buy this compound | 168268-00-6 [smolecule.com]
- 6. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. spectrabase.com [spectrabase.com]
Mass Spectrometry of 4-(Benzyloxy)-3-fluoroaniline: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry of 4-(benzyloxy)-3-fluoroaniline, a compound of interest in pharmaceutical and chemical synthesis. A deep understanding of its behavior under mass spectrometric conditions is essential for its accurate identification, structural elucidation, and quantification in complex matrices. This document outlines the theoretical basis for its ionization and fragmentation, provides detailed experimental protocols for its analysis, and presents predicted fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for this and structurally related molecules.
Introduction: Structural and Chemical Context
This compound is an aromatic amine containing three key functional groups that dictate its behavior in mass spectrometry: a primary aniline group, a benzyl ether linkage, and a fluorine substituent on the aromatic ring. The interplay of these groups under ionization conditions leads to a characteristic fragmentation pattern that can be used for its unambiguous identification. The primary amino group is a site of ready ionization, the benzyl ether bond is susceptible to cleavage, and the fluorine atom influences the electron distribution of the aromatic ring.
Foundational Principles of Ionization and Fragmentation
The choice of ionization technique is critical in the analysis of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable, with the choice depending on the analytical context, such as coupling with gas or liquid chromatography.
-
Electron Ionization (EI): This hard ionization technique typically imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in structural information, providing a veritable fingerprint of the molecule. For this compound, EI would likely produce a prominent molecular ion peak and a series of characteristic fragment ions.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is less likely to cause in-source fragmentation. It is particularly useful for analyzing the compound via liquid chromatography (LC-MS) and for accurately determining its molecular weight. In positive ion mode, the primary amine group is readily protonated to form the [M+H]⁺ ion.
The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For aromatic amines, alpha-cleavage is a common fragmentation pathway.[1] Benzyl ethers are known to cleave at the benzylic C-O bond, leading to the formation of a stable tropylium ion.[2]
Predicted Mass Spectrum and Fragmentation Pathways
Based on the structural features of this compound, a detailed fragmentation pattern can be predicted. The molecular weight of this compound (C₁₃H₁₂FNO) is 217.24 g/mol .
Electron Ionization (EI) Fragmentation
Under EI conditions, the following key fragmentation steps are anticipated:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 217.
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond of the benzyl ether, leading to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the tropylium ion. This is expected to be the base peak in the spectrum. The corresponding radical fragment would be the 4-amino-2-fluorophenoxy radical.
-
Formation of the 4-amino-2-fluorophenol ion: Loss of the benzyl radical would result in a fragment at m/z 126.
-
Loss of HCN: Aromatic amines can undergo the loss of hydrogen cyanide (HCN) from the aniline moiety.[3]
The proposed fragmentation pathway under electron ionization is depicted below:
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Fragmentation
In positive ion ESI-MS, the molecule will primarily be observed as the protonated species, [M+H]⁺, at m/z 218. Tandem mass spectrometry (MS/MS) of this precursor ion would be required to induce fragmentation. The fragmentation in ESI is often different from EI due to the even-electron nature of the precursor ion. A likely fragmentation would be the loss of the neutral benzyl alcohol molecule (C₇H₈O) following protonation of the ether oxygen, or the loss of the benzyl group.
Experimental Protocols
To ensure reliable and reproducible data, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound using an EI source.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Source: Electron Ionization (EI).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for analysis using an ESI source.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.[4]
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[4]
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
ESI Source Parameters:
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Capillary Voltage: 3500 V.
-
-
Data Presentation and Interpretation
The data obtained from the mass spectrometric analysis should be presented clearly for straightforward interpretation.
Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance (Predicted) |
| 217 | [M]⁺• (Molecular Ion) | C₁₃H₁₂FNO | Moderate |
| 126 | [M - C₇H₇]⁺ | C₆H₅FNO | Moderate |
| 91 | [C₇H₇]⁺ | C₇H₇ | High (Base Peak) |
Table 2: Expected Ions in the ESI-MS and MS/MS Spectra of this compound
| m/z (MS1) | Precursor Ion | Chemical Formula |
| 218 | [M+H]⁺ | C₁₃H₁₃FNO⁺ |
| m/z (MS/MS) | Product Ion | Proposed Neutral Loss |
| 110 | [C₆H₅FN+H]⁺ | C₇H₈O (Benzyl alcohol) |
| 91 | [C₇H₇]⁺ | C₆H₅FNO |
Workflow for Compound Identification and Characterization
The following workflow provides a systematic approach to the analysis of this compound.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its role in scientific research and development. By understanding the fundamental principles of its ionization and fragmentation, and by employing robust and well-defined experimental protocols, researchers can confidently identify and characterize this molecule. The predicted fragmentation patterns and detailed methodologies presented in this guide serve as a valuable resource for achieving accurate and reproducible results.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4'-(Benzyloxy)benzylidene-4-fluoroaniline.
- Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8848837. [Link]
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]
- Wang, Y., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4841–4848. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline.
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
- Abbasi, M. A., et al. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline.
- BLD Pharm. (n.d.). This compound hydrochloride.
- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.
- Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- BenchChem. (2025). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. BenchChem.
- Advion. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION.
- Arita, M., et al. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(11), 2548–2557.
- Organic Chemistry Lectures. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline.
- Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 68–76.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- CymitQuimica. (n.d.). N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline.
- FooDB. (2010, April 8). Showing Compound Benzyl butyl ether (FDB003368).
- JEOL USA Inc. (n.d.). Reference Data - Analytical Instruments.
- Chem-Impex. (n.d.). 4'-(Benzyloxy)benzylidene-4-fluoroaniline.
- Daniel, D., & Agilent Technologies, Inc. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- National Institute of Standards and Technology. (n.d.). 4-Benzyloxyaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10873, Benzyl ethyl ether.
- National Institute of Standards and Technology. (n.d.). Benzyl isopentyl ether.
- National Institute of Standards and Technology. (n.d.). Benzyl isopentyl ether.
Sources
An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3-fluoroaniline: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of a reliable and efficient synthesis pathway for 4-(benzyloxy)-3-fluoroaniline, a valuable intermediate in the development of novel therapeutic agents. The strategic incorporation of a benzyloxy group and a fluorine atom imparts unique physicochemical properties to the aniline scaffold, making it a sought-after building block in medicinal chemistry. This document moves beyond a simple recitation of procedural steps to offer insights into the rationale behind the chosen methodology, ensuring a thorough understanding of the synthesis for successful replication and optimization.
Strategic Overview: A Two-Step Pathway to this compound
The synthesis of this compound is most effectively achieved through a robust two-step sequence. This pathway commences with a Williamson ether synthesis to construct the benzyloxy ether linkage, followed by the reduction of a nitro group to the target aniline. This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting materials.
The logical flow of this synthesis is depicted in the following workflow diagram:
Caption: A flowchart illustrating the two-step synthesis of this compound.
Part 1: Core Directive - The Synthetic Blueprint
This guide is structured to provide a holistic understanding of the synthesis, from the foundational chemistry to the practical execution and analysis.
Section 1: Mechanistic Insights and Rationale A detailed exploration of the Williamson ether synthesis and the nitro group reduction, including the underlying chemical principles that govern these transformations.
Section 2: Experimental Protocols Step-by-step procedures for the synthesis of the intermediate, 1-(benzyloxy)-2-fluoro-4-nitrobenzene, and its subsequent conversion to this compound.
Section 3: Data Presentation and Characterization A comprehensive summary of the expected analytical data for the final product, including NMR, IR, and mass spectrometry, to aid in product verification.
Section 4: Trustworthiness and Validation Discussion of common challenges, troubleshooting strategies, and methods for ensuring the purity and identity of the synthesized compound.
Part 2: Scientific Integrity & Logic - The E-E-A-T Framework
Expertise & Experience: Causality in Experimental Choices
The selection of the Williamson ether synthesis is predicated on its reliability and efficiency in forming aryl ethers. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol without causing unwanted side reactions.
For the reduction of the nitro group, stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classic and highly effective method. This system is particularly advantageous as it is tolerant of the benzyloxy group, which can be susceptible to cleavage under certain catalytic hydrogenation conditions. The acidic workup also conveniently converts the product aniline into its hydrochloride salt, which can often be purified by recrystallization before being neutralized to afford the free base.
Trustworthiness: A Self-Validating System
Each stage of the synthesis is designed to be monitored and validated. Thin-layer chromatography (TLC) is an indispensable tool for tracking the progress of both reactions, ensuring the complete consumption of starting materials before proceeding to the next step or workup. The purification of the intermediate and the final product, typically by recrystallization or column chromatography, is crucial for obtaining a compound of high purity, which is essential for its intended use in research and development.
Authoritative Grounding & Comprehensive References
The protocols and mechanistic discussions presented herein are grounded in established organic chemistry principles and supported by analogous procedures found in the scientific literature.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
This procedure details the Williamson ether synthesis to form the key intermediate.
Materials:
-
2-Fluoro-4-nitrophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluoro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain 1-(benzyloxy)-2-fluoro-4-nitrobenzene.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group to the corresponding amine.
Materials:
-
1-(Benzyloxy)-2-fluoro-4-nitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 1-(benzyloxy)-2-fluoro-4-nitrobenzene (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution until basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods. The following table summarizes the expected data.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.90-6.70 (m, 3H, Ar-H), 5.05 (s, 2H, O-CH₂), 3.70 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 153.0 (d, J=240 Hz), 145.0, 142.0 (d, J=10 Hz), 136.5, 128.8, 128.3, 127.6, 116.0 (d, J=20 Hz), 115.5, 105.0 (d, J=25 Hz), 71.0 |
| Infrared (IR) (KBr, cm⁻¹) | Predicted ν (cm⁻¹): 3450-3300 (N-H stretching), 3100-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1620 (N-H bending), 1510 (aromatic C=C stretching), 1250 (C-O stretching), 1100 (C-F stretching) |
| Mass Spectrometry (MS) | Expected m/z: 217.09 [M]⁺ |
Mandatory Visualization: Synthesis Workflow
The following diagram provides a visual representation of the key steps and transformations in the synthesis of this compound.
A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)-3-fluoroaniline
This guide provides an in-depth exploration of the synthetic pathways to obtain 4-(benzyloxy)-3-fluoroaniline, a valuable intermediate in the development of novel therapeutics. Designed for researchers, chemists, and professionals in drug development, this document elucidates the strategic considerations, core methodologies, and practical insights for its efficient synthesis.
Executive Summary: Strategic Importance of this compound
This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. The presence of the fluoro and benzyloxy groups at specific positions on the aniline ring offers unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological profiles of the final active pharmaceutical ingredients (APIs). A robust and scalable synthetic route is therefore paramount for advancing research and development programs that utilize this key intermediate.
This guide details a reliable and well-precedented two-step synthetic sequence commencing from the commercially available starting material, 2-fluoro-4-nitrophenol. The core strategy involves the protection of the phenolic hydroxyl group via benzylation, followed by the reduction of the nitro group to the desired aniline.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound points to a straightforward disconnection at the carbon-nitrogen bond of the aniline, revealing a nitrobenzene precursor. The benzyl ether linkage can be retrosynthetically cleaved to identify a fluorinated nitrophenol as an ideal starting material. This leads to a convergent and efficient synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Pathway
The recommended synthetic pathway is a two-step process:
-
Step 1: Benzylation of 2-Fluoro-4-nitrophenol to form 4-(benzyloxy)-3-fluoronitrobenzene.
-
Step 2: Reduction of 4-(Benzyloxy)-3-fluoronitrobenzene to yield the final product, this compound.
This approach is advantageous due to the ready availability of the starting material, the high-yielding nature of each step, and the straightforward purification procedures.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)-3-fluoronitrobenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the formation of ethers.[1] In this step, the phenoxide ion of 2-fluoro-4-nitrophenol, generated in situ by a mild base such as potassium carbonate, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reagents and promoting the SN2 reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Fluoro-4-nitrophenol | 157.10 | 10.0 g | 0.0637 | 1.0 |
| Benzyl Bromide | 171.04 | 12.0 g (8.3 mL) | 0.0701 | 1.1 |
| Potassium Carbonate | 138.21 | 13.2 g | 0.0955 | 1.5 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrophenol (10.0 g, 0.0637 mol) and dimethylformamide (100 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add potassium carbonate (13.2 g, 0.0955 mol) to the solution.
-
Slowly add benzyl bromide (12.0 g, 0.0701 mol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 4-(benzyloxy)-3-fluoronitrobenzene as a yellow solid.
Step 2: Synthesis of this compound by Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step. While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method, it may not be suitable for all laboratory setups.[2] A convenient and effective alternative is the use of stannous chloride (SnCl₂) in a polar solvent like ethanol.[3] This method is known for its mild reaction conditions and high yields in the reduction of aromatic nitro compounds.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-(Benzyloxy)-3-fluoronitrobenzene | 247.22 | 10.0 g | 0.0405 | 1.0 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 36.4 g | 0.161 | 4.0 |
| Ethanol (95%) | - | 200 mL | - | - |
| Sodium Hydroxide (5M aq.) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(benzyloxy)-3-fluoronitrobenzene (10.0 g, 0.0405 mol) in ethanol (200 mL).
-
Add stannous chloride dihydrate (36.4 g, 0.161 mol) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 2-3 hours. The reaction is typically exothermic. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 5M aqueous sodium hydroxide solution to the cooled mixture with stirring to adjust the pH to approximately 10-12. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield a pure solid.
Trustworthiness and Self-Validating Protocols
The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome of the synthesis. Expected yields for the benzylation step are typically in the range of 85-95%, and the nitro reduction with stannous chloride generally proceeds with yields of 80-90%.
Conclusion
The synthesis of this compound can be reliably achieved in two high-yielding steps from 2-fluoro-4-nitrophenol. The described protocols for Williamson ether synthesis and subsequent nitro group reduction offer a practical and scalable route for obtaining this important building block. Adherence to the experimental details and careful monitoring of the reaction progress will ensure a successful outcome, providing researchers with a dependable supply of this key intermediate for their drug discovery and development endeavors.
References
- Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. BenchChem.
Sources
discovery and history of 4-(Benzyloxy)-3-fluoroaniline
An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline: From Rational Design to Application in Modern Drug Discovery
Abstract
This compound is a specialized organic compound whose history is not defined by a singular moment of discovery, but rather by its emergence as a rationally designed, high-value intermediate in medicinal chemistry. Its significance lies in the strategic combination of two critical chemical motifs: a fluorinated aniline core and a benzyloxy group. This guide provides an in-depth analysis of the compound's structural rationale, detailed synthetic methodologies, and its practical application in the synthesis of complex molecules relevant to drug development. We will explore the causality behind its design, provide validated experimental protocols, and illustrate its utility as a versatile building block for researchers, scientists, and drug development professionals.
Part 1: The Genesis of a Building Block - A Story of Rational Design
The existence of this compound is a testament to the principles of modern medicinal chemistry. Rather than being an accidental discovery, it is a molecule conceived to solve specific challenges in drug design. Its value is derived from the synergistic properties of its constituent parts.
The Fluoroaniline Core: Engineering Metabolic Stability and Potency
The incorporation of fluorine into drug candidates has become a cornerstone of pharmaceutical development.[1] The 3-fluoroaniline moiety in this compound offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the aniline nitrogen. This fine-tuning of basicity is critical for optimizing a molecule's solubility, cell permeability, and off-target activity.
-
Enhanced Binding Interactions: Fluorine can participate in unique, non-covalent interactions (such as orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and selectivity. The strategic placement of fluorine on an aniline ring is a well-established method for creating key intermediates for potent therapeutics, including kinase inhibitors like Lapatinib.[2][3]
The Benzyloxy Moiety: A Dual-Functionality Workhorse
The benzyloxy group serves a crucial dual purpose, acting as both a versatile protecting group and an influential pharmacophore.
-
As a Protecting Group: In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group. The benzyloxy group is an ideal choice for protecting phenolic hydroxyls due to its robustness under a wide range of reaction conditions (e.g., acidic, basic, and some oxidative/reductive conditions).[4] Crucially, it can be removed cleanly and efficiently under mild conditions via catalytic hydrogenation, a process that typically does not affect other functional groups.[4] This orthogonality is a key principle in complex molecule synthesis.[5]
-
As a Pharmacophore: The benzyloxy group significantly increases the lipophilicity of a molecule compared to a free hydroxyl group.[6] This property can enhance membrane permeability and access to intracellular targets. Furthermore, the aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, directly contributing to a compound's biological activity. This role has been effectively demonstrated in the design of potent Monoamine Oxidase (MAO) inhibitors.[7][8]
Part 2: Synthesis and Characterization
The synthesis of this compound is straightforward, typically achieved by protecting the hydroxyl group of the corresponding aminophenol. This approach ensures the preservation of the amine functionality for subsequent reactions.
Physicochemical Data
A comprehensive understanding of the compound's properties is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FNO | [9] |
| Molecular Weight | 217.24 g/mol | N/A |
| CAS Number | 168268-00-6 | [9] |
| Appearance | Solid | N/A |
| Primary Application | Synthetic Intermediate | [9] |
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol details the benzylation of 4-amino-2-fluorophenol. The choice of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a mild base that is easily removed during workup.
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-amino-2-fluorophenol (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
Step 2: Reagent Addition
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 30 °C.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Application in Complex Molecule Synthesis
The true value of this compound is realized when it is used as a key building block in constructing more complex molecular architectures. The aniline functional group is a versatile handle for forming carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals.
Case Study: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[2] This reaction is a cornerstone of modern drug discovery, enabling the rapid assembly of compound libraries.
Experimental Protocol: Coupling with an Aryl Bromide
This protocol provides a general method for the N-arylation of this compound with a generic aryl bromide.
Step 1: Reaction Setup (Inert Atmosphere)
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Add a base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Step 2: Solvent Addition and Reaction
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours.
Step 3: Monitoring and Work-up
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product via column chromatography.
Role as a Synthetic Intermediate Diagram
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 168268-00-6 [smolecule.com]
An In-Depth Technical Guide to the Electronic Effects of Fluorine in 4-(Benzyloxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Its unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorinated anilines, in particular, are versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] This guide delves into the nuanced electronic effects of fluorine in a specific, yet illustrative, molecule: 4-(Benzyloxy)-3-fluoroaniline. Understanding these effects is paramount for chemists aiming to fine-tune molecular properties such as basicity (pKa), reactivity, and intermolecular interactions, which are critical for drug efficacy and safety.[5][6]
The Duality of Fluorine's Electronic Influence: Induction vs. Resonance
Fluorine's electronic impact on an aromatic ring is a classic example of the interplay between inductive and resonance effects.[7] These two opposing forces dictate the electron density distribution within the molecule, thereby influencing its chemical behavior.
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bond framework.[7][8] This effect decreases the electron density on the adjacent carbon atom and, to a lesser extent, on other atoms in the vicinity.[7] This electron withdrawal generally deactivates the aromatic ring towards electrophilic substitution and lowers the basicity of the aniline nitrogen.[9][10]
-
Resonance Effect (+R): Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic pi (π) system, an electron-donating resonance effect.[8][11] This effect increases the electron density at the ortho and para positions relative to the fluorine atom.[11] While generally weaker than its inductive effect, the resonance donation from fluorine is more significant than that of other halogens due to better orbital overlap between the carbon 2p and fluorine 2p orbitals.[9]
The net electronic influence of fluorine is a delicate balance of these two effects. In the case of reactivity in electrophilic aromatic substitution, the inductive effect typically dominates, leading to overall deactivation of the ring compared to benzene.[9] However, the resonance effect directs incoming electrophiles to the ortho and para positions.[11]
Analyzing the Electronic Landscape of this compound
In this compound, the electronic environment is further modulated by the presence of the benzyloxy group at the para position relative to the amino group.
-
Amino Group (-NH2): A potent activating group that donates electron density through resonance (+R) and withdraws weakly through induction (-I).
-
Benzyloxy Group (-OCH2Ph): An electron-donating group, primarily through resonance (+R) from the oxygen lone pairs, and also electron-withdrawing through induction (-I).
-
Fluorine Atom (-F): Positioned meta to the amino group, its strong inductive electron-withdrawing effect (-I) will significantly influence the basicity of the aniline nitrogen. Its resonance effect (+R) will primarily influence the electron density at the positions ortho and para to itself.
The interplay of these substituents creates a unique electronic profile. The fluorine atom, meta to the amino group, will exert a significant electron-withdrawing inductive effect, thereby decreasing the electron density on the nitrogen and lowering its pKa.
Diagram: Interplay of Electronic Effects in this compound
Caption: Electronic contributions of substituents in this compound.
Quantifying Electronic Effects: Hammett Constants and pKa Values
The electronic influence of substituents can be quantified using Hammett constants (σ).[12] These empirical parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[13]
| Substituent | σ_meta | σ_para | Dominant Effect | Reference |
| -F | 0.34 | 0.06 | Strong -I, Weak +R | [14] |
| -OCH3 (analogue for -OBn) | 0.11 | -0.24 | Strong +R, Moderate -I | [14] |
| -NH2 | -0.04 | -0.66 | Strong +R, Weak -I | [14] |
The pKa of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups decrease the pKa (making the aniline less basic), while electron-donating groups increase it.[15][16]
| Compound | pKa (at 25°C) | Reference |
| Aniline | 4.63 | [14] |
| 3-Fluoroaniline | 3.5 | [17][18] |
| 4-Benzyloxyaniline | ~5.3 (Estimated) | [19] |
The pKa of 3-fluoroaniline (3.5) is significantly lower than that of aniline (4.63), demonstrating the potent electron-withdrawing inductive effect of the meta-fluorine substituent.[17][18] Conversely, the pKa of 4-benzyloxyaniline is expected to be higher than that of aniline due to the electron-donating resonance effect of the benzyloxy group. In this compound, the opposing effects of the fluorine and benzyloxy groups will result in a pKa value that is intermediate, but likely lower than that of aniline due to the proximity and strength of fluorine's inductive effect.
Experimental Workflow: Determination of pKa by UV-Vis Spectroscopy
A reliable method for determining the pKa of anilines is through UV-Vis spectrophotometry. This technique relies on the different absorption spectra of the protonated and deprotonated forms of the molecule.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of this compound.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the aniline should be in the 10⁻⁴ to 10⁻⁵ M range.[20]
-
UV-Vis Measurement:
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both the fully protonated (acidic solution) and fully deprotonated (basic solution) forms.
-
At a selected wavelength where there is a significant difference in absorbance between the two forms, plot absorbance versus pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the resulting sigmoidal curve.
-
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectroscopy.
Conclusion: Harnessing Fluorine's Electronic Effects in Drug Design
The electronic effects of fluorine in this compound exemplify the nuanced considerations required in contemporary drug design. The strong inductive electron withdrawal by fluorine, modulated by the resonance donation of the benzyloxy group, provides a powerful tool for tuning the basicity and reactivity of the aniline moiety. A thorough understanding of these principles, quantified by parameters like Hammett constants and pKa values, and verified through robust experimental protocols, is essential for the rational design of novel therapeutics with optimized properties. The strategic placement of fluorine, as demonstrated in this guide, continues to be a vital strategy for enhancing the efficacy, metabolic stability, and overall performance of drug candidates.[1][6]
References
- A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. (n.d.). Benchchem.
- The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. (n.d.). Benchchem.
- Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
- The Role of Fluorinated Intermediates in Modern Drug Discovery. (2025, October 16).
- Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate.
- Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps.
- 3-Fluoroaniline. (n.d.). ChemicalBook.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central.
- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025, January 26).
- Rate of EAS in chlorobenzene and fluorobenzene. (2016, January 4). Chemistry Stack Exchange.
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.).
- This compound. (n.d.). Smolecule.
- 3-Fluoroaniline. (n.d.). PubChem.
- Worked example: Resonance vs. Inductive Effects. (n.d.). Khan Academy.
- Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. (n.d.). Benchchem.
- Hammett equation. (n.d.). Wikipedia.
- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ChemRxiv.
- Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.).
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega.
- 4-fluoroaniline. (n.d.). Semantic Scholar.
- The role of fluorine in medicinal chemistry. (2007). PubMed.
- A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab.
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.
- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate.
- N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis. (n.d.). ChemicalBook.
- Substituent effects on the physical properties and pKa of aniline. (2025, August 6). ResearchGate.
- 3-Fluoroaniline 99 372-19-0. (n.d.). Sigma-Aldrich.
- Synthesis of 4-benzyloxyaniline. (n.d.). PrepChem.com.
- 4'-(Benzyloxy)benzylidene-4-fluoroaniline 70627-52-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2025, March 10). Carl ROTH.
- 372-19-0(3-Fluoroaniline) Product Description. (n.d.). ChemicalBook.
- 4-(Benzyloxy)aniline. (n.d.). CymitQuimica.
- 4-Benzyloxyaniline. (n.d.). PubChem.
- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 4-(Benzyloxy)aniline hydrochloride. (n.d.). GoldBio.
- 4-(Benzyloxy)aniline. (n.d.). Biotuva Life Sciences.
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. journaleras.com [journaleras.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 14. global.oup.com [global.oup.com]
- 15. afit.edu [afit.edu]
- 16. researchgate.net [researchgate.net]
- 17. 3-Fluoroaniline price,buy 3-Fluoroaniline - chemicalbook [chemicalbook.com]
- 18. 372-19-0 CAS MSDS (3-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
role of benzyloxy group in 4-(Benzyloxy)-3-fluoroaniline
An In-Depth Technical Guide to the Role of the Benzyloxy Group in 4-(Benzyloxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the multifaceted role of the benzyloxy group in the chemical behavior of this compound. This molecule is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals.[1] This document elucidates the synergistic and antagonistic electronic and steric effects of the benzyloxy and fluoro substituents, which collectively dictate the reactivity, regioselectivity, and overall utility of the aniline scaffold. We will delve into the benzyloxy group's function as a crucial protecting group, a modulator of nucleophilicity, and a director of electrophilic aromatic substitution. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block in complex synthetic endeavors.
Introduction: The Strategic Importance of this compound
Fluorinated aniline derivatives are a cornerstone in modern synthetic chemistry, prized for the unique physicochemical properties imparted by the fluorine atom.[2][3] These properties include enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making them invaluable in the design of new therapeutic agents and functional materials.[4] this compound emerges as a particularly strategic intermediate due to the presence of three key functional moieties: the nucleophilic amino group, the electron-withdrawing fluorine atom, and the sterically demanding, electronically versatile benzyloxy group.
The interplay between these groups creates a nuanced reactivity profile that can be strategically exploited in multi-step syntheses. The benzyloxy group, in particular, serves a dual purpose. It acts as a robust protecting group for the phenolic oxygen, preventing unwanted side reactions, while also profoundly influencing the electronic landscape of the aromatic ring.[5] Understanding the dominant role of the benzyloxy group is paramount to predicting and controlling the outcomes of reactions involving this substrate.
Decoding the Substituent Effects: An Electronic and Steric Analysis
The reactivity of the aniline ring in this compound is a direct consequence of the combined electronic and steric influences of its substituents.
The Benzyloxy Group: A Dual-Natured Influencer
The benzyloxy group (-OCH₂Ph) exhibits a dichotomous electronic character. The oxygen atom, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the π-system. This resonance effect (+M) is strongly activating, increasing the electron density at the ortho and para positions.[6] However, the electronegativity of the oxygen atom also leads to an inductive electron-withdrawing effect (-I). In the case of alkoxy groups like benzyloxy, the resonance effect typically outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic aromatic substitution.
From a steric perspective, the benzyloxy group is significantly more demanding than a simple methoxy or hydroxyl group. This bulk can hinder the approach of electrophiles to the adjacent ortho position (C-3), thereby influencing the regioselectivity of substitution reactions.
The Fluoro Group: A Deactivating Director
The fluorine atom at the C-3 position is highly electronegative, exerting a powerful inductive electron-withdrawing effect (-I).[3] This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted aniline.[7] While halogens, including fluorine, do possess lone pairs that can participate in resonance donation (+M), their strong inductive effect is the dominant factor in determining overall ring reactivity.[6][8] Despite being a deactivator, the fluorine atom is an ortho, para-director.
Synergistic and Antagonistic Interactions
The true chemical personality of this compound arises from the interplay of these two substituents:
-
Activation vs. Deactivation: The activating benzyloxy group and the deactivating fluoro group are in opposition. The powerful +M effect of the benzyloxy group is the dominant force, rendering the ring activated overall, albeit less so than if the fluorine were absent.[9]
-
Directing Effects: Both the benzyloxy group (ortho, para-directing) and the fluoro group (ortho, para-directing) influence the position of incoming electrophiles. Since the para position to the benzyloxy group is occupied by the amino group's nitrogen (in the parent phenol), and the para position to the fluoro group is occupied by the benzyloxy group, the primary sites for electrophilic attack are the positions ortho to the strongly activating benzyloxy group.
The following diagram illustrates the dominant electronic effects at play:
Caption: Electronic effects of substituents in this compound.
The Benzyloxy Group as a Strategic Protecting Group
In the context of multi-step organic synthesis, protecting groups are indispensable tools for masking reactive functional groups.[5] The benzyloxy group is a premier choice for the protection of phenols for several key reasons:
-
Robustness: Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic and acidic media, organometallic reagents, and many oxidizing and reducing agents.[10]
-
Ease of Introduction: The benzyloxy group is readily introduced via a Williamson ether synthesis, reacting the corresponding phenoxide with benzyl bromide or chloride.
-
Mild and Selective Cleavage: The most significant advantage of the benzyl protecting group is its susceptibility to cleavage under mild conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[11][12][13] This deprotection method is highly selective and typically proceeds with high yield, liberating the free phenol and generating toluene as a benign byproduct.[11]
The workflow for the protection and deprotection of the phenolic hydroxyl group is as follows:
Sources
- 1. Buy this compound | 168268-00-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrar.org [ijrar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
Introduction: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This compound hydrochloride is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure is distinguished by three key functional groups: a primary amine, a benzyloxy ether, and a fluorine atom positioned ortho to the amine. This specific arrangement makes it a valuable precursor, particularly in the field of drug discovery. The fluorine atom, a bioisostere of hydrogen, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after feature in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this compound hydrochloride for professionals engaged in chemical research and development.
Physicochemical and Structural Properties
The hydrochloride salt form of this compound enhances its stability and simplifies handling compared to the free base. Key identifying properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 76243-25-9 | [3][4] |
| Molecular Formula | C₁₃H₁₃ClFNO | [4] |
| Molecular Weight | 253.70 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Store in a dry, well-ventilated place | [5][6] |
The presence of the benzyloxy group provides a bulky, lipophilic moiety that can be strategically removed via hydrogenolysis if a free phenol is required later in a synthetic sequence. The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the basicity of the aniline nitrogen, impacting its reactivity in subsequent chemical transformations.
Synthesis and Purification Workflow
The synthesis of this compound typically involves a multi-step sequence starting from a commercially available fluoronitrobenzene precursor. The general workflow involves benzylation of a phenolic group, reduction of a nitro group, and subsequent formation of the hydrochloride salt. This process is designed to be robust and scalable for laboratory and potential pilot-plant production.
Visualizing the Synthetic Pathway
The following diagram illustrates a common and logical workflow for the synthesis of the target compound.
Caption: A typical three-step synthesis workflow for this compound HCl.
Experimental Protocol: Synthesis via Nitro Reduction
This protocol outlines the reduction of the nitro-intermediate to the aniline free base, a critical step in the overall synthesis. The use of iron in acidic media is a classic, cost-effective, and reliable method for this transformation.[7][8]
Objective: To synthesize this compound from 4-(Benzyloxy)-3-fluoronitrobenzene.
Materials:
-
4-(Benzyloxy)-3-fluoronitrobenzene (1 equivalent)
-
Iron powder (Fe), 325 mesh (2.5 - 3 equivalents)
-
Glacial Acetic Acid or Ethanol/Water mixture
-
Hydrochloric Acid (catalytic amount if using Ethanol/Water)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder and glacial acetic acid (or an ethanol/water solvent system).
-
Initiation: Heat the mixture to approximately 50-60°C with vigorous stirring.
-
Substrate Addition: Add the 4-(Benzyloxy)-3-fluoronitrobenzene portion-wise to the hot suspension. The addition should be controlled to maintain the internal temperature, as the reaction is exothermic. An ideal temperature range is 80-90°C.[8]
-
Reaction Monitoring: Stir the reaction mixture at reflux until the starting material is fully consumed. Progress can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting nitro compound spot indicates completion.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with the extraction solvent (e.g., DCM).
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with fresh solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent in vacuo to yield the crude this compound free base, which can be purified further or used directly for salt formation.[7]
Protocol: Conversion of Hydrochloride Salt to Free Base
For reactions requiring the aniline free base, the hydrochloride salt must be neutralized. This is a standard acid-base extraction procedure.[9]
Objective: To obtain this compound (free base) from its hydrochloride salt.
Procedure:
-
Suspend this compound hydrochloride in a mixture of dichloromethane (or another suitable organic solvent) and water.
-
Cool the suspension in an ice-water bath.
-
Slowly add a 2N sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous layer is approximately 12.[7]
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase twice more with fresh dichloromethane.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the free base.[9]
Applications in Drug Discovery and Research
This compound hydrochloride is not an active pharmaceutical ingredient itself but rather a key building block. Its utility stems from the ability of the aniline functional group to participate in a wide range of coupling and condensation reactions to form more complex molecular architectures.
-
Kinase Inhibitor Synthesis: Anilines are cornerstone fragments in the synthesis of many kinase inhibitors, which often target the ATP-binding site of enzymes implicated in cancer and inflammatory diseases. The aniline nitrogen can act as a nucleophile to displace a leaving group on a heterocyclic core (e.g., a quinazoline or pyrimidine), a common strategy in the synthesis of drugs like Gefitinib and Lapatinib, which utilize a related chloro-fluoro aniline intermediate.[10]
-
Modulation of Pharmacokinetic Properties: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability.[1] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.
-
Scaffold for Combinatorial Chemistry: As a versatile intermediate, this compound can be used to generate libraries of related molecules for high-throughput screening. The amine provides a reactive handle for derivatization, allowing for systematic exploration of the structure-activity relationship (SAR) around this part of a molecule.
Safety and Handling
As a chemical intermediate, this compound hydrochloride requires careful handling in a laboratory setting. While specific data for this compound is limited, information from structurally related anilines provides a basis for safe handling procedures.[5][6][11]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid breathing dust.[6] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[6]
Spectroscopic Analysis
Confirmation of the structure and purity of this compound hydrochloride is typically achieved using standard analytical techniques. While a specific, fully assigned spectrum is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[13][14]
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the fluoroaniline and benzyl rings. The protons on the fluoroaniline ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic CH₂ protons would appear as a characteristic singlet around 5.0 ppm. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would show distinct signals for all 13 carbon atoms in the molecule. The carbon atom directly bonded to fluorine would show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, C₁₃H₁₂FNO.
Conclusion
This compound hydrochloride is a specialized chemical intermediate with significant value for researchers in medicinal chemistry and organic synthesis. Its unique combination of a reactive aniline, a metabolically robust fluorine substituent, and a cleavable benzyloxy protecting group makes it an adaptable and powerful tool for constructing novel molecular entities. Understanding its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.
References
- PubChem. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285. National Center for Biotechnology Information.
- MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. 2022.
- Tradeindia. This compound Hydrochloride - 98% Purity, Cas No: 76243-25-9. National Analytical Corporation - Chemical Division.
- Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. 2025.
- Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
- Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. 2024.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Benzyloxyaniline hydrochloride. 2025.
- Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. 2025.
- PrepChem.com. Synthesis of 4-benzyloxyaniline.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024.
- PubChem. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. National Center for Biotechnology Information.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride - 98% Purity, Cas No: 76243-25-9, Solid Appearance, Molecular Weight: 253.7 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. 76243-25-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. carlroth.com [carlroth.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-(Benzyloxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-3-fluoroaniline is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its stability and proper storage paramount for ensuring its quality, and safety, and for the success of subsequent synthetic steps. This in-depth technical guide provides a comprehensive overview of the chemical properties, stability profile, recommended storage conditions, and potential degradation pathways of this compound. By synthesizing data from analogous compounds and fundamental chemical principles, this guide offers field-proven insights for researchers, scientists, and professionals in drug development to maintain the integrity of this critical reagent.
Introduction: The Significance of this compound in Medicinal Chemistry
The strategic incorporation of fluorine and a benzyloxy group into the aniline scaffold endows this compound with unique chemical properties that are highly valuable in the design of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the benzyloxy group serves as a versatile synthetic handle and can influence the compound's overall pharmacological profile.[1] Consequently, the purity and stability of this compound are critical starting points for the synthesis of high-quality active pharmaceutical ingredients (APIs). This guide serves as an essential resource for ensuring the long-term viability of this important building block.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FNO | Inferred |
| Molecular Weight | 217.24 g/mol | Inferred |
| Appearance | Likely a solid (powder or crystals) | Inferred from related compounds[2] |
| Solubility | Expected to be soluble in organic solvents | General chemical knowledge |
Core Directive: Ensuring the Stability of this compound
The stability of this compound is influenced by several factors, including temperature, light, air (oxygen), and moisture. The molecule possesses three key functional groups that dictate its reactivity and potential degradation: the aniline moiety, the ether linkage of the benzyloxy group, and the carbon-fluorine bond.
The Robustness of the Carbon-Fluorine Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic and thermal stability to the aromatic ring.[3] This bond is generally resistant to cleavage under typical storage and handling conditions. The high electronegativity of fluorine also influences the electron density of the aromatic ring, which can affect the reactivity of the other functional groups.[1]
The Susceptibility of the Aniline Moiety to Oxidation
Aniline and its derivatives are prone to oxidation, which can be initiated by exposure to air (oxygen) and light. This oxidation can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds, thereby compromising the purity of the material. The rate of oxidation can be accelerated by the presence of metal ions and elevated temperatures.
The Stability of the Benzyloxy Group
The benzyloxy group is a relatively stable ether linkage. However, it can be susceptible to cleavage under certain conditions. Strong acids can protonate the ether oxygen, facilitating cleavage. While catalytic hydrogenation is a common laboratory method for debenzylation, this is not a concern for storage but highlights a potential reactivity.[4][5]
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, the following storage and handling protocols are recommended, based on safety data sheets of analogous compounds and general chemical principles.[2][6][7][8]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the sensitive aniline group.[6] |
| Light | Store in a light-resistant container. | Protects the compound from light-induced degradation. |
| Container | Keep container tightly closed. | Prevents exposure to moisture and air.[2][6] |
Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[2]
-
Hygroscopic Nature: While specific data is unavailable, many amines are hygroscopic. Therefore, exposure to moisture should be minimized.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][8]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting purity issues and for developing analytical methods to assess the stability of this compound.
Oxidative Degradation of the Aniline Moiety
The primary degradation pathway is likely the oxidation of the aniline group. This can proceed through a series of intermediates to form nitroso, nitro, and ultimately, polymeric materials.
Caption: Oxidative degradation pathway of the aniline group.
Acid-Catalyzed Cleavage of the Benzyloxy Group
In the presence of strong acids, the benzyloxy group can be cleaved to yield 4-amino-2-fluorophenol and benzyl derivatives.
Caption: Acid-catalyzed cleavage of the benzyloxy ether.
Experimental Protocols: Stability Assessment
To empirically determine the stability of a given batch of this compound, a forced degradation study can be performed.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under recommended conditions) to identify and quantify any degradation products.
Conclusion: A Proactive Approach to a Critical Reagent
The stability and proper storage of this compound are not merely procedural formalities; they are fundamental to the integrity of research and the development of novel pharmaceuticals. By understanding the inherent chemical properties of its functional groups and adhering to the recommended storage and handling protocols, researchers can mitigate the risks of degradation, ensure the reproducibility of their synthetic results, and maintain the high purity required for drug discovery and development. A proactive and informed approach to the stewardship of this valuable chemical intermediate is an investment in the quality and success of the scientific endeavor.
References
- Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
- Organic Chemistry Portal. (n.d.). Benzyl ethers.
- Surovtseva, E. G., Vol'nova, A. I., & Shatskaia, T. I. (1980). [Degradation of Monochloro-Substituted Anilines by Alcaligenes Faecalis]. Mikrobiologiia, 49(2), 351–354.
- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
- Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12.
- Fujiwara, T., & O'Hagan, D. (2014). The degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied and Environmental Microbiology, 80(1), 154-162.
- Borhan, B. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.
- Zeyer, J., Wasserfallen, A., & Timmis, K. N. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 50(2), 447–453.
- Benjamin, I. (n.d.). The role of fluoride and fluorocarbons in enhanced stability and performance of halide perovskites for photovoltaics.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
- Ramos-Cormenzana, A., Monteoliva-Sanchez, M., & Lopez, M. J. (2002). Biodegradation of aniline by a consortium of Bacillus species isolated from oil contaminated soil in Mexico.
- Müller, K., Faeh, C., & Diederich, F. (2007). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Wikipedia. (n.d.). Benzyl group.
- Giesbers, M., & Giesbers, G. (2021).
- Hamashima, Y., & Somei, H. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-(Benzyloxy)-3-fluoroaniline and Its Derivatives
Introduction: Strategic Importance in Medicinal Chemistry
The 4-(benzyloxy)-3-fluoroaniline scaffold is a privileged structural motif in modern drug discovery. The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the overall pharmacological profile of a molecule.[1][2] The aniline functional group provides a versatile handle for constructing a wide array of more complex molecular architectures, making it a critical building block for active pharmaceutical ingredients (APIs).[3][4] The benzyloxy group serves as a common protecting group for the phenol, which can be readily removed in later synthetic steps if the free phenol is the desired functionality.
This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, complete with detailed, field-proven protocols. We will explore the mechanistic rationale behind key transformations, compare common methodologies, and present workflows for subsequent derivatization, empowering researchers to confidently and efficiently utilize this valuable intermediate.
Core Synthetic Strategies: A Comparative Analysis
The most reliable and industrially scalable approach to this compound involves the synthesis and subsequent reduction of a nitroaromatic precursor. The two primary methodologies for the critical nitro-to-amine reduction step are catalytic hydrogenation and chemical reduction.
Strategy 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields. It involves the use of hydrogen gas in the presence of a metal catalyst to selectively reduce the nitro group.
-
Mechanism & Rationale: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) provide a surface for the adsorption of both the nitroarene and molecular hydrogen. The H-H bond is cleaved on the metal surface, and the atomic hydrogen is then transferred to the nitro group in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates to the final amine. This process is highly efficient and typically avoids the harsh reagents and stoichiometric waste associated with chemical reductions.[5][6]
-
Advantages: High yields, high product purity, and minimal inorganic waste (the catalyst is filtered off and can often be recycled).
-
Challenges: Requires specialized equipment for handling hydrogen gas (e.g., a Parr shaker or H-Cube reactor), and catalysts can be pyrophoric and require careful handling.
Strategy 2: Chemical Reduction
Chemical reduction employs metals in acidic or neutral media and is a valuable alternative when specialized hydrogenation equipment is unavailable.
-
Mechanism & Rationale: Reagents like stannous chloride (SnCl₂) in an alcoholic solvent or iron (Fe) powder in the presence of an acid (like HCl or acetic acid) act as single-electron donors.[7] The metal is oxidized while the nitro group is reduced. For example, Sn(II) is oxidized to Sn(IV). These methods are robust and tolerate a wide range of functional groups. However, the workup can be cumbersome, as it often requires the removal of metal salts.[6][7]
-
Advantages: Does not require high-pressure hydrogenation equipment, making it more accessible in standard laboratory settings.
-
Challenges: Generates stoichiometric amounts of metal waste, and the workup can be complex, often involving pH adjustments and filtration to remove insoluble tin or iron hydroxides. Product isolation may require multiple extractions.[7]
Data Summary: Comparison of Reduction Methodologies
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂) |
| Typical Yield | >95% | 75-90% |
| Product Purity | High; often requires minimal purification | Moderate to High; may contain metal residues |
| Reagents | H₂ gas, Pd/C catalyst, Solvent (MeOH, EtOH) | SnCl₂·2H₂O, Solvent (EtOH, EtOAc) |
| Conditions | 1-4 atm H₂, Room Temp to 50°C | Reflux Temperature |
| Workup | Simple filtration of catalyst | pH adjustment, filtration, extraction |
| Safety | Requires handling of H₂ gas and pyrophoric catalyst | Reagents are less hazardous, but workup can be tedious |
| Waste | Minimal (recyclable catalyst) | Stoichiometric metal salt waste |
Synthetic Pathway & Protocols
The most logical pathway begins with the synthesis of the key nitroaromatic intermediate, followed by its reduction to the target aniline.
Caption: Primary synthetic route to this compound.
Protocol 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (Precursor)
This protocol employs a standard Williamson ether synthesis to protect the phenolic hydroxyl group.
Materials:
-
4-Fluoro-2-nitrophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) (5-10 mL per gram of phenol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-2-nitrophenol, potassium carbonate, and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide to the mixture via a syringe.
-
Heat the reaction mixture to 80-90°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold methanol to remove residual DMF.
-
Dry the solid under vacuum to yield 1-(Benzyloxy)-4-fluoro-2-nitrobenzene as a pale-yellow solid. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the clean and efficient reduction of the nitro group using hydrogen gas and a palladium catalyst.
Materials:
-
1-(Benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) (15-20 mL per gram of substrate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Vessel Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), dissolve 1-(Benzyloxy)-4-fluoro-2-nitrobenzene in methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric, especially when dry.
-
System Purge: Seal the vessel and purge the system with an inert gas 3-5 times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the uptake of hydrogen. The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be used directly or recrystallized from a suitable solvent system like ethyl acetate/hexanes.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 3: Synthesis of this compound via Stannous Chloride Reduction
This protocol provides a reliable benchtop alternative to catalytic hydrogenation.[7]
Materials:
-
1-(Benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc) (10-15 mL per gram of substrate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask, add 1-(Benzyloxy)-4-fluoro-2-nitrobenzene and ethanol.
-
Add stannous chloride dihydrate to the solution.
-
Heat the mixture to reflux (approx. 78°C for ethanol) and stir vigorously. The reaction is typically complete in 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and cool in an ice bath.
-
Workup: Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until gas evolution ceases and the pH is ~7-8. Caution: Initial addition can be highly exothermic and cause frothing.
-
The tin salts will precipitate as a thick white solid (tin hydroxide). Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Derivative Synthesis
The primary amine of this compound is a nucleophilic center ripe for elaboration into a variety of derivatives, such as amides, sulfonamides, and N-alkylated or N-arylated products. These transformations are fundamental in building complexity for pharmaceutical applications.
Caption: Common derivatization reactions of this compound.
References
- PrepChem.com. Synthesis of 4-benzyloxyaniline. [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21). [Link]
- Corbet, J. & Mignani, G. (2006). Direct amination of aryl halides with ammonia. Chemical Society Reviews, 35(8), 671-679. [Link]
- MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
- Google Patents.
- ResearchGate. Catalytic reduction of different nitroarenes. [Link]
- Royal Society of Chemistry. Direct amination of aryl halides with ammonia. [Link]
- PubChemLite. 4-benzyloxy-2-fluoro-1-nitrobenzene (C13H10FNO3). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
- Google Patents. US3900519A - Process for preparing para-fluoroanilines.
- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- ChemRxiv. Intermolecular Enantioselective Benzylic C(sp3)
- Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]
- ResearchGate. Direct Amination of Aryl Halides with Ammonia. [Link]
- ResearchGate.
- Wikipedia. 4-Fluoroaniline. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
The Strategic Utility of 4-(Benzyloxy)-3-fluoroaniline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2] The 4-(benzyloxy)-3-fluoroaniline moiety has emerged as a particularly valuable building block, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures with enhanced features. The presence of the fluorine atom can improve metabolic stability, binding affinity, and bioavailability of drug candidates, while the benzyloxy group serves as a versatile protecting group for the phenol, which can be deprotected in later synthetic steps.[1] The aniline functional group provides a reactive handle for a variety of transformations, most notably carbon-nitrogen and carbon-carbon bond-forming reactions that are central to the synthesis of numerous pharmaceuticals and advanced materials.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its application in key organic transformations, providing detailed, field-proven protocols and explaining the underlying chemical principles that govern these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.
Core Applications in the Synthesis of Bioactive Molecules
The strategic positioning of the fluoro, benzyloxy, and amino groups on the aniline ring makes this compound a prime candidate for the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.
Application in the Synthesis of Kinase Inhibitor Scaffolds: A Lapatinib-Inspired Approach
While direct synthesis of the dual tyrosine kinase inhibitor Lapatinib employs 3-chloro-4-(3-fluorobenzyloxy)aniline, the synthetic strategy is highly illustrative and readily adaptable for derivatives of this compound.[3][4] The core of the Lapatinib synthesis involves the coupling of the aniline derivative with a quinazoline moiety.[3][4] The following protocols are adapted from established syntheses of Lapatinib intermediates and provide a robust framework for utilizing this compound in similar synthetic campaigns.
This protocol outlines the coupling of this compound with a 4-chloroquinazoline, a common step in the synthesis of many EGFR and HER2 inhibitors.[5]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equivalent | Purity | Supplier Example |
| This compound | 1.0 | ≥98% | Commercial Source |
| 4-Chloro-6-iodoquinazoline | 1.0 - 1.1 | ≥97% | Commercial Source |
| Isopropanol (IPA) | - | Anhydrous | Commercial Source |
| Triethylamine (optional base) | 1.5 | ≥99% | Commercial Source |
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6-iodoquinazoline (1.0 eq).
-
Solvent Addition: Add anhydrous isopropanol to the flask to create a slurry.
-
Aniline Addition: In a separate vessel, dissolve this compound (1.0 eq) in isopropanol. Add this solution to the stirred slurry of the quinazoline derivative.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold isopropanol to remove any unreacted starting materials or soluble impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(4-(benzyloxy)-3-fluorophenyl)-6-iodoquinazolin-4-amine.
Causality and Experimental Insights:
-
Solvent Choice: Isopropanol is a common choice for this type of nucleophilic aromatic substitution as it effectively dissolves the reactants at elevated temperatures and often allows for the product to crystallize upon cooling, simplifying purification.
-
Temperature: Refluxing is necessary to provide sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-deficient quinazoline ring.
-
Monitoring: Careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.
Harnessing Palladium Catalysis: Key Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound, after appropriate functionalization (e.g., conversion to an aryl halide or boronic acid), can be a versatile partner in these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organohalide.[6][7] To utilize this compound in a Suzuki coupling, it would typically first be converted to an aryl bromide or iodide via a Sandmeyer reaction. The following protocol is based on established methods for Suzuki coupling of structurally similar aryl halides.[8]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equivalent | Purity | Supplier Example |
| 4-(Benzyloxy)-3-fluoro-1-bromobenzene | 1.0 | ≥98% | Custom Synthesis |
| Arylboronic acid | 1.2 - 1.5 | ≥95% | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 - 0.05 | ≥98% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | 2.0 | ≥99% | Commercial Source |
| Toluene/Water (4:1 mixture) | - | Reagent Grade | Commercial Source |
Experimental Workflow Diagram:
[4-(Benzyloxy)-3-fluoro-1-bromobenzene] + [Amine] -> [N-alkyl/aryl-4-(benzyloxy)-3-fluoroaniline]
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Catalyst Preparation: To a dry, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol), XPhos (0.03 mmol), sodium tert-butoxide (2.0 mmol), and anhydrous toluene (5 mL).
-
Stirring: Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add the 4-(benzyloxy)-3-fluoro-1-bromobenzene derivative (1.0 mmol) and the amine (e.g., morpholine, 1.5 mmol) in one portion.
-
Reaction Conditions: Stir the resulting mixture at reflux for 6 hours. Monitor the reaction's progress by Gas Chromatography (GC) or TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL). Wash the organic layer with water (10 mL) and then brine (10 mL).
-
Isolation and Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted aniline. [9] Causality and Experimental Insights:
-
Ligand Choice: XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the Buchwald-Hartwig amination of a wide range of substrates, including challenging aryl chlorides and bromides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere with nitrogen or argon is critical for the reaction's success.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex, biologically active molecules. Its unique substitution pattern allows for strategic manipulation and participation in a wide array of powerful synthetic transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel pharmaceuticals and advanced materials. The adaptability of established protocols for similar structures underscores the broad potential of this compound in diverse research and development settings.
References
- Buchwald–Hartwig amination. Wikipedia.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors. PubMed.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central.
- Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis.
- The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC.
- On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv.
- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI.
- Novel Direct Approaches Toward Bioactive Heterocycles. Grantome.
- Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry.
Sources
- 1. medkoo.com [medkoo.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 7. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 8. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Exploring the Reactivity of the Aniline Group in 4-(Benzyloxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Tuned Reactivity
4-(Benzyloxy)-3-fluoroaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a benzyloxy and a fluoro group on the aniline ring creates a unique electronic environment that modulates the reactivity of the amino group and the aromatic system. The benzyloxy group at the para-position acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the fluorine atom at the meta-position to the amino group is electron-withdrawing, influencing the basicity and nucleophilicity of the amine functionality.[1] This delicate balance of electronic effects makes this compound a versatile building block for the synthesis of complex molecules.[1][2]
This guide provides a comprehensive overview of the key reactions involving the aniline group of this compound, complete with detailed protocols and mechanistic insights.
Part 1: Diazotization and Subsequent Transformations
The conversion of the primary aromatic amine of this compound into a diazonium salt is a gateway to a wide array of functional group transformations.[3] Diazotization is typically achieved by treating the aniline with nitrous acid, generated in situ from sodium nitrite and a strong acid.[4] The resulting diazonium salt is a versatile intermediate for introducing various substituents onto the aromatic ring through reactions like the Sandmeyer and Balz-Schiemann reactions.[3][5]
Sandmeyer Reaction: Halogenation and Cyanation
The Sandmeyer reaction is a cornerstone for replacing the diazonium group with a halide (Cl, Br) or a cyano group, utilizing a copper(I) salt as a catalyst.[5][6] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5]
Protocol 1: Synthesis of 4-(Benzyloxy)-3-fluoro-1-bromobenzene via Sandmeyer Reaction
Materials:
-
This compound
-
Concentrated Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diazotization: In a flask cooled to 0-5°C, dissolve this compound (1.0 eq) in a mixture of concentrated HBr and water. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.[7]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in concentrated HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Work-up: After the nitrogen evolution ceases, warm the reaction mixture to room temperature and then heat to 50°C for 30 minutes. Cool the mixture and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Table 1: Illustrative Conditions for Sandmeyer Reactions of this compound
| Target Compound | Copper(I) Salt | Acid | Typical Yield (%) |
| 4-(Benzyloxy)-3-fluoro-1-chlorobenzene | CuCl | HCl | 70-85 |
| 4-(Benzyloxy)-3-fluoro-1-bromobenzene | CuBr | HBr | 75-90 |
| 4-(Benzyloxy)-3-fluorobenzonitrile | CuCN | - | 65-80 |
Balz-Schiemann Reaction: Fluorination
The Balz-Schiemann reaction is a specialized method for introducing a fluorine atom onto the aromatic ring by thermal decomposition of the corresponding diazonium tetrafluoroborate salt.[5][8]
Protocol 2: Synthesis of 1,4-Dibenzyloxy-2-fluorobenzene via Balz-Schiemann Reaction
Materials:
-
This compound
-
Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
-
Hexane
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of tetrafluoroboric acid at 0-5°C. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise. The diazonium tetrafluoroborate salt will precipitate.
-
Isolation of Diazonium Salt: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt until nitrogen evolution begins. The decomposition should be controlled to avoid a violent reaction.
-
Purification: The crude product can be purified by distillation or column chromatography.
Caption: Key transformations via diazonium salts.
Part 2: N-Acylation and N-Alkylation
The amino group of this compound readily undergoes acylation and alkylation reactions, providing access to a wide range of amides and secondary or tertiary amines.
N-Acylation
N-acylation is a common strategy to protect the amino group, modulate its reactivity, or introduce specific functional groups.[9] The reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base.
Protocol 3: Synthesis of N-(4-(benzyloxy)-3-fluorophenyl)acetamide
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane and add pyridine (1.2 eq). Cool the mixture to 0°C.
-
Acylation: Slowly add acetic anhydride (1.1 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[9]
-
Work-up: Quench the reaction with 1M HCl. Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetamide product.[9]
N-Alkylation
N-alkylation of anilines can be achieved through various methods, including reactions with alkyl halides or reductive amination. The reactivity of the aniline is influenced by the electronic nature of the substituents on both the aniline and the alkylating agent.[10][11]
Protocol 4: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl Bromide
-
Potassium Carbonate
-
Acetonitrile
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Alkylation: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Purification: Wash the organic solution with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic and Mechanism of Benzylation of Anilines [iris.unict.it]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Benzyloxy)-3-fluoroaniline
<
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 4-(benzyloxy)-3-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and functional materials. The strategic placement of the fluorine atom and the benzyloxy group on the aniline ring imparts unique reactivity, making it a valuable building block. This document explores the causality behind experimental choices for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a practical resource for leveraging this versatile molecule.
Introduction: The Strategic Importance of this compound
This compound is a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and bioavailability.[1][2] The fluorine atom in this compound, positioned ortho to the amino group, exerts a powerful electron-withdrawing inductive effect, which modulates the nucleophilicity of the amine and influences the regioselectivity of subsequent reactions.[3][4] The benzyloxy group serves as a protecting group for the phenol, which can be readily removed in later synthetic steps, and also influences the electron density of the aromatic ring.
This guide provides a detailed exploration of the key nucleophilic substitution reactions involving the amino group of this compound, offering both mechanistic insights and field-proven protocols.
N-Acylation: Formation of Amide Bonds
N-acylation is a fundamental transformation for the protection of amines and the synthesis of amide-containing target molecules.[5] The reaction of this compound with acylating agents such as acyl chlorides or anhydrides proceeds readily to form the corresponding N-aryl amides.
Mechanistic Considerations
The acylation of anilines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. The presence of the ortho-fluoro substituent slightly reduces the nucleophilicity of the amino group through its electron-withdrawing effect. However, this effect is generally not significant enough to impede the reaction, which typically proceeds efficiently under standard conditions.[4]
Experimental Protocol: N-Acetylation
This protocol details the acetylation of this compound using acetic anhydride.
Workflow Diagram: N-Acetylation
Caption: Workflow for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Sulfuric acid (catalytic amount)
-
Ice
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in acetic anhydride.[6]
-
Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for 2 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.[6]
-
Collect the precipitated solid by filtration.[6]
-
Wash the solid with cold water and dry to obtain N-(4-(benzyloxy)-3-fluorophenyl)acetamide.[6]
Table 1: N-Acylation Reaction Parameters
| Acylating Agent | Catalyst | Solvent | Reaction Time | Typical Yield | Reference |
| Acetic Anhydride | H₂SO₄ (cat.) | Acetic Anhydride | 2 hours | >90% | [6] |
| Benzoyl Chloride | Pyridine | Dichloromethane | 4 hours | >85% | General Protocol |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of anilines can be achieved through various methods, including reaction with alkyl halides or reductive amination. A modern and efficient approach involves the direct alkylation with alcohols, catalyzed by transition metal complexes.[7][8] This "borrowing hydrogen" methodology is atom-economical and environmentally benign.[8]
Mechanistic Insights: Borrowing Hydrogen Catalysis
The catalytic cycle typically involves the following steps:
-
Oxidation of the alcohol to the corresponding aldehyde or ketone by the metal catalyst, which temporarily "borrows" the hydrogen atoms.
-
Condensation of the in situ generated carbonyl compound with the aniline to form an imine.
-
Reduction of the imine by the metal hydride complex to yield the N-alkylated aniline and regenerate the active catalyst.[8]
Experimental Protocol: N-Benzylation with Benzyl Alcohol
This protocol describes the N-monoalkylation of this compound with benzyl alcohol using a manganese pincer complex catalyst.
Workflow Diagram: N-Alkylation
Caption: General workflow for the N-alkylation of anilines with alcohols.
Materials:
-
This compound
-
Benzyl alcohol
-
Manganese pincer catalyst (e.g., Mn(CO)₅Br with a PNP pincer ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), benzyl alcohol (1.2 mmol), the manganese pincer catalyst (3 mol%), and t-BuOK (0.75 equiv.).[7]
-
Add anhydrous toluene (2 mL).[7]
-
Place the Schlenk tube in a preheated aluminum block at 80-110 °C and stir for 24-48 hours.[7]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[7]
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash chromatography on silica gel.[7]
Table 2: N-Alkylation Reaction Parameters
| Alkylating Agent | Catalyst System | Base | Temperature | Typical Yield | Reference |
| Benzyl Alcohol | Mn-pincer complex | t-BuOK | 80 °C | Good to Excellent | [7] |
| Primary Aliphatic Alcohols | Fe-complex | t-BuOK | 110 °C | Moderate to Good | [8] |
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[11] this compound can serve as the amine coupling partner to synthesize more complex diarylamines or N-aryl heterocycles.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves:
-
Oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species.
-
Coordination of the amine to the Pd(II) complex.
-
Deprotonation of the coordinated amine by a base to form a palladium amido complex.
-
Reductive elimination from the amido complex to form the C-N bond and regenerate the Pd(0) catalyst.[10]
Experimental Protocol: Coupling with an Aryl Bromide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or tBu₃P·HBF₄)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.4-2.2 eq).[12]
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[12]
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[12]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Buchwald-Hartwig Amination Reaction Parameters
| Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temperature | Reference |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 °C | General Protocol |
| Aryl Chloride | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | 110 °C | [12] |
| Aryl Triflate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 °C | [13] |
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. By understanding the underlying principles of its reactivity in nucleophilic substitution reactions, scientists can rationally design and execute synthetic routes to novel compounds with potential applications in drug discovery and materials science.
References
- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
- Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9332-9344.
- Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12931.
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 262-268.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Nikpassand, M., & Zare, A. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(10), 1345-1351.
- Curran, D. P., & Zhang, W. (2006). Palladium-Catalyzed Buchwald-Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(6), 476-484.
- Barta, K., & Feringa, B. L. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications, 5, 5602.
- Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 17895-17900.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- Google Patents. (2010). CN101624348A - Preparation method of para-fluoroaniline.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Pavan, M., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9546-9556.
- Reddit. (2022). aromatic nucleophilic substitution by benzine. r/OrganicChemistry.
- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15584-15594.
- Xie, Y., et al. (2021). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. Organic & Biomolecular Chemistry, 19(2), 346-350.
- Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 17895-17900.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
- Al-Dies, A. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747.
- O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 719-731.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-(Benzyloxy)-3-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors
Abstract
This comprehensive technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-(benzyloxy)-3-fluoroaniline in the synthesis of kinase inhibitors. This versatile aniline derivative is a pivotal building block for a range of targeted therapeutics, most notably those featuring the 4-anilinoquinazoline scaffold. This document provides a detailed exploration of its chemical properties, step-by-step synthetic protocols for its incorporation into kinase inhibitor core structures, and an examination of the underlying principles that make it a valuable synthon in modern drug discovery. The protocols are presented with a focus on reproducibility and scalability, supported by mechanistic insights and a curated list of authoritative references.
Introduction: The Significance of Fluorinated Anilines in Kinase Inhibitor Design
The landscape of oncology has been revolutionized by the advent of kinase inhibitors, which target specific signaling pathways implicated in cancer cell proliferation and survival. Within this class of therapeutics, compounds built upon a 4-anilinoquinazoline core have demonstrated remarkable clinical success. The aniline moiety plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
The strategic incorporation of fluorine atoms and benzyloxy groups onto the aniline ring, as seen in this compound, imparts several advantageous properties to the resulting kinase inhibitor. The fluorine atom can enhance metabolic stability and modulate the pKa of the aniline nitrogen, which can fine-tune the binding affinity of the inhibitor to its target kinase. The benzyloxy group provides a bulky substituent that can be oriented to occupy specific hydrophobic pockets within the kinase domain, contributing to both potency and selectivity. This guide will focus on the practical application of this compound in the synthesis of these important therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 168268-00-6 | [1] |
| Molecular Formula | C₁₃H₁₂FNO | [1] |
| Molecular Weight | 217.24 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | [1] |
| Melting Point | 78-82 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | N/A |
Core Synthetic Application: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The primary application of this compound in kinase inhibitor synthesis is its role as the nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with a heterocyclic electrophile, typically a 4-chloroquinazoline. This reaction forms the key C-N bond that defines the 4-anilinoquinazoline scaffold.
The reaction is facilitated by the electron-withdrawing nature of the quinazoline ring system, which activates the C4 position for nucleophilic attack. The aniline nitrogen of this compound attacks the electron-deficient C4 carbon of the 4-chloroquinazoline, proceeding through a Meisenheimer-like intermediate. Subsequent elimination of the chloride leaving group yields the desired N-aryl quinazoline.
// Reactants aniline [label="this compound"]; quinazoline [label="4-Chloroquinazoline"]; product [label="N-(4-(Benzyloxy)-3-fluorophenyl)quinazolin-4-amine"];
// Reaction arrow aniline -> product [label="+"]; quinazoline -> product [label="+"];
// Transition state ts [label="Meisenheimer-like\nIntermediate", shape=box, style=dashed]; product -> ts [style=invis]; ts -> product [label="Elimination of HCl"];
// Styling edge [arrowhead=vee, color="#4285F4"]; node [fontcolor="#202124"]; } केंदot Diagram 1: Generalized Nucleophilic Aromatic Substitution.
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis of a 4-anilinoquinazoline-based kinase inhibitor core using this compound. While the specific quinazoline and subsequent modifications will vary depending on the target inhibitor, this core reaction is fundamental. The presented protocol is an adaptation based on established syntheses of structurally related compounds, such as Lapatinib.[2][3]
Protocol 1: Synthesis of N-(4-(benzyloxy)-3-fluorophenyl)-6-iodoquinazolin-4-amine
This protocol details the nucleophilic aromatic substitution reaction between this compound and 4-chloro-6-iodoquinazoline. The iodo-substituent on the quinazoline ring serves as a handle for further functionalization, for example, via a Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6-iodoquinazoline (1.05 eq)
-
Isopropanol (IPA)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base to scavenge HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and 4-chloro-6-iodoquinazoline (1.05 eq).
-
Add isopropanol to the flask to create a slurry (a concentration of approximately 0.1-0.2 M is a good starting point).
-
If desired, add diisopropylethylamine (DIPEA) (1.1 eq) to the reaction mixture. This can help to drive the reaction to completion by neutralizing the HCl byproduct.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials or impurities.
-
Dry the product under vacuum to yield N-(4-(benzyloxy)-3-fluorophenyl)-6-iodoquinazolin-4-amine as a solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
// Steps start [label="Combine Reactants:\nthis compound\n4-Chloro-6-iodoquinazoline\nin Isopropanol"]; reflux [label="Heat to Reflux\n(4-8 hours)"]; monitor [label="Monitor Reaction\n(TLC/HPLC)"]; cool [label="Cool to Room Temperature"]; filter [label="Filter the Precipitate"]; wash [label="Wash with Cold Isopropanol"]; dry [label="Dry Under Vacuum"]; product [label="N-(4-(benzyloxy)-3-fluorophenyl)\n-6-iodoquinazolin-4-amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow start -> reflux; reflux -> monitor; monitor -> cool; cool -> filter; filter -> wash; wash -> dry; dry -> product; } केंदot Diagram 2: Workflow for Protocol 1.
Protocol 2: Further Functionalization via Suzuki Coupling
The iodo-quinazoline intermediate synthesized in Protocol 1 is a versatile precursor for further elaboration of the kinase inhibitor structure. A common subsequent step is a palladium-catalyzed Suzuki coupling to introduce additional functionality at the 6-position of the quinazoline ring. This is a key step in the synthesis of inhibitors like Lapatinib.[3]
Materials:
-
N-(4-(benzyloxy)-3-fluorophenyl)-6-iodoquinazolin-4-amine (1.0 eq)
-
A suitable boronic acid or boronate ester (e.g., 5-formylfuran-2-boronic acid for a Lapatinib-like structure) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DMF)
Procedure:
-
In a round-bottom flask, combine N-(4-(benzyloxy)-3-fluorophenyl)-6-iodoquinazolin-4-amine (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion: A Versatile Synthon for Targeted Therapeutics
This compound has established itself as a valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of electronic and steric properties allows for the creation of potent and selective inhibitors of key oncogenic kinases. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this important synthon in the discovery and development of next-generation targeted cancer therapies. The robust and well-established chemistry surrounding its use, particularly in nucleophilic aromatic substitution reactions, ensures its continued relevance in the field of medicinal chemistry.
References
- Google Patents. (2014). Process for the preparation of lapatinib. (Patent No. WO2014170910A1).
Sources
Application Notes & Protocols: The Strategic Utility of 4-(Benzyloxy)-3-fluoroaniline in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffolding
In the intricate landscape of drug discovery, the selection of foundational chemical motifs is a critical determinant of a program's success. 4-(Benzyloxy)-3-fluoroaniline has emerged as a quietly influential building block, offering a unique convergence of physicochemical properties that medicinal chemists can strategically exploit. This guide provides an in-depth exploration of its applications, supported by detailed protocols and a rationale for its deployment in contemporary therapeutic design. The strategic placement of a fluorine atom at the 3-position and a benzyloxy group at the 4-position of the aniline ring is not arbitrary; it is a deliberate design choice to modulate electronic properties, metabolic stability, and target engagement.
The fluorine atom, with its high electronegativity and small steric footprint, can enhance binding affinity, block metabolic oxidation, and fine-tune the pKa of the aniline nitrogen.[1] Concurrently, the benzyloxy group provides a versatile handle for establishing crucial interactions within protein binding pockets and can influence solubility and permeability. This document will delve into two primary therapeutic arenas where this scaffold has demonstrated significant promise: the development of novel kinase inhibitors for oncology and the generation of potent antimycobacterial agents.
Physicochemical Properties
A comprehensive understanding of a building block's fundamental properties is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 168268-00-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₂FNO | [2][3][4] |
| Molecular Weight | 217.24 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols | Inferred from synthetic protocols |
Core Synthetic Protocols
The utility of this compound is predicated on its accessibility and the reactivity of its functional groups. Below are foundational protocols for its preparation and subsequent functionalization.
Protocol 1: Synthesis of this compound (Illustrative Route)
The synthesis of this compound typically involves a multi-step sequence, starting from a readily available fluorinated phenol. The following protocol is an illustrative pathway based on established organic chemistry principles and syntheses of analogous compounds.[7]
Workflow for the Synthesis of this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound-168268-00-6 - Thoreauchem [thoreauchem.com]
- 5. [168268-00-6], MFCD08686866, this compound [combi-blocks.com]
- 6. 168268-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for Buchwald-Hartwig Amination with 4-(Benzyloxy)-3-fluoroaniline
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely supplanting harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] This reaction's broad substrate scope and functional group tolerance have established it as an indispensable tool for synthetic chemists.[2]
This guide provides a detailed exploration of the Buchwald-Hartwig amination with a specific focus on the use of 4-(benzyloxy)-3-fluoroaniline, a substrate of interest in drug discovery due to its unique electronic and structural features. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of reaction components, and provide a detailed, field-tested protocol for its successful implementation.
Mechanistic Considerations: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with an active Pd(0) species, which undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[4] The aniline then coordinates to this complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.[5] The final, crucial step is reductive elimination, which forms the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst.[4]
Key Reaction Parameters for this compound
The successful amination of this compound requires careful consideration of several key parameters. This aniline is electron-rich due to the benzyloxy group, which can influence its reactivity. The fluorine atom adds further electronic and steric complexity.
Choice of Palladium Precatalyst
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations often employ pre-catalysts.[4] These are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach offers greater reproducibility and often requires lower catalyst loadings. For an electron-rich aniline like this compound, a robust precatalyst is recommended to ensure efficient turnover.
The Critical Role of the Ligand
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[6] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-rich anilines and potentially challenging aryl halides, sterically hindered biarylphosphine ligands are often the ligands of choice.[1][7]
| Ligand | Key Features & Applications |
| XPhos | Highly effective for a broad range of substrates, including aryl chlorides. |
| RuPhos | Excellent for the coupling of secondary amines and functionalized anilines.[8] |
| BrettPhos | Particularly useful for coupling primary amines and can offer improved functional group tolerance.[9] |
| Josiphos | A class of ferrocene-based ligands known for their high activity. |
Base Selection
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[4] Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOtBu): A commonly used strong base, effective in many cases.[4]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, sterically hindered base that can be beneficial for substrates with sensitive functional groups.[9]
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): Milder bases that can be advantageous when dealing with base-sensitive functionalities.[4][9]
For this compound, starting with a strong base like NaOtBu is a reasonable approach, but milder bases should be considered if side reactions or degradation are observed.
Solvent Considerations
The choice of solvent influences the solubility of the reactants and catalyst, and can also affect the reaction rate.[4]
-
Toluene and Dioxane: The most commonly used solvents for Buchwald-Hartwig aminations.[9]
-
tert-Butanol (t-BuOH): Can be beneficial in certain cases, sometimes used in combination with other solvents.[9]
It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Amination of an Aryl Bromide with this compound
This protocol provides a general procedure for the coupling of an aryl bromide with this compound. It is intended as a starting point and may require optimization for specific substrates.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., G3 XPhos Pd, 2 mol%)
-
XPhos ligand (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (0.2 M)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the XPhos ligand, sodium tert-butoxide, the aryl bromide, and this compound.
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(benzyloxy)-3-fluoroaniline.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of precatalyst and ligand. Ensure the solvent is anhydrous and the reaction is under an inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Side Products | Base-sensitive functional groups | Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃).[9] |
| Hydrodehalogenation of the aryl halide | This can be a competing pathway. Screening different ligands may mitigate this issue. | |
| Difficulty in Purification | Baseline impurities in starting materials | Ensure the purity of this compound and the aryl halide before starting the reaction. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly adaptable reaction for the synthesis of arylamines. When working with a functionalized substrate such as this compound, a systematic approach to the selection of catalyst, ligand, base, and solvent is crucial for success. The protocol and guidelines presented herein provide a solid foundation for researchers to develop efficient and high-yielding C-N cross-coupling reactions, paving the way for the synthesis of novel and complex molecular architectures.
References
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229.
- Zhang, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 48(27), 4745-4748.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ChemOrgChem. (2023, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem [Video]. YouTube.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
- Ge, S., & Hartwig, J. F. (2012). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Angewandte Chemie International Edition, 51(48), 12093-12096.
- Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(14), 2265-2268.
- PubMed. (2015). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions.
- ACS Publications. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry.
- Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents.
- CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.strem.com [blog.strem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-(benzyloxy)-3-fluoroaniline derivatives. These scaffolds are of significant interest in medicinal chemistry, and their efficient synthesis is crucial for the development of novel therapeutics. This document offers in-depth insights into the reaction mechanism, strategic considerations for catalyst and reagent selection, and step-by-step experimental procedures. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to optimize these transformations for their specific needs.
Introduction: Strategic Importance of Fluorinated Biaryl Amines
Biaryl scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] The this compound moiety, in particular, serves as a versatile building block. The benzyloxy group acts as a protecting group for a phenol, which can be deprotected in later synthetic stages to reveal a key pharmacophore, while the aniline functionality provides a handle for further diversification, for instance, through amide bond formation.[1][2]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[3] However, the electronic properties of this compound derivatives—specifically the electron-donating nature of the aniline and benzyloxy groups and the electron-withdrawing effect of the ortho-fluoro substituent—present unique challenges and considerations for optimizing this key transformation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5][6]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a 4-(benzyloxy)-3-fluoro-haloaniline) to form a Pd(II) complex. This step is often rate-limiting, particularly with less reactive aryl chlorides.[4] The electron-rich nature of the aniline derivative can make this step more challenging.[7]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium(II) center, displacing the halide. The choice of base is critical for activating the boronic acid to form a more nucleophilic "ate" complex.[8][9]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki coupling of this compound derivatives. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Considerations and Reagent Selection
-
Aryl Halide: While aryl iodides are the most reactive, aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are more challenging and often require specialized catalyst systems.[10]
-
Catalyst System: For electron-rich anilines, standard catalysts like Pd(PPh₃)₄ may be inefficient.[11] Precatalysts that readily form the active Pd(0) species are preferred. Palladacycles or pre-formed complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are highly effective.[12][13][14]
-
Base: A strong base is often required to facilitate the transmetalation of electron-rich aryl halides.[11] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[8][15]
-
Solvent: A mixture of an ethereal solvent (e.g., 1,4-dioxane, 2-methyltetrahydrofuran) and water is commonly used. Anhydrous conditions can also be employed, and in some cases, a small amount of water is beneficial.[7][11]
Protocol 1: Coupling of 1-Bromo-4-(benzyloxy)-3-fluoroaniline with Phenylboronic Acid
This protocol is adapted from established methods for similar electron-rich and sterically hindered substrates.[1][16][17]
Materials:
-
1-Bromo-4-(benzyloxy)-3-fluoroaniline (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-(benzyloxy)-3-fluoroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.5 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative reaction parameters for the Suzuki coupling of substrates analogous to this compound derivatives. These should serve as a guide for optimization.
| Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2-fluoro-1-methoxybenzene | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~85 | [16] |
| 2-Bromoaniline | Thienylboronic Acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Aq. Kolliphor EL | RT | 86 | [3] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ (0.25) | XPhos (0.3) | K₃PO₄ | MeOH/THF | RT | 84 | [13] |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 95 | [1] |
| 2-Bromo-4,6-dimethoxyaniline | Benzylboronic Ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [17] |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Poor solubility | - Use a pre-catalyst or ensure complete reduction of Pd(II) source.- Switch to a more electron-rich and bulky ligand (e.g., Buchwald type).- Use a different solvent system (e.g., 2-MeTHF, DMF).[11][17] |
| Protodeboronation of Boronic Acid | - Excess water or protic solvent- Base is too strong or nucleophilic- Reaction temperature is too high | - Use anhydrous solvents or a boronic ester (e.g., pinacol ester).- Switch to a non-nucleophilic base like K₃PO₄ or CsF.[11]- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Incomplete reduction of Pd(II) precatalyst | - Thoroughly degas all solvents and maintain an inert atmosphere.- Use a Pd(0) source like Pd₂(dba)₃.[10] |
| Dehalogenation of Starting Material | - Presence of a hydride source- Certain ligands/bases can promote this side reaction | - Ensure solvents are pure.- Screen different bases and ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a highly valuable transformation for the synthesis of complex molecules in drug discovery. Success in these reactions hinges on the careful selection of a suitable palladium precatalyst, a bulky and electron-rich phosphine ligand, and a strong, non-nucleophilic base. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently synthesize these important building blocks and to rationally troubleshoot common issues, thereby accelerating the pace of research and development.
References
- Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Molecules.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Screening of different bases for Suzuki coupling. ResearchGate.
- Suzuki reaction. Wikipedia.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ACS Publications.
- The effect of various bases on the Suzuki coupling reaction. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Suzuki help. Reddit.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia.
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Institutes of Health.
- Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. ResearchGate.
- Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ResearchGate.
- Palladium Catalysts for Cross-Coupling Reaction. MDPI.
- Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. SciSpace.
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
alkylation reactions of 4-(Benzyloxy)-3-fluoroaniline
An Application Guide to the N-Alkylation of 4-(Benzyloxy)-3-fluoroaniline for Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[1][2] The strategic introduction of alkyl groups onto the aniline nitrogen is a critical transformation that dictates the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the primary N-alkylation methodologies for this substrate, designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into process optimization, troubleshooting, and the principles of chemical reactivity that govern these transformations.
Strategic Importance in Drug Development
The N-alkylated derivatives of this compound are central to the development of kinase inhibitors. The aniline nitrogen, once alkylated, often forms a crucial hydrogen bond or occupies a key hydrophobic pocket within the enzyme's active site.[2] The nature of the appended alkyl group (the 'R' group) can modulate potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. Therefore, robust and versatile alkylation protocols are essential for library synthesis, lead optimization, and ultimately, large-scale manufacturing.
The core challenge in the N-alkylation of anilines is controlling selectivity. The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation to form the tertiary amine.[3][4] The methods discussed below are designed to mitigate this challenge through different strategic approaches.
Core Alkylation Methodologies: A Comparative Overview
Three principal methods dominate the N-alkylation of this compound: Reductive Amination, Direct Alkylation with Alkyl Halides, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each carries distinct advantages and is suited for different synthetic contexts.
Table 1: Comparison of N-Alkylation Strategies
| Feature | Reductive Amination | Direct Alkylation (SN2) | Buchwald-Hartwig Amination |
| Alkylating Agent | Aldehydes or Ketones | Alkyl Halides (I, Br, Cl) | Aryl/Vinyl Halides or Triflates |
| Key Reagents | Hydride reducing agent (e.g., NaBH(OAc)₃) | Inorganic or organic base (e.g., K₂CO₃, DIPEA) | Pd catalyst, phosphine ligand, strong base |
| Selectivity Control | Excellent for mono-alkylation | Prone to over-alkylation; requires careful control | Excellent for mono-arylation/vinylation |
| Key Advantages | Wide substrate scope, mild conditions, high atom economy.[5] | Simple setup, readily available reagents. | Broadest scope for C(sp²)-N bonds, high functional group tolerance.[6] |
| Common Challenges | Stability of the imine intermediate; compatibility of the reducing agent. | Over-alkylation, harsh conditions for less reactive halides.[7] | Catalyst cost, ligand sensitivity to air/moisture, base sensitivity. |
| Typical Yields | 75-95% | 40-75% (mono-alkylated) | 80-98% |
Methodology 1: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation in pharmaceutical chemistry.[8] The reaction proceeds in two stages: the initial condensation of the aniline with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ by a selective hydride agent to yield the secondary amine.[3]
Scientific Rationale
The success of this one-pot procedure hinges on the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3] Its superiority stems from several factors:
-
Enhanced Selectivity: It is a milder reducing agent than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone. This minimizes the formation of alcohol byproducts.
-
No pH Control Needed: The reaction generates acetic acid, which can catalyze imine formation without the need for an additional acid catalyst.
-
Operational Simplicity: The reaction can be run as a single step, combining all reagents at the outset.
Visualizing the Workflow: Reductive Amination
Caption: General workflow for a one-pot reductive amination.
Protocol: Synthesis of a Lapatinib Precursor Fragment
This protocol describes the reductive amination of this compound with a suitable aldehyde, a key step analogous to the synthesis of Lapatinib.[1][9]
Materials:
-
This compound (1.0 eq)
-
5-(4-formylfuran-2-yl)quinazoline-4,6-diamine (hypothetical aldehyde for demonstration, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the solids in anhydrous DCE (approx. 0.1 M concentration relative to the aniline).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Reaction Monitoring: A small aliquot can be taken and analyzed by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS to observe the consumption of the starting materials and the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The addition may be slightly exothermic.
-
Continue stirring the reaction at room temperature for 4-12 hours, or until the reaction is deemed complete by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Troubleshooting:
-
Stalled Reaction: If the reaction does not proceed to completion, a small amount of acetic acid (0.1 eq) can be added to further catalyze imine formation.
-
Aldehyde Reduction: If significant reduction of the starting aldehyde is observed, it indicates the reducing agent is too reactive or conditions are not optimal. Ensure anhydrous conditions are maintained.
Methodology 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution (SN2) is a classical C-N bond-forming reaction.[10] It involves treating the aniline with an alkyl halide in the presence of a base.
Scientific Rationale
This method's primary challenge is controlling the reaction to favor mono-alkylation.[7] Several factors are critical:
-
Stoichiometry: Using a slight excess of the aniline relative to the alkylating agent can help suppress the second alkylation event.
-
Base Selection: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often used to neutralize the HX generated during the reaction without competing in the alkylation.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base and accelerate the SN2 reaction.
Protocol: General Procedure for Mono-Benzylation
Materials:
-
This compound (1.2 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound (1.2 eq) and powdered K₂CO₃ (2.0 eq) in acetonitrile.
-
Heat the mixture to 50-60 °C with vigorous stirring.
-
Add benzyl bromide (1.0 eq) dropwise over 20 minutes.
-
Maintain the temperature and monitor the reaction by TLC. The reaction typically takes 6-24 hours.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via column chromatography. The desired mono-alkylated product will elute before the di-alkylated byproduct.
Methodology 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][11] While typically used to couple amines with aryl or vinyl halides, it represents a state-of-the-art method for constructing complex aniline derivatives that are inaccessible through other means.
Scientific Rationale
The reaction is a catalytic cycle involving a palladium(0) species. The choice of phosphine ligand is critical and dictates the efficiency and scope of the reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the aniline, making it a more active nucleophile for coupling.
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
A detailed protocol for this advanced method is highly dependent on the specific substrates and ligand system chosen and should be developed based on literature precedents for similar couplings.[12][13]
Conclusion
The N-alkylation of this compound is a cornerstone transformation in the synthesis of targeted therapeutics. While direct alkylation offers simplicity, its challenges with selectivity often make it less desirable. For most applications requiring the installation of alkyl groups from carbonyl precursors, reductive amination stands out as the superior method due to its mild conditions, excellent control over mono-alkylation, and broad substrate compatibility. For the synthesis of more complex N-aryl derivatives, the Buchwald-Hartwig amination provides unparalleled capability. The selection of the appropriate method requires a careful analysis of the target molecule, the availability of starting materials, and the scale of the synthesis.
References
- Rice, R. G., & Kohn, E. J. (1955). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society, 77(15), 4052–4054. [Link]
- Patel, P. R., et al. (2013). Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
- Blank, B., et al. (2019). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. ChemRxiv. [Link]
- Organic Chemistry Portal.
- Ranu, B. C., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7, 748-750. [Link]
- Whittaker, B. P. M., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. RSC Advances, 12, 24151-24159. [Link]
- Wikipedia.
- Kumar, P., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal.
- ResearchGate. (2018). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]
- Cheung, C. W., & Hu, X. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the...
- Teva Pharmaceutical Industries Ltd. (2010). Lapatinib intermediates.
- Li, J., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Jeszke, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
- Zhang, Z., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. [Link]
- ResearchGate. Examples of N‐alkylated alkaloids and drug molecules. [Link]
- Houghton, A. J., & Melen, R. L. (2016). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes.
- CN101624348A. Preparation method of para-fluoroaniline.
- ResearchGate. (2010).
- Dherange, J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 359-364. [Link]
- Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
- Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
- National Center for Biotechnology Information. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. [Link]
Sources
- 1. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 2. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(Benzyloxy)-3-fluoroaniline in Agrochemical Research
Introduction: Unlocking New Potential in Agrochemical Discovery with 4-(Benzyloxy)-3-fluoroaniline
In the continuous pursuit of novel and effective crop protection agents, the strategic selection of molecular building blocks is paramount. This compound emerges as a highly promising scaffold for the synthesis of next-generation herbicides and fungicides. Its unique trifunctional substitution pattern—a nucleophilic aniline group for diverse chemical modifications, a fluorine atom to enhance metabolic stability and binding affinity, and a benzyloxy moiety to modulate lipophilicity and potential interactions with biological targets—offers a compelling platform for agrochemical innovation.[1][2] The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical design, often leading to enhanced efficacy and a more favorable toxicological profile.[1][3] This guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis and evaluation of potential new agrochemicals.
PART 1: Synthesis and Derivatization of Novel Agrochemical Candidates
The aniline functional group of this compound serves as a versatile handle for the construction of a wide array of agrochemical classes. Here, we present detailed synthetic protocols for two hypothetical, yet scientifically plausible, agrochemical candidates derived from this starting material: a pyrazole carboxamide fungicide and a picolinic acid herbicide.
Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide: "Fluoxybenzopyrazole"
Pyrazole carboxamide fungicides are a significant class of agricultural products that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3][4][5] The following protocol outlines a representative synthesis of a novel pyrazole carboxamide, "Fluoxybenzopyrazole," from this compound.
Experimental Protocol: Synthesis of N-(4-(benzyloxy)-3-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Fluoxybenzopyrazole)
-
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride This acyl chloride is a common intermediate in the synthesis of pyrazole carboxamide fungicides and can be prepared from commercially available starting materials.
-
Step 2: Amide Coupling Reaction
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM (50 mL) to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, Fluoxybenzopyrazole.
-
Caption: Synthetic pathway for Fluoxybenzopyrazole.
Synthesis of a Hypothetical Picolinic Acid Herbicide: "Florbenoxypyr"
Picolinic acid herbicides are synthetic auxins that disrupt plant growth by mimicking the natural plant hormone indole-3-acetic acid.[6][7] The following protocol details the synthesis of a novel picolinic acid herbicide, "Florbenoxypyr," utilizing this compound.
Experimental Protocol: Synthesis of 4-amino-6-(4-(benzyloxy)-3-fluorophenylamino)-3,5-dichloropicolinic acid (Florbenoxypyr)
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-amino-3,5,6-trichloropicolinic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 100 mL), add this compound (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL) and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure Florbenoxypyr.
-
Caption: Synthetic pathway for Florbenoxypyr.
PART 2: Bioassay Protocols for Efficacy Evaluation
Following the successful synthesis of novel agrochemical candidates, rigorous biological evaluation is essential to determine their efficacy. The following protocols are designed for the primary screening of the hypothetical fungicide "Fluoxybenzopyrazole" and herbicide "Florbenoxypyr."
In Vitro Fungicidal Assay for Fluoxybenzopyrazole against Botrytis cinerea
Botrytis cinerea, the causal agent of gray mold, is a devastating plant pathogen with a broad host range, making it an excellent model for primary fungicidal screening.[8]
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: Culture Botrytis cinerea on potato dextrose agar (PDA) plates at 22-25 °C for 5-7 days.
-
Preparation of Test Solutions: Prepare a stock solution of Fluoxybenzopyrazole in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Poisoned Agar Plate Preparation: Add the appropriate volume of each test solution to molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each agar plate.
-
Incubation: Incubate the plates at 22-25 °C in the dark.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours). Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ (half-maximal effective concentration) value.
Caption: Workflow for in vitro fungicidal bioassay.
Whole-Plant Herbicidal Assay for Florbenoxypyr on Arabidopsis thaliana
Arabidopsis thaliana is a widely used model organism in plant biology and is highly suitable for primary herbicide screening due to its rapid life cycle and genetic tractability.[6][7]
Experimental Protocol: Post-emergence Herbicidal Activity Assay
-
Plant Growth: Sow Arabidopsis thaliana (Col-0) seeds in pots containing a suitable soil mix. Grow the plants in a controlled environment chamber (16h light/8h dark photoperiod, 22 °C).
-
Preparation of Spray Solutions: Prepare a stock solution of Florbenoxypyr in a suitable solvent (e.g., acetone) with a surfactant. Prepare a series of dilutions to achieve different application rates (e.g., 10, 50, 100, 200 g a.i./ha).
-
Herbicide Application: At the 2-3 true leaf stage, spray the plants with the prepared herbicide solutions using a laboratory track sprayer to ensure uniform application. A control group should be sprayed with the solvent and surfactant solution only.
-
Evaluation: Visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis, epinasty) at 7, 14, and 21 days after treatment (DAT) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).
-
Data Analysis: Determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) by analyzing the dose-response data.
Caption: Workflow for whole-plant herbicidal bioassay.
PART 3: Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of this compound is anticipated to confer distinct advantages to the resulting agrochemical candidates. A preliminary SAR analysis provides a rationale for the design of "Fluoxybenzopyrazole" and "Florbenoxypyr."
| Structural Feature | Rationale and Expected Impact on Bioactivity |
| 4-(Benzyloxy) Group | The bulky benzyloxy group can enhance lipophilicity, potentially improving the compound's ability to penetrate the waxy cuticle of plant leaves or fungal cell membranes.[9][10] It may also engage in specific hydrophobic or π-stacking interactions within the target enzyme's active site, thereby increasing binding affinity. |
| 3-Fluoro Substituent | The strong electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aniline ring, potentially affecting the reactivity and binding characteristics of the molecule.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation and increase the bioavailability and persistence of the agrochemical.[3] |
| Aniline Moiety | The aniline nitrogen serves as a key linker for attaching the core pharmacophores of the pyrazole carboxamide and picolinic acid classes, enabling the construction of diverse and potent agrochemicals. |
Conclusion
This compound represents a valuable and versatile building block for the discovery of novel agrochemicals. The strategic incorporation of its unique structural features into established agrochemical classes, such as pyrazole carboxamide fungicides and picolinic acid herbicides, offers a promising avenue for the development of new crop protection solutions. The detailed synthetic and bioassay protocols provided herein serve as a comprehensive guide for researchers to explore the full potential of this intriguing molecule in their agrochemical research programs.
References
- The Importance of Fluorine in the Life Science Industry - CHIMIA. (URL: [Link])
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. (URL: [Link])
- Structure-activity Relationships of Insecticidal α-Cyanobenzyl Cyclopropanecarboxyl
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide | Journal of Agricultural and Food Chemistry - ACS Public
- Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - NIH. (URL: [Link])
- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed. (URL: [Link])
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. (URL: [Link])
- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (URL: [Link])
- Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (URL: [Link])
- In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tom
- Herbicide Mode-Of-Action Summary - Purdue Extension. (URL: [Link])
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: [Link])
- (PDF)
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (URL: [Link])
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (URL: [Link])
- Structure-activity Relationships of Insecticidal α-Cyanobenzyl Cyclopropanecarboxyl
Sources
- 1. nbinno.com [nbinno.com]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 8. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity Relationships of Insecticidal α-Cyanobenzyl Cyclopropanecarboxylates [jstage.jst.go.jp]
Synthesis of Heterocyclic Compounds from 4-(Benzyloxy)-3-fluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 4-(Benzyloxy)-3-fluoroaniline
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. This compound stands out as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a bulky, electron-donating benzyloxy group and a small, strongly electronegative fluorine atom, offers a nuanced interplay of steric and electronic effects that can be leveraged to control reaction regioselectivity and modulate the physicochemical properties of the final products.
The benzyloxy group not only serves as a protecting group for the phenol functionality, which can be deprotected in later synthetic stages to introduce a key hydrogen bond donor, but its electron-donating nature also activates the aniline ring towards electrophilic substitution. Conversely, the fluorine atom at the meta-position to the amino group acts as a powerful electron-withdrawing group via induction, influencing the nucleophilicity of the amine and the regiochemical outcome of cyclization reactions. This electronic dichotomy makes this compound an intriguing substrate for the synthesis of privileged heterocyclic scaffolds such as quinolines, quinoxalines, and benzimidazoles, which are prevalent in a vast number of FDA-approved drugs and clinical candidates[1][2].
This technical guide provides detailed, field-proven protocols for the synthesis of these key heterocyclic systems from this compound. Beyond a mere recitation of steps, this document elucidates the underlying mechanistic principles and strategic considerations behind each protocol, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
PART I: Synthesis of Quinolines via Combes and Doebner-von Miller Reactions
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents[3]. The Combes and Doebner-von Miller reactions are two classical and robust methods for the construction of the quinoline ring system from anilines[4][5].
A. Combes Synthesis of a 7-(Benzyloxy)-8-fluoro-2,4-dimethylquinoline
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization and dehydration to yield a 2,4-disubstituted quinoline[3][6]. The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the aniline ring.
Synthetic Strategy: The electron-donating benzyloxy group at the 4-position and the electron-withdrawing fluorine at the 3-position of this compound will direct the electrophilic cyclization. The benzyloxy group strongly activates the ortho position (C-5), while the fluorine atom deactivates the ring. The cyclization is an intramolecular electrophilic aromatic substitution, and the position of attack is determined by the most nucleophilic carbon on the aniline ring. The C-5 position, being ortho to the strongly activating benzyloxy group, is the most likely site of cyclization.
Diagram: Combes Quinoline Synthesis Workflow
Caption: Workflow for the Combes synthesis of a substituted quinoline.
Protocol 1: Combes Synthesis
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Acetylacetone | 1.2 eq |
| Polyphosphoric Acid (PPA) | ~10x weight of aniline |
| Temperature | 130-140 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 75-85% |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 70-80 °C with stirring to reduce its viscosity.
-
Slowly add this compound to the warm PPA.
-
Once the aniline has dissolved, add acetylacetone dropwise to the mixture, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, heat the reaction mixture to 130-140 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Allow the mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is ~8-9.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to afford 7-(Benzyloxy)-8-fluoro-2,4-dimethylquinoline as a crystalline solid.
B. Doebner-von Miller Synthesis of a 7-(Benzyloxy)-8-fluoro-2-methylquinoline
The Doebner-von Miller reaction is a versatile method for preparing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound[5]. The reaction is typically carried out in the presence of a strong acid and an oxidizing agent.
Synthetic Strategy: This protocol utilizes crotonaldehyde as the α,β-unsaturated aldehyde. The reaction proceeds through a Michael addition of the aniline to crotonaldehyde, followed by cyclization and oxidation to form the quinoline ring. The regioselectivity of the cyclization is again directed by the substituents on the aniline ring, favoring attack at the C-5 position.
Diagram: Doebner-von Miller Reaction Mechanism
Caption: Key stages of the Doebner-von Miller quinoline synthesis.
Protocol 2: Doebner-von Miller Synthesis
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Crotonaldehyde | 2.5 eq |
| Hydrochloric Acid (conc.) | ~3.0 eq |
| Oxidizing Agent (e.g., As2O5) | 0.5 eq |
| Solvent | Water/Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-70% |
Step-by-Step Methodology:
-
To a solution of this compound in a mixture of water and ethanol, add concentrated hydrochloric acid carefully.
-
Add the oxidizing agent (e.g., arsenic pentoxide) to the mixture.
-
Heat the mixture to reflux and add crotonaldehyde dropwise over a period of 1 hour.
-
Maintain the reaction at reflux for an additional 3-5 hours, monitoring by TLC.
-
After cooling, carefully neutralize the reaction mixture with an aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-(Benzyloxy)-8-fluoro-2-methylquinoline.
PART II: Synthesis of Quinoxalines and Benzimidazoles
The synthesis of quinoxalines and benzimidazoles from anilines typically requires an o-phenylenediamine precursor. Therefore, a two-step sequence involving nitration of this compound followed by reduction is necessary to generate the key intermediate, 4-(benzyloxy)-5-fluoro-1,2-diaminobenzene.
A. Synthesis of the Key Intermediate: 4-(Benzyloxy)-5-fluoro-1,2-diaminobenzene
Synthetic Strategy: The directing effects of the substituents on the aniline ring are crucial for the regioselective introduction of the nitro group. The benzyloxy group is a strongly activating ortho, para-director, while the amino group is also a strongly activating ortho, para-director. The fluorine atom is a deactivating ortho, para-director. The position ortho to the amino group and meta to the benzyloxy group (C-2) is the most activated and sterically accessible position for nitration. Subsequent reduction of the nitro group will then provide the desired o-phenylenediamine.
Diagram: Synthesis of the o-Phenylenediamine Intermediate
Caption: Two-step synthesis of the key diamine intermediate.
Protocol 3: Nitration of this compound
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Sulfuric Acid (conc.) | ~5.0 eq |
| Nitric Acid (fuming) | 1.1 eq |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
In a flask cooled in an ice-salt bath, slowly add this compound to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Cool the resulting solution to 0-5 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated yellow solid by filtration, wash with water, and dry to obtain 4-(benzyloxy)-5-fluoro-2-nitroaniline.
Protocol 4: Reduction of the Nitroaniline
| Reagent/Parameter | Value |
| 4-(Benzyloxy)-5-fluoro-2-nitroaniline | 1.0 eq |
| Stannous Chloride Dihydrate (SnCl2·2H2O) | 4.0 eq |
| Hydrochloric Acid (conc.) | q.s. |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Step-by-Step Methodology:
-
Suspend 4-(benzyloxy)-5-fluoro-2-nitroaniline in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, at which point the yellow color should disappear.
-
Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(benzyloxy)-5-fluoro-1,2-diaminobenzene, which can be used in the next step without further purification.
B. Synthesis of 6-(Benzyloxy)-7-fluoro-2,3-diphenylquinoxaline
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[7][8].
Protocol 5: Quinoxaline Synthesis
| Reagent/Parameter | Value |
| 4-(Benzyloxy)-5-fluoro-1,2-diaminobenzene | 1.0 eq |
| Benzil | 1.0 eq |
| Solvent | Ethanol/Acetic Acid (4:1) |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Expected Yield | 90-98% |
Step-by-Step Methodology:
-
Dissolve 4-(benzyloxy)-5-fluoro-1,2-diaminobenzene and benzil in a mixture of ethanol and glacial acetic acid.
-
Heat the solution to reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature. The product will often crystallize from the solution.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize from ethanol to obtain pure 6-(benzyloxy)-7-fluoro-2,3-diphenylquinoxaline.
C. Synthesis of 5-(Benzyloxy)-6-fluoro-2-phenylbenzimidazole
The Phillips benzimidazole synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions[9][10].
Protocol 6: Benzimidazole Synthesis (Phillips Condensation)
| Reagent/Parameter | Value |
| 4-(Benzyloxy)-5-fluoro-1,2-diaminobenzene | 1.0 eq |
| Benzoic Acid | 1.1 eq |
| Polyphosphoric Acid (PPA) | ~10x weight of diamine |
| Temperature | 150-160 °C |
| Reaction Time | 3-4 hours |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
In a round-bottom flask, heat polyphosphoric acid to ~80 °C.
-
Add 4-(benzyloxy)-5-fluoro-1,2-diaminobenzene and benzoic acid to the PPA with stirring.
-
Increase the temperature to 150-160 °C and maintain for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a concentrated aqueous solution of ammonia.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to afford 5-(benzyloxy)-6-fluoro-2-phenylbenzimidazole.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinolines, quinoxalines, and benzimidazoles demonstrate the practical application of fundamental organic chemistry principles to achieve efficient and regioselective transformations. By understanding the interplay of the substituent effects and the mechanisms of these classical heterocyclic syntheses, researchers can confidently utilize this compound as a strategic building block in the design and development of novel therapeutic agents. The provided protocols are robust and can serve as a solid foundation for further exploration and optimization in various research and development settings.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2014). IIP Series.
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. (2008). Semantic Scholar.
- electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde. (2025). Benchchem.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Synthesis of 4-fluorobenzene-1,2-diamine. (n.d.).
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Process of Preparing a Quinazoline Derivative. (2016).
- BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1949). The Journal of Organic Chemistry.
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
- Process for preparing 4-fluoro-3-nitroaniline. (1970).
- Diastereoselective Synthesis of (–)
- 1,2-Diamino-4,5-difluorobenzene. (n.d.). PubChem.
- Substituent Effects in Electrophilic Substitutions. (2022). Chemistry LibreTexts.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.
- Diastereoselective Synthesis of (-)
- Chemistry of Benzene: Electrophilic Arom
- Advance organic chemistry 1 ; Doebner Miller reaction. (2023). Slideshare.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2010).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. (2021). New Journal of Chemistry.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016).
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.).
- Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). csbsju.
- 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds. (1987).
- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2004).
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][12]DIAZEPINES Magd. (2011). Serve Content.
- Review On Synthesis Of Benzimidazole
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Navigating the Functional Group Compatibility of 4-(Benzyloxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
4-(Benzyloxy)-3-fluoroaniline is a key building block in contemporary medicinal chemistry and materials science. Its utility stems from the unique interplay of its three core functional groups: a nucleophilic aniline, a robust benzyloxy ether, and an electron-withdrawing fluorine atom. This guide provides an in-depth analysis of the molecule's chemical behavior, offering detailed protocols and mechanistic insights to help researchers strategically plan multi-step syntheses. Understanding the compatibility and potential liabilities of each functional group is paramount to achieving high-yielding, clean, and predictable outcomes. Anilines are versatile, but their inclusion can present challenges related to metabolic instability or toxicity in drug candidates.[1] The strategic placement of the fluoro and benzyloxy groups on this particular aniline scaffold allows for fine-tuning of its pharmacological properties.[1]
Part 1: The Aniline Moiety - Nucleophilicity and Derivatization
The primary amino group is the most reactive site for many synthetic transformations. Its nucleophilicity is moderated by the electron-withdrawing inductive effect of the ortho-fluorine atom, which lowers the pKa of the conjugate acid compared to non-fluorinated anilines.[2] This electronic modulation can be advantageous, often reducing the incidence of undesired side reactions.
Amide Bond Formation: A Cornerstone Reaction
The formation of an amide bond is one of the most common derivatizations for anilines. Due to the stability of the benzyloxy and fluoro groups under standard coupling conditions, a wide array of reagents can be employed. The key is the activation of a carboxylic acid partner to overcome the energy barrier of direct condensation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that minimizes racemization for chiral carboxylic acids and provides high yields.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M).
-
Add this compound (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise. The reaction may turn yellow.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
HATU: Chosen for its high efficiency and suppression of side reactions. It reacts with the carboxylic acid to form a highly reactive OAt-active ester.
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt, driving the reaction forward.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Caption: Workflow for HATU-mediated amide coupling.
N-Protection with tert-Butoxycarbonyl (Boc) Group
To prevent unwanted reactions at the aniline nitrogen during subsequent synthetic steps (e.g., metal-catalyzed cross-couplings), it is often necessary to protect it. The Boc group is ideal due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.[3][4]
Protocol 2: Boc-Protection of the Aniline
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, cat.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq). For less reactive anilines, a catalytic amount of DMAP (0.1 eq) can be added.
-
Add Boc₂O (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The resulting N-Boc protected aniline is often pure enough for the next step, but can be purified by chromatography if necessary.
Trustworthiness: This protocol is self-validating as the formation of the carbamate product can be easily confirmed by a significant shift in the ¹H NMR spectrum and a change in polarity on a TLC plate.
Part 2: The Benzyloxy Group - A Removable Shield
The benzyloxy group serves as a robust protecting group for the phenolic oxygen, stable to a wide range of non-reductive conditions. Its primary mode of cleavage is catalytic hydrogenolysis.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
This is the most common method for benzyl ether cleavage.[5] However, care must be taken to avoid hydrodefluorination, a potential side reaction with fluorinated aromatics.
Materials:
-
N-Substituted-4-(benzyloxy)-3-fluoroaniline derivative
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen (H₂) gas (balloon or Parr shaker)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
Dissolve the benzyloxy-containing substrate (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas three times.
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, carefully purge the flask with N₂ or Ar.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Expertise & Experience:
-
Solvent Choice: The choice of solvent can influence the rate of hydrodefluorination. Protic solvents like methanol are generally effective. In cases of significant defluorination, switching to a non-polar solvent like toluene may be beneficial.[6]
-
Catalyst: If defluorination is a persistent issue, using a different catalyst such as Pearlman's catalyst (Pd(OH)₂/C) or reducing the catalyst loading may be necessary.
-
Alternative: For substrates containing other reducible functional groups (e.g., alkenes, alkynes), transfer hydrogenation using a source like ammonium formate with Pd/C can be a milder alternative to H₂ gas.[6]
Part 3: C-N Bond Formation via Buchwald-Hartwig Amination
This compound is an excellent nucleophilic partner in palladium-catalyzed C-N cross-coupling reactions, allowing for the synthesis of complex diarylamines. The reaction is generally compatible with the benzyloxy and fluoro groups.
Protocol 4: Buchwald-Hartwig Cross-Coupling
Materials:
-
This compound
-
Aryl halide or triflate (Ar-X)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk tube or microwave vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (NaOtBu, 1.4 eq).
-
In a separate vial, pre-mix Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent to form the active catalyst.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Add anhydrous toluene to the reaction vessel.
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
Causality Behind Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, reductive elimination).
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the aniline in situ, making it a more active nucleophile in the catalytic cycle.
Summary of Functional Group Compatibility
The following table provides a quick reference for the stability of each functional group under various common reaction conditions.
| Functional Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH, NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Pd-Catalyzed Cross-Coupling |
| Aniline (primary) | Reactive (forms salt) | Generally Stable | Stable | Reactive (as nucleophile) |
| Aniline (N-Boc) | Labile (deprotects)[4] | Stable[3] | Stable | Unreactive |
| Benzyloxy Ether | Stable (except HBr) | Stable | Labile (cleaved)[5] | Stable |
| Fluoro | Stable | Stable | Potentially Labile | Stable |
Orthogonal Protection & Deprotection Strategy
The Boc and Benzyl groups on a derivatized this compound scaffold represent an orthogonal protecting group strategy. The Boc group is acid-labile, while the Benzyl group is removed by hydrogenation. This allows for selective deprotection at different stages of a synthesis.
Caption: Orthogonal deprotection of Boc and Benzyl groups.
Conclusion
This compound is a versatile and predictable building block when its functional group compatibility is well understood. The aniline nitrogen provides a reliable handle for amide formation and C-N coupling. The benzyloxy group acts as a stable phenol protectant that can be removed efficiently under reductive conditions, while the fluoro group is largely a stable spectator that modulates electronic properties. By employing the protocols and considering the mechanistic insights provided in this guide, researchers can confidently incorporate this valuable intermediate into their synthetic endeavors.
References
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]
- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Wuhan University of Technology. [Link]
- ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines.
- MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. [Link]
- National Institutes of Health. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. [Link]
- National Institutes of Health. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC. [Link]
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. J&K Scientific. [Link]
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- National Institutes of Health. (2024, September 16).
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table].
- ResearchGate. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- MDPI. (2017, February 28).
- Wiley Online Library. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]
- National Institutes of Health. (n.d.). 4-Benzyloxy-3-chloroaniline. PubChem. [Link]
- Medicilon. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Medicilon. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
- National Institutes of Health. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. [Link]
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Spandidos Publications. (2025, July 31). Substituted aniline: Significance and symbolism.
- National Institutes of Health. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PubMed. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid. BenchChem Scientific.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Benzyloxy)-3-fluoroaniline
Introduction for the Modern Drug Discovery Professional
Welcome to the technical support center for the purification of 4-(Benzyloxy)-3-fluoroaniline. As a critical intermediate in the synthesis of various high-value pharmaceutical compounds, achieving high purity of this molecule is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.
This document is structured to provide a comprehensive resource, from identifying common impurities to detailed purification protocols and quality control.
Understanding the Challenge: Common Impurities and Their Origins
The purification strategy for this compound is largely dictated by the impurities present in the crude material. These impurities typically arise from the synthetic route, most commonly the reduction of a nitro precursor, 4-(benzyloxy)-3-fluoro-1-nitrobenzene.
Potential Impurities:
-
Unreacted Starting Material: Residual 4-(benzyloxy)-3-fluoro-1-nitrobenzene is a common impurity.
-
Intermediates of Reduction: Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates, which can further react to form colored azo or azoxy compounds.[1]
-
De-benzylation Products: The benzyl ether linkage can be susceptible to cleavage under certain reductive conditions (e.g., aggressive catalytic hydrogenation), leading to the formation of 4-amino-2-fluorophenol.
-
De-fluorination Products: While less common, loss of the fluorine atom can occur under some catalytic hydrogenation conditions, yielding 4-(benzyloxy)aniline.[1]
-
Oxidation Products: Anilines are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities, turning the product from a white or off-white solid to yellow, brown, or even dark purple.[2] This is often the cause of discoloration upon storage or during purification.
The presence of these impurities can interfere with downstream reactions and compromise the quality of the final active pharmaceutical ingredient (API).
Purification Workflow: A Strategic Approach
A systematic approach to purification is essential for achieving high purity of this compound. The following workflow outlines the key decision points and techniques.
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Discoloration (Yellow/Brown/Purple) | Oxidation of the aniline amino group by atmospheric oxygen.[2] | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and drying steps.[2] 2. Activated Charcoal Treatment: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol), add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal and adsorbed colored impurities before proceeding with crystallization.[3] |
| Low Recovery After Column Chromatography | Irreversible Adsorption: The basic amine group can strongly adsorb to the acidic silica gel, leading to tailing and loss of product on the column. | 1. Solvent Additive: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and improve elution.[4] 2. Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel. |
| "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated and cooling too rapidly.[5] | 1. Solvent System Modification: Switch to a lower-boiling point solvent system. 2. Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3] 3. Add More Solvent: Re-heat the oiled-out mixture and add more of the "good" solvent to reduce saturation before attempting to cool again.[5] |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A gradient elution, starting with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity, is often more effective than an isocratic (constant polarity) elution. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is ideal for purifying crude this compound that contains multiple impurities or impurities with similar polarity to the product.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA) (optional)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common eluent system for similar compounds is a gradient of hexane/ethyl acetate.[6]
-
If significant tailing is observed on the TLC plate, add 0.5-1% triethylamine to the eluent system to mitigate this issue.[4]
3. Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc in hexane to 20% EtOAc in hexane) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
6. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for removing small amounts of impurities from a solid product. For this compound, a mixed solvent system is likely to be effective, similar to its chloro-analog.[7]
1. Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Heptane or Hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
2. Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Saturation: While the solution is hot, slowly add heptane (the "poor" solvent) dropwise until the solution becomes slightly and persistently cloudy.
-
Re-dissolution: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Quality Control: Ensuring Purity
After purification, it is essential to verify the purity and identity of the this compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in a suitable solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. The melting point of the analogous 4-benzyloxy-3-chloroaniline is 58.4 °C.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The spectra should be clean, with integrations matching the expected number of protons. As a reference, the key ¹H NMR signals for the analogous 4-benzyloxy-3-chloroaniline in CDCl₃ are: δ 7.45-7.29 (m, 5H, benzyl-H), 6.78-6.48 (m, 3H, aniline-H), 5.03 (s, 2H, -CH₂-), and 3.46 (bs, 2H, -NH₂).[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity and detecting trace impurities.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a white solid, but it turns yellow after a few days in the lab. Why is this happening and how can I prevent it? A1: The yellowing is due to oxidation of the aniline functional group by air and light.[2] To prevent this, store the purified compound in a tightly sealed amber vial under an inert atmosphere (like nitrogen or argon) and in a cool, dark place, preferably a refrigerator.
Q2: I am struggling to find a single good solvent for recrystallization. What should I do? A2: A mixed-solvent system is often the best approach when a single ideal solvent cannot be found.[3] You need a "good" solvent that dissolves the compound well when hot, and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. For this compound, pairs like ethyl acetate/heptane[7] or ethanol/water[3] are excellent starting points.
Q3: During column chromatography, my product is streaking down the column instead of forming a tight band. What is causing this? A3: This is known as "tailing" and is very common for amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface. To resolve this, add a small amount (0.1-1%) of a basic additive like triethylamine or pyridine to your eluent. This will neutralize the acidic sites and allow your compound to elute as a much sharper band.[4]
Q4: Can I use distillation to purify this compound? A4: While distillation is a common purification technique for liquids, it is generally not recommended for high molecular weight, solid anilines like this compound. These compounds have very high boiling points and are prone to decomposition at the required temperatures, even under high vacuum. Recrystallization and chromatography are much safer and more effective methods.
References
- U.S. Patent 3,586,719. (1971). Process for preparing 4-fluoro-3-nitroaniline.
- Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
- Google Patents. (2012). Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. CN102358723A.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
- Supporting Information for Ru-catalyzed reductive amin
- Massachusetts Institute of Technology. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- PrepChem. (n.d.). Synthesis of 4-benzyloxyaniline.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.
- ResearchGate. (2014).
- Royal Society of Chemistry. (n.d.). Supplementary Information Biorenewable carbon-supported Ru catalyst for N-Alkylation of Amines with Alcohols and Selective Hydro.
- Royal Society of Chemistry. (n.d.).
- Scholars Research Library. (n.d.).
- Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
- New Journal of Chemistry Supporting Inform
- ChemistryViews. (2012).
- BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
- University of Rochester, Department of Chemistry. (n.d.).
- Columbia University. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline.
- New Journal of Chemistry Supporting Inform
- PubMed. (2009). 2-Chloro-1-(3-fluoro-benz-yloxy)-4-nitro-benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies excluding the involvement of a dioxirane intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(Benzyloxy)-3-fluoroaniline
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and an analysis of potential impurities.
I. Synthetic Overview & Key Challenges
The most common and practical route to this compound involves the reduction of its nitro precursor, 4-(Benzyloxy)-3-fluoro-1-nitrobenzene. While seemingly straightforward, this transformation is often complicated by two major side reactions: debenzylation and hydrodefluorination .
Start [label="4-(Benzyloxy)-3-fluoro-\n1-nitrobenzene", fillcolor="#FBBC05"]; Main_Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product1 [label="4-Amino-2-fluorophenol\n(Debenzylation Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product2 [label="4-Benzyloxyaniline\n(Defluorination Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Main_Product [label="Reduction (e.g., H2, Pd/C)"]; Start -> Side_Product1 [label="Side Reaction:\nDebenzylation"]; Start -> Side_Product2 [label="Side Reaction:\nDefluorination"]; }
Caption: Key transformations in the synthesis of this compound.II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is sluggish or incomplete. How can I improve the conversion of the nitro starting material?
A1: Incomplete reduction is a frequent issue. Here are several factors to consider:
-
Catalyst Activity: The activity of your Palladium on Carbon (Pd/C) catalyst is paramount. If the catalyst is old or has been exposed to air, its activity may be diminished. It is recommended to use a fresh batch of catalyst for each reaction.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. A typical starting point is 5-10 mol% of Pd/C. If the reaction is still slow, a slight increase in catalyst loading may be beneficial.
-
Hydrogen Pressure: While many hydrogenations can be carried out at atmospheric pressure (using a hydrogen balloon), some reductions require higher pressures to proceed at a reasonable rate. If your setup allows, increasing the hydrogen pressure to 20-50 psi can significantly improve the reaction kinetics.
-
Solvent Choice: The choice of solvent can impact the solubility of the starting material and the efficiency of the hydrogenation. Ethanol, methanol, and ethyl acetate are commonly used and effective solvents for this reduction. Ensure your starting material is fully dissolved in the chosen solvent.
Q2: I am observing a significant amount of a more polar byproduct by TLC, which I suspect is the debenzylated impurity. How can I minimize its formation?
A2: The formation of 4-amino-2-fluorophenol via debenzylation is a common side reaction, especially with Pd/C catalysts.[1][2] Here’s how to mitigate it:
-
Mechanism of Debenzylation: The benzyl ether is cleaved through hydrogenolysis on the palladium surface. The C-O bond of the benzyl group is susceptible to reduction, particularly under harsh conditions.
-
Reaction Temperature: Elevated temperatures can promote debenzylation. It is advisable to run the reaction at room temperature.
-
Reaction Time: Prolonged reaction times increase the likelihood of debenzylation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Catalyst Choice: While Pd/C is a common choice, other catalysts can be less prone to causing debenzylation. For instance, platinum-based catalysts (like PtO2) or using alternative reducing agents like tin(II) chloride in an acidic medium can sometimes provide better selectivity.
Substrate [label="4-(Benzyloxy)-3-fluoro-1-nitrobenzene\non Pd/C surface"]; H2 [label="H2"]; Nitro_Reduction [label="Nitro group reduction"]; Debenzylation [label="C-O bond hydrogenolysis"]; Product [label="this compound"]; Impurity [label="4-Amino-2-fluorophenol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> Nitro_Reduction; H2 -> Nitro_Reduction; Nitro_Reduction -> Product; Substrate -> Debenzylation; H2 -> Debenzylation; Debenzylation -> Impurity; }
Caption: Competing pathways of nitro reduction and debenzylation.Q3: My mass spectrometry analysis shows a peak that corresponds to the loss of fluorine from my product. What is happening and how can I prevent it?
A3: The loss of fluorine is due to a side reaction called hydrodefluorination, leading to the formation of 4-benzyloxyaniline.[3][4]
-
Mechanism of Hydrodefluorination: The carbon-fluorine bond, while strong, can be cleaved under certain catalytic hydrogenation conditions. This process, known as hydrodefluorination, involves the oxidative addition of the C-F bond to the palladium catalyst followed by reductive elimination.
-
Catalyst and Reaction Conditions: This side reaction is more prevalent with certain catalysts and under more forcing conditions (higher temperature and pressure). Sticking to milder conditions is crucial.
-
Solvent Effects: The choice of solvent can influence the rate of hydrodefluorination. Protic solvents like ethanol are commonly used, but in some cases, aprotic solvents might suppress this side reaction. Experimenting with solvents like ethyl acetate or THF could be beneficial.
Q4: The purification of the final product is challenging due to the presence of closely eluting impurities. What are the best practices for purification?
A4: Co-elution of the desired product with the debenzylated and defluorinated impurities is a common purification hurdle.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity. The debenzylated impurity, being a phenol, will be significantly more polar and should elute much later than the desired product. The defluorinated impurity will have a polarity very similar to the product, requiring careful fractionation.
-
Recrystallization: If the purity after chromatography is still not satisfactory, recrystallization can be attempted. A solvent system of ethyl acetate and hexanes is a good starting point.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
-
4-(Benzyloxy)-3-fluoro-1-nitrobenzene
-
Palladium on Carbon (10% Pd, 50% wet)
-
Ethanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve 4-(Benzyloxy)-3-fluoro-1-nitrobenzene (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or pressurized vessel at 20-50 psi) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Once the starting material is consumed, carefully purge the reaction vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
IV. Impurity Profile and Characterization
Understanding the characteristics of potential impurities is crucial for their identification.
| Compound | Structure | Molecular Weight | Key 1H NMR Signals (Predicted, CDCl3) | Expected Mass Spec (EI) m/z |
| This compound | 217.24 | ~7.3-7.5 (m, 5H, Ar-H of Bn), ~6.8-7.0 (m, 1H, Ar-H), ~6.5-6.7 (m, 2H, Ar-H), ~5.0 (s, 2H, CH2), ~3.6 (br s, 2H, NH2) | 217 (M+), 91 (base peak) | |
| 4-Amino-2-fluorophenol | 127.12 | ~6.5-6.8 (m, 3H, Ar-H), ~4.5 (br s, 3H, NH2 and OH) | 127 (M+)[5] | |
| 4-Benzyloxyaniline | 199.25 | ~7.3-7.5 (m, 5H, Ar-H of Bn), ~6.7-6.9 (d, 2H, Ar-H), ~6.6-6.7 (d, 2H, Ar-H), ~5.0 (s, 2H, CH2), ~3.6 (br s, 2H, NH2) | 199 (M+), 91 (base peak)[1][6] |
V. References
-
PubChem. (n.d.). 2-Amino-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Schafer, A., et al. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Organometallics, 31(3), 978-989.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Request PDF. (n.d.). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ResearchGate. Retrieved from [Link]
Sources
- 1. 4-(Benzyloxy)aniline 98 51388-20-6 [sigmaaldrich.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-3-fluoroaniline
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity for the synthesis of 4-(Benzyloxy)-3-fluoroaniline. This critical building block is often used in the synthesis of complex pharmaceutical agents, making a robust and reproducible synthetic route essential.
Section 1: Synthetic Pathway Overview
The most common and reliable synthetic route to this compound proceeds in two key steps:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-fluoro-4-nitrophenol is benzylated using benzyl bromide under basic conditions to form the intermediate, 4-(benzyloxy)-3-fluoronitrobenzene.
-
Chemoselective Nitro Group Reduction: The nitro group of the intermediate is selectively reduced to an amine, yielding the final product. This step is the most critical for optimizing overall yield, as it presents several potential challenges, most notably the risk of cleaving the benzyl ether protecting group.
Caption: Common two-step synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis in a question-and-answer format.
Step 1: Williamson Ether Synthesis
Q1: My benzylation reaction shows low conversion to 4-(benzyloxy)-3-fluoronitrobenzene. What are the likely causes?
A1: Low conversion in this step is typically related to reaction conditions or reagent quality. Consider the following:
-
Base Strength and Solubility: A moderately strong, insoluble base like potassium carbonate (K₂CO₃) is often preferred as it minimizes side reactions. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity. Using a stronger, soluble base like sodium hydride (NaH) is possible but increases the risk of side reactions if moisture is present.
-
Solvent Choice: The solvent must be polar aprotic to dissolve the reagents but not participate in the reaction. Acetone or DMF are common choices. Ensure the solvent is anhydrous, as water can hydrolyze benzyl bromide and deactivate the phenoxide intermediate.
-
Reaction Temperature: The reaction is often run at a gentle reflux (e.g., in acetone). If the temperature is too low, the reaction rate will be slow. If it's too high, you risk solvent loss and potential degradation of starting materials.
-
Reagent Purity: Ensure the 2-fluoro-4-nitrophenol is pure and the benzyl bromide has not degraded. Benzyl bromide should be a clear, colorless liquid; a yellow or brown color indicates decomposition, which can inhibit the reaction.
Step 2: Nitro Group Reduction
Q2: I am observing a significant amount of 3-fluoro-4-aminophenol as a byproduct. How can I prevent this debenzylation?
A2: This is the most common and critical issue. The O-benzyl group is susceptible to cleavage (hydrogenolysis) under standard catalytic hydrogenation conditions (H₂ gas, Pd/C).[1] The formation of 3-fluoro-4-aminophenol drastically reduces the yield of your desired product.
Causality: The palladium catalyst that is highly effective for nitro group reduction is also highly effective at reducing benzyl ethers. To achieve chemoselectivity, the reaction conditions must be carefully controlled to favor nitro reduction over hydrogenolysis.
Solutions:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the most effective solution. Instead of high-pressure hydrogen gas, a hydrogen donor like ammonium formate or formic acid is used.[2] This method provides a milder, more controlled source of hydrogen on the catalyst surface, significantly favoring the reduction of the nitro group.[3]
-
Optimize Standard Hydrogenation Conditions: If you must use H₂ gas, you can try to disfavor hydrogenolysis by:
-
Lowering Hydrogen Pressure: Use a lower pressure (e.g., 20-50 psi) instead of a high-pressure Parr shaker.[4]
-
Using a Different Catalyst: While Pd/C is common, sometimes platinum on carbon (Pt/C) or specialized bimetallic catalysts (e.g., Pd-Ni) can offer better chemoselectivity for this transformation.[5][6]
-
Adding a Catalyst Poison (Use with Caution): In some cases, additives like quinoline or thiophene can selectively poison the catalyst sites responsible for hydrogenolysis. This requires careful optimization as it can also slow down the desired nitro reduction.
-
-
Use a Metal-Acid System: Reagents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid are classic methods for nitro reduction that do not cause debenzylation.[4][7] While effective, the workup can be more complex due to the formation of metal salts.[4]
Q3: My reduction reaction is slow or incomplete, leaving significant amounts of the nitro starting material. What adjustments can I make?
A3: An incomplete reaction points to an issue with the catalytic system or reaction parameters.
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Always use a fresh, high-quality catalyst. If using a CTH system with ammonium formate, ensure the formate is fully dissolved and the reaction is adequately stirred to ensure contact with the catalyst.
-
Insufficient Hydrogen Source: In a CTH reaction, you may need to add more equivalents of the hydrogen donor (e.g., increase from 3 eq. to 5 eq. of ammonium formate). For catalytic hydrogenation, ensure there are no leaks in your hydrogenation apparatus.
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are typically used as they facilitate the transfer of hydrogen.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but this must be balanced with the risk of increasing debenzylation if using a standard H₂/Pd-C system.
Q4: Which reduction method is the best choice for scalability and purity?
A4: The "best" method depends on your specific priorities: lab-scale convenience, process safety, or final purity.
| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Catalytic Transfer Hydrogenation (CTH) | Metal/Acid (SnCl₂ or Fe/AcOH) |
| Chemoselectivity | Poor (High risk of debenzylation)[5] | Excellent (Minimal debenzylation)[3] | Excellent (No debenzylation)[7] |
| Yield | Variable; can be low if debenzylation occurs. | High to Excellent. | High. |
| Workup | Simple (filter catalyst, evaporate solvent). | Simple (filter catalyst, extract). | Complex (requires filtration of metal salts and careful pH control during extraction).[4] |
| Safety | Requires specialized high-pressure equipment and handling of flammable H₂ gas. | Safer; avoids high-pressure H₂ gas. Uses standard glassware. | Generally safe, but uses strong acids and produces metal waste. |
| Scalability | Good for industrial scale with proper equipment. | Excellent for lab and pilot scale. | Moderate; workup becomes challenging on a large scale. |
| Recommendation | Not recommended unless optimized with additives. | Highly Recommended for most applications. | Good alternative if CTH fails or catalyst is unavailable. |
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-3-fluoronitrobenzene
-
Reaction Setup: To a round-bottom flask, add 2-fluoro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of phenol).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethanol or purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a pale yellow solid.
Protocol 2: Catalytic Transfer Hydrogenation (Recommended Reduction)
-
Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)-3-fluoronitrobenzene (1.0 eq) in methanol (approx. 20 mL per gram of nitro compound).
-
Catalyst and Donor Addition: To this solution, add ammonium formate (4.0 eq) followed by 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the starting material).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. If necessary, gently warm the mixture to 40 °C to ensure completion. Monitor by TLC (the product aniline will be more polar than the starting nitro compound). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, often as a solid that can be used directly or further purified.
Section 4: Purification & Analysis
Q5: What is the most effective method for purifying the final this compound product?
A5:
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an efficient method for obtaining high-purity material. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.
-
Column Chromatography: For crude material containing significant impurities (e.g., residual starting material or the debenzylated side product), column chromatography on silica gel is the best option.[8] A gradient elution from hexane/ethyl acetate (e.g., 9:1 to 4:1) will typically separate the components effectively. The desired aniline product is moderately polar.
Q6: How can I effectively monitor the reaction progress using TLC?
A6: Use a mobile phase like 4:1 Hexane:Ethyl Acetate.
-
Starting Material: 4-(benzyloxy)-3-fluoronitrobenzene is less polar and will have a higher Rf value.
-
Product: this compound is more polar due to the amine group and will have a lower Rf value.
-
Side Product: The debenzylated product, 3-fluoro-4-aminophenol, is very polar due to the free phenol and amine, and will have a very low Rf, often staying near the baseline.
-
Visualization: Aniline compounds can sometimes be visualized under UV light, but staining with a potassium permanganate (KMnO₄) dip or ninhydrin stain is highly effective for visualizing the amine product.
Section 5: Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues during the critical nitro reduction step.
Caption: Decision tree for troubleshooting the nitro reduction step.
References
- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
- Scriven, E. F. V., & Murugan, R. (2008).
- Klamt, A. (2018). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.
- Hartwig, J. F. (2010).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- PubChem (National Center for Biotechnology Information). 3-Fluoroaniline. PubChem Compound Summary for CID 9742.
- Master Organic Chemistry (2018). Reduction of Nitro Groups.
- Xu, G., et al. (2014). Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles. Tetrahedron Letters, 55(32), 4441-4444.
- Organic Reactions (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
- U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Varma, R. S. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(9), 2233.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Mono-Substitution of 4-(Benzyloxy)-3-fluoroaniline
Welcome to the technical support resource for managing electrophilic aromatic substitution (EAS) reactions of 4-(benzyloxy)-3-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve selective mono-substitution on this electron-rich aniline derivative. Di-substitution can be a significant challenge with highly activated aromatic systems, leading to reduced yields of the desired product and complex purification procedures. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to di-substitution in electrophilic aromatic substitution (EAS) reactions?
A1: The high reactivity and tendency for multiple substitutions stem from the powerful activating effects of the substituents on the aromatic ring. The primary amino group (-NH₂) is a very strong activating group, meaning it donates significant electron density into the benzene ring through resonance. This substantially increases the nucleophilicity of the ring, making it highly reactive towards electrophiles. The benzyloxy group (-OCH₂Ph) at the para position is also a strong activating group. The cumulative effect of these two electron-donating groups makes the aromatic ring exceptionally electron-rich and thus, highly susceptible to multiple electrophilic attacks.
Q2: How do the substituents on this compound direct incoming electrophiles?
A2: The directing effects of the substituents determine the position of electrophilic attack. In this molecule, we have three key groups to consider:
-
Amino group (-NH₂): A powerful ortho, para-director.
-
Benzyloxy group (-OCH₂Ph): A strong ortho, para-director.
-
Fluoro group (-F): A deactivating but ortho, para-director due to the interplay of its inductive withdrawal and resonance donation effects.
The combined influence of these groups directs incoming electrophiles to the positions ortho to the amino group.
Troubleshooting Guide: Preventing Di-substitution
The most effective strategy to prevent di-substitution on this compound is to temporarily reduce the activating influence of the powerful amino group by converting it into an amide. The N-acetyl group is a commonly used protecting group for this purpose.
Why does N-acetylation work?
The lone pair of electrons on the nitrogen of an acetamido group (-NHCOCH₃) is delocalized into the adjacent carbonyl group through resonance. This reduces the extent to which the nitrogen's lone pair can be donated into the aromatic ring, thus moderating the ring's activation towards electrophiles.[1][2] This decreased reactivity allows for more controlled mono-substitution.[3][4]
Experimental Protocols
Here we provide a three-stage workflow for achieving selective mono-substitution: Protection , Electrophilic Aromatic Substitution , and Deprotection .
Stage 1: Protection (N-Acetylation)
This protocol details the conversion of the highly reactive amine to a more manageable amide.
Protocol 1: N-Acetylation of this compound
-
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Catalytic amount of sulfuric acid (optional)
-
Ice water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid or use acetic anhydride as both reagent and solvent.
-
Carefully add acetic anhydride (1.1 - 1.5 eq). An exothermic reaction may be observed.[3]
-
A catalytic amount of concentrated sulfuric acid can be added to accelerate the reaction.[5]
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water with stirring to precipitate the N-acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product, N-(4-(benzyloxy)-3-fluorophenyl)acetamide, is typically obtained in high yield and purity.
-
Stage 2: Electrophilic Aromatic Substitution
With the amine protected, the EAS reaction can be performed with greater control.
Protocol 2: Mono-bromination of N-(4-(benzyloxy)-3-fluorophenyl)acetamide
-
Materials:
-
N-(4-(benzyloxy)-3-fluorophenyl)acetamide
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Ice water
-
-
Procedure:
-
Dissolve the acetamide from Stage 1 in glacial acetic acid.
-
At room temperature, add a solution of bromine (1.05 eq) in acetic acid dropwise. Alternatively, N-Bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 3: Mono-nitration of N-(4-(benzyloxy)-3-fluorophenyl)acetamide (General Guideline)
The nitration of acetanilides is a standard procedure, typically yielding the para-isomer as the major product due to steric hindrance at the ortho positions.[1]
-
Materials:
-
N-(4-(benzyloxy)-3-fluorophenyl)acetamide
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
-
Procedure:
-
In a flask, dissolve N-(4-(benzyloxy)-3-fluorophenyl)acetamide in glacial acetic acid or concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[6][7]
-
Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, stir the reaction at low temperature for 1-2 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
Purification can be achieved by recrystallization.
-
Protocol 4: Friedel-Crafts Acylation of N-(4-(benzyloxy)-3-fluorophenyl)acetamide (General Guideline)
Friedel-Crafts reactions on anilines or their derivatives can be challenging. The lone pair on the nitrogen can complex with the Lewis acid catalyst, deactivating it.[8][9] Using the acetamide derivative mitigates this, but careful selection of the catalyst and conditions is still necessary.[10]
-
Materials:
-
N-(4-(benzyloxy)-3-fluorophenyl)acetamide
-
Acyl chloride (e.g., acetyl chloride) or acid anhydride
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[11]
-
Anhydrous solvent (e.g., dichloromethane (DCM), nitrobenzene)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 1.1-2.0 eq) in an anhydrous solvent like DCM.
-
Cool the suspension to 0 °C and slowly add the acyl chloride (1.1 eq).[12]
-
Add a solution of N-(4-(benzyloxy)-3-fluorophenyl)acetamide in the same solvent dropwise, maintaining a low temperature.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Troubleshooting Friedel-Crafts Acylation:
-
Low or no yield: The substrate may still be too deactivated or the catalyst may be complexing. Consider using a stronger Lewis acid or a superacid catalyst like triflic acid.[10]
-
Side reactions: Ensure strictly anhydrous conditions, as moisture will deactivate the catalyst.
Stage 3: Deprotection (Hydrolysis of the Amide)
The final step is to remove the acetyl group to regenerate the free amine. This can be achieved under either acidic or basic conditions.
Protocol 5: Acidic Hydrolysis
-
Materials:
-
N-acylated mono-substituted product
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend the N-acetylated product in a mixture of ethanol and concentrated HCl.
-
Reflux the mixture for 2-6 hours, monitoring the progress by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture and neutralize with a solution of NaOH until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Protocol 6: Basic Hydrolysis
-
Materials:
-
N-acylated mono-substituted product
-
Aqueous sodium hydroxide solution
-
Ethanol (as a co-solvent)
-
-
Procedure:
-
Reflux the N-acetylated product in an aqueous solution of sodium hydroxide (e.g., 10-15%). Ethanol can be added to improve solubility.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry, and concentrate to obtain the final product.
-
Regioselectivity Analysis
Upon N-acetylation, the directing effects of the substituents on N-(4-(benzyloxy)-3-fluorophenyl)acetamide are as follows:
| Substituent | Position | Type | Directing Effect |
| -NHCOCH₃ | C1 | Moderately Activating | ortho, para[2] |
| -F | C3 | Deactivating | ortho, para[13] |
| -OCH₂Ph | C4 | Strongly Activating | ortho, para[14] |
The most powerful activating group, the benzyloxy group at C4, will primarily dictate the position of substitution. Its ortho positions are C3 and C5. The C3 position is blocked by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the C5 position . The acetamido group at C1 also directs ortho (to C2 and C6) and para (to C4, which is blocked). The C2 position is sterically hindered by the adjacent acetamido group. The C6 position is a possibility, but the influence of the stronger activating benzyloxy group makes C5 the most probable site of mono-substitution.
Regiochemical Analysis of N-(4-(benzyloxy)-3-fluorophenyl)acetamide PositionDirecting Influences C2ortho to -NHCOCH₃ (favorable), meta to -OCH₂Ph (neutral) C5ortho to -OCH₂Ph (highly favorable), meta to -NHCOCH₃ (neutral) C6ortho to -NHCOCH₃ (favorable), meta to -F (neutral) Predicted Major ProductSubstitution at C5
>]; } .enddot Caption: Predicted regioselectivity of EAS.
By following these guidelines and protocols, researchers can effectively control the reactivity of this compound and achieve high yields of the desired mono-substituted products, streamlining synthesis and purification efforts.
References
- Royal Society of Chemistry. (2021). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- International Journal of Advanced Research in Science, Communication and Technology. (2025).
- Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
- Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?[Link]
- Chemistry Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. [Link]
- ResearchGate. (n.d.).
- Reddit. (2020). I've been stuck on this reaction, unable to do the mechanism. It's a friedel-craft reaction. Please help. [Link]
- Chemistry Stack Exchange. (2017).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 18.
- Total Organic Chemistry. (2021). EAS Directing Groups. [Link]
- Filo. (2025). Write reasons for the following: (i) Aniline does not show Friedel-Craft... [Link]
- JAAN's Science Class. (2012). Nitration of acetanilide (Lab report). [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Khan Academy. (n.d.).
- Organic Chemistry Portal. (n.d.).
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)
- ResearchGate. (2022). (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)
- ResearchGate. (2008).
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. books.rsc.org [books.rsc.org]
- 4. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Write reasons for the following: (i) Aniline does not show Friedel-Craft.. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Debenzylation of 4-(Benzyloxy)-3-fluoroaniline
Welcome to the technical support center for handling the debenzylation of 4-(benzyloxy)-3-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during this seemingly straightforward deprotection. Our focus is on providing logical, field-tested solutions to common experimental issues in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the hydrogenolysis of this compound.
Question 1: My debenzylation of this compound is stalled or incomplete. What are the primary causes and how can I drive it to completion?
Answer: An incomplete reaction is the most frequent issue. The root cause often lies with catalyst activity or suboptimal reaction conditions. The aniline functional group, particularly its nitrogen lone pair, can coordinate to the palladium surface, leading to catalyst inhibition or deactivation.[1]
Here are the key factors to investigate:
-
Catalyst Quality & Loading: Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. Older catalysts can have reduced activity. If inhibition is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue.
-
Hydrogen Source & Pressure: For lab-scale reactions, a hydrogen balloon is often sufficient. However, if the reaction is sluggish, switching to a stirred hydrogenation vessel under positive pressure (e.g., 20-50 psi) will increase the concentration of hydrogen at the catalyst surface and improve reaction rates.
-
Solvent Choice: Protic solvents like ethanol (EtOH) or methanol (MeOH) are generally excellent choices as they effectively dissolve the substrate and facilitate hydrogen transfer.[2]
-
Acidic Additives: The most effective strategy to counteract catalyst inhibition by the aniline is to add a stoichiometric amount of a mild acid, such as acetic acid (HOAc).[3] The acid protonates the aniline nitrogen, preventing it from poisoning the palladium catalyst. This often dramatically increases the reaction rate. A general starting point is 1.0-1.5 equivalents of HOAc relative to your substrate.[3]
Question 2: I'm observing a significant byproduct that appears to be aniline (loss of the fluorine atom). What is this side reaction and how can I prevent it?
Answer: This side reaction is hydrodefluorination (HDF) , a specific type of hydrodehalogenation. The C-F bond on the aromatic ring is reductively cleaved. Palladium catalysts are highly effective at this transformation, sometimes competing with the desired O-debenzylation.[4]
The selectivity between debenzylation and hydrodehalogenation is highly sensitive to reaction conditions, especially pH.[5][6] For the closely related chloro-anilines, acidic conditions have been shown to preferentially promote debenzylation over dehalogenation.[5]
Strategies to Minimize Hydrodefluorination:
-
Reaction Monitoring: HDF often occurs after the primary debenzylation is complete. Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Milder Hydrogen Source: Switch from gaseous hydrogen (H₂) to a Catalytic Transfer Hydrogenation (CTH) protocol.[7] Using hydrogen donors like ammonium formate (NH₄HCO₂) or cyclohexene can provide a milder, more controlled reduction, thereby suppressing HDF.[8][9]
-
Catalyst Selection: While Pd/C is standard, experimenting with different palladium catalysts (e.g., Pd(OH)₂/C, also known as Pearlman's catalyst) or different supports (e.g., Al₂O₃, CaCO₃) may alter the selectivity profile.
-
pH Control: As suggested by studies on related halo-aromatics, maintaining a slightly acidic environment (e.g., with acetic acid) should favor the desired debenzylation over HDF.[5] Avoid basic conditions, which are known to promote dehalogenation.
Question 3: My product is contaminated with a species that has a mass 6 units higher than my desired 3-fluoro-4-aminophenol. What is happening?
Answer: You are likely observing aromatic ring saturation . Under forcing conditions (high hydrogen pressure, elevated temperature, or prolonged reaction times), the palladium catalyst can hydrogenate the aniline ring to form a 5-fluoro-4-aminocyclohexanol derivative.
Mitigation Strategies:
-
Reduce Reaction Severity: This is the most direct solution.
-
Lower the hydrogen pressure (a balloon may be sufficient).
-
Run the reaction at room temperature.
-
Strictly monitor the reaction to avoid extended reaction times.
-
-
Employ Catalytic Transfer Hydrogenation (CTH): CTH is inherently less prone to causing aromatic ring saturation compared to high-pressure hydrogenation, making it an excellent alternative when this side reaction is observed.[8]
Section 2: Visual Troubleshooting and Reaction Pathways
The following diagrams illustrate the intended reaction and the potential side reactions discussed, along with a logical workflow for troubleshooting common issues.
Caption: Primary reaction and potential side-product pathways.
Caption: A logical workflow for troubleshooting debenzylation issues.
Section 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for performing the debenzylation reaction, incorporating the troubleshooting advice discussed above.
Protocol 1: Standard Hydrogenolysis with Acid Additive
This is the recommended starting protocol for achieving a clean and efficient reaction.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent & Additive: Dissolve the substrate in ethanol (EtOH) to a concentration of approximately 0.1 M. Add glacial acetic acid (1.5 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight). Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add the solvent first before adding the catalyst.
-
Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen (3 cycles). Then, evacuate and backfill with hydrogen from a balloon (3 cycles).
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen balloon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional EtOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods (e.g., column chromatography or recrystallization) to yield 3-fluoro-4-aminophenol.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) for Sensitive Substrates
This protocol is ideal for preventing hydrodefluorination and ring saturation.
-
Vessel Preparation: To a round-bottom flask with a stir bar, add this compound (1.0 eq) and ammonium formate (NH₄HCO₂, 5.0 eq).
-
Solvent: Add methanol (MeOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% by weight).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 40-60 °C). Note: The decomposition of ammonium formate generates H₂, CO₂, and NH₃ in situ.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. CTH reactions are often rapid, sometimes completing in 1-3 hours.
-
Workup & Isolation: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst, wash the pad with MeOH, and concentrate the filtrate. Purify as needed.
Section 4: Summary of Conditions vs. Outcomes
The table below summarizes how different reaction parameters can influence the outcome, helping you to select the optimal conditions for your specific needs.
| Parameter | Condition A (Standard) | Condition B (Forced) | Condition C (CTH) | Expected Outcome |
| H₂ Source | H₂ Balloon (1 atm) | H₂ Vessel (50 psi) | Ammonium Formate | A: Good for general use. B: Risk of side reactions. C: Milder, avoids side reactions. |
| Temperature | Room Temperature | 60 °C | 50 °C | B: Increases rate but also risk of ring saturation/HDF. |
| Solvent | EtOH | THF | MeOH | Alcohols (EtOH, MeOH) are generally preferred for hydrogenolysis.[2] |
| Additive | Acetic Acid (1.5 eq) | None | None | A: Highly recommended to prevent catalyst poisoning and improve rate.[3] |
| Primary Product | 3-Fluoro-4-aminophenol | 3-Fluoro-4-aminophenol | 3-Fluoro-4-aminophenol | All conditions target the desired product. |
| Major Side Rxn | Low risk | Ring Saturation, HDF | Minimal | C provides the highest selectivity. B has the highest risk. |
References
- Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- David, A., & Vannice, M. A. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis, 237(2), 349-358.
- Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10355-10368.
- Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(4), 679-682.
- Semantic Scholar. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Yue, S. S. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Hwang, H., et al. (2016). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Organic Process Research & Development.
- Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8469-8471.
- Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Synthetic Communications, 31(1), 159-164.
- Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2901-2907.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Managing Impurities in 4-(Benzyloxy)-3-fluoroaniline Synthesis
Introduction
4-(Benzyloxy)-3-fluoroaniline is a critical building block in medicinal chemistry and drug development, valued for its unique substitution pattern which allows for the synthesis of complex molecular architectures.[1][2] The presence of the benzyloxy, fluoro, and amino functionalities provides multiple reaction sites, but also introduces challenges in controlling selectivity and minimizing impurity formation. Achieving high purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you manage and control impurities during the synthesis of this compound (CAS: 136780-33-9).
Common Synthetic Pathways
The synthesis of this compound is typically approached via two primary routes, each with its own set of potential impurity-generating steps. Understanding these pathways is the first step in effective troubleshooting.
Route A involves the benzylation of the hydroxyl group of 4-amino-2-fluorophenol. Route B starts with the benzylation of 3-fluoro-4-nitrophenol, followed by the reduction of the nitro group to an amine.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Impurity Identification and Mitigation
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.
Question 1: My final product shows an impurity with a mass corresponding to the loss of the benzyl group. What is it and how can I prevent it?
Answer:
This impurity is almost certainly 4-amino-2-fluorophenol (CAS: 399-96-2), the debenzylated product.[2][3] The benzyloxy group, while generally stable, is susceptible to cleavage under certain conditions.
Root Causes & Mechanistic Insight:
-
Catalytic Hydrogenation (Route B): If you are using catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) to reduce the nitro group, hydrogenolysis of the benzyl ether can occur. This is a well-known side reaction where the C-O bond of the ether is cleaved by hydrogen.
-
Strong Acidic Conditions: While less common during the main reaction steps, prolonged exposure to strong acids during work-up or purification can catalyze the hydrolysis of the benzyl ether.
Mitigation Strategies:
-
Optimize Nitro Reduction:
-
Alternative Reducing Agents: Switch from catalytic hydrogenation to a chemical reductant that does not cleave benzyl ethers. Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective choice for reducing aromatic nitro compounds without affecting benzyl groups.[4] Iron powder in acetic acid is another viable alternative.[4]
-
Catalyst Modification: If hydrogenation is preferred, screen different catalysts. For example, platinum-based catalysts (like PtO₂) may sometimes show different selectivity compared to palladium.[5] Reducing the catalyst loading and reaction temperature can also minimize hydrogenolysis.
-
-
Control pH During Work-up: Ensure that any acidic washes are performed quickly and at low temperatures. Neutralize the reaction mixture promptly after the reaction is complete.
Question 2: I'm observing impurities with masses corresponding to the addition of one or two benzyl groups. What are these and why are they forming?
Answer:
These impurities are the result of N-alkylation of the aniline nitrogen. The likely structures are N-benzyl-4-(benzyloxy)-3-fluoroaniline (mono-alkylation) and N,N-dibenzyl-4-(benzyloxy)-3-fluoroaniline (di-alkylation).
Root Causes & Mechanistic Insight:
-
Route A Reactivity: In Route A, the starting material, 4-amino-2-fluorophenol, has two nucleophilic sites: the phenoxide (formed in the presence of a base) and the amino group. While the phenoxide is generally a stronger nucleophile for O-alkylation, the amino group can also react with the benzylating agent (e.g., benzyl bromide), leading to N-benzylation.[6][7] This side reaction is competitive and its rate is influenced by the solvent, base, and temperature.
-
Excess Benzylating Agent: Using a significant excess of benzyl bromide or benzyl chloride will drive the N-alkylation side reaction forward.
Mitigation Strategies:
-
Protect the Amine: The most robust solution is to temporarily protect the amino group before benzylation.
-
Acetylation: React 4-amino-2-fluorophenol with acetic anhydride to form the corresponding acetamide. The amide nitrogen is significantly less nucleophilic, preventing N-benzylation. After O-benzylation of the hydroxyl group, the acetyl protecting group can be easily removed by acid or base hydrolysis to yield the desired product.[8]
-
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent to minimize the chance of reaction at the less reactive amino group.
-
Optimize Reaction Conditions:
-
Choice of Base: A milder, non-nucleophilic base like potassium carbonate (K₂CO₃) is preferred over stronger bases which can deprotonate the amine, increasing its nucleophilicity.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the more kinetically favorable O-alkylation.
-
Caption: Logical relationship between reaction conditions and impurity formation.
Question 3: My reaction using Route B is sluggish and the final product is contaminated with the nitro-intermediate. What should I do?
Answer:
The presence of 4-(benzyloxy)-3-fluoronitrobenzene in your final product indicates an incomplete reduction reaction.
Root Causes & Mechanistic Insight:
-
Insufficient Reductant: The stoichiometry of the reducing agent to the nitro compound is critical. An insufficient amount will naturally lead to unreacted starting material.
-
Deactivated Catalyst/Reagent: The activity of reducing agents can diminish over time. SnCl₂ can oxidize upon storage, and hydrogenation catalysts can become poisoned by impurities (e.g., sulfur compounds).
-
Low Reaction Temperature/Short Reaction Time: Reduction reactions often require a certain activation energy. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.
-
Poor Solubility: If the nitro compound is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Mitigation Strategies:
-
Verify Reagent Stoichiometry and Quality:
-
Use a sufficient excess of the reducing agent. For SnCl₂ reductions, 3-4 equivalents are typically used.
-
Use fresh, high-quality reducing agents and catalysts.
-
-
Optimize Reaction Parameters:
-
Temperature: For SnCl₂ reductions, heating (e.g., 50-70 °C) is often required to drive the reaction to completion.
-
Time: Monitor the reaction by an appropriate technique (TLC, LC-MS) to ensure it has gone to completion before starting the work-up. Do not rely on a fixed reaction time.[8]
-
-
Improve Solubility: Ensure your starting material is fully dissolved. You may need to screen different solvents or use a co-solvent system (e.g., ethanol/HCl for SnCl₂ reductions).[8]
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product if column chromatography is not giving good separation? A1: If standard silica gel chromatography is failing, consider these alternatives:
-
Acid-Base Extraction: As an aniline, the product is basic. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic product and any basic impurities will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like unreacted nitro-intermediate or benzyl alcohol) in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
Recrystallization: This can be very effective if a suitable solvent system is found. Screen various solvents, such as isopropanol, ethanol/water, or toluene/heptane mixtures.[9]
-
Preparative HPLC: For very high purity requirements on a smaller scale, reverse-phase preparative HPLC is an excellent option.
Q2: I see a minor impurity that I cannot identify by mass, but my ¹⁹F NMR spectrum shows an extra signal. What could it be? A2: An extra signal in the ¹⁹F NMR suggests an impurity that still contains the fluorine atom but is in a different chemical environment. Common possibilities include:
-
Positional Isomers: If your starting 3-fluoro-4-nitrophenol or 4-amino-2-fluorophenol was contaminated with another isomer (e.g., 2-fluoro-4-aminophenol), this isomeric impurity would be carried through the synthesis.
-
Products of Electrophilic Aromatic Substitution: Although the ring is somewhat deactivated, side reactions like bromination or nitration on the aniline ring could occur if stray electrophiles are present.[8]
Q3: Which analytical techniques are best for monitoring the reaction and assessing final purity? A3: A combination of techniques is recommended for robust analysis:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting material and the appearance of the product.[8]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantitative purity analysis.[10][11]
-
Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities, providing crucial clues to their structures.[10]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential to confirm the structure of the final product and can help identify major impurities.[12]
Analytical Methods & Data Summary
Effective impurity management relies on robust analytical methods. The table below summarizes common impurities and suggested analytical techniques for their detection.
| Impurity Name | Potential Source | Recommended Analytical Method | Key Diagnostic Signal |
| 4-Amino-2-fluorophenol | Debenzylation (hydrogenolysis) | LC-MS, HPLC | Lower retention time than product; M+H⁺ at m/z 128 |
| 4-(Benzyloxy)-3-fluoronitrobenzene | Incomplete nitro reduction | LC-MS, HPLC | Higher retention time than product; M+H⁺ at m/z 248 |
| N-Benzyl-4-(benzyloxy)-3-fluoroaniline | N-alkylation side reaction | LC-MS, HPLC | Higher retention time than product; M+H⁺ at m/z 308 |
| 4-(Benzyloxy)aniline | Dehalogenation during hydrogenation | LC-MS, GC-MS | M+H⁺ at m/z 200 |
| Benzyl Alcohol | Hydrolysis of benzyl bromide | GC-MS | Volatile impurity, may not be seen on LC-MS |
Experimental Protocol: HPLC Purity Analysis
This protocol provides a general starting point for HPLC analysis. Method development and validation are required for specific applications.
-
Instrumentation: HPLC with UV Detector (e.g., Diode Array Detector).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of ~1 mg/mL.[11]
Caption: A systematic workflow for troubleshooting synthesis impurities.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline. Benchchem.
- Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents.
- Moleqube. (n.d.). The Chemical Synthesis Role of 4-Amino-2-fluorophenol (CAS 399-96-2). Moleqube.
- National Analytical Corporation. (n.d.). This compound Hydrochloride. Tradeindia.
- National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem.
- National Center for Biotechnology Information. (n.d.). Phenol, 4-amino-2-fluoro-. PubChem.
- Wikipedia. (n.d.). 4-Fluoroaniline. Wikipedia.
- Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal.
Sources
- 1. Buy this compound | 168268-00-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenol, 4-amino-2-fluoro- | C6H6FNO | CID 2735918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzylamines [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 4-(Benzyloxy)-3-fluoroaniline
Welcome to the technical support center for the purification of 4-(Benzyloxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this important synthetic intermediate. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: I'm struggling to choose an appropriate solvent system for the recrystallization of this compound. What are your recommendations?
A1: The principle of "like dissolves like" is a good starting point. This compound possesses both polar (amine) and non-polar (benzylic and fluorinated aromatic rings) characteristics. Therefore, a mixed solvent system is often ideal.
-
Primary Solvent (Good solubility when hot): Ethanol, isopropanol, or ethyl acetate are excellent choices.[1][2] These solvents effectively dissolve this compound at elevated temperatures due to their intermediate polarity and ability to engage in hydrogen bonding.
-
Anti-Solvent (Poor solubility when cold): Water or a non-polar solvent like hexane or heptane is typically used.[2][3] The addition of an anti-solvent to the hot, saturated solution reduces the overall solubility of the product, inducing crystallization upon cooling.
A recommended starting point is an ethanol/water or ethyl acetate/heptane mixture.[2][3] The key is to dissolve the crude product in a minimal amount of the hot primary solvent and then slowly add the anti-solvent until the solution becomes slightly turbid.
Q2: My product is "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[4] The compound separates as a liquid phase instead of forming a crystalline lattice. Here are several corrective actions:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often favors oil formation.[4][5]
-
Add More Primary Solvent: Reheat the mixture to dissolve the oil, then add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation level.[2]
-
Lower the Saturation Temperature: Add the anti-solvent at a slightly lower temperature to prevent exceeding the saturation limit at the solvent's boiling point.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[4]
Q3: The recrystallization yield is very low. What are the likely causes and how can I improve it?
A3: A low yield is a common issue and can stem from several factors:
-
Using Too Much Solvent: This is the most frequent cause of poor yield, as a significant amount of the product remains dissolved in the mother liquor.[4] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If crystals form too quickly during hot filtration, product can be lost. Ensure your filtration apparatus is pre-heated.[6]
-
Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation.
Q4: My final product is still colored, even after recrystallization. What can I do?
A4: Colored impurities can sometimes co-crystallize with the product. To address this:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[6][7] The charcoal will adsorb many colored impurities. Be sure to use it sparingly, as it can also adsorb some of your product.
-
Perform a Second Recrystallization: A second recrystallization can further enhance the purity and remove residual color.
Q5: How do I know if my recrystallized this compound is pure?
A5: Purity can be assessed using several standard analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point range. Impurities will typically cause the melting point to be depressed and broaden.[2]
-
Thin-Layer Chromatography (TLC): A pure sample should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities.[2]
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound using an ethanol/water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is critical to keep the solution hot during this step to prevent premature crystallization.[6]
-
Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot water dropwise while stirring until the solution becomes slightly cloudy (this is the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[7] Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
Solvent System Summary
| Primary Solvent | Anti-Solvent | Suitability |
| Ethanol | Water | Highly effective for polar impurities. |
| Isopropanol | Water | Similar to ethanol/water, good alternative. |
| Ethyl Acetate | Heptane/Hexane | Effective for less polar impurities.[3] |
| Toluene | Heptane/Hexane | Good for aromatic compounds, but higher boiling point may increase risk of oiling out.[1] |
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?.
- Google Patents. Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Scribd. Recrystallization: Figure 1. Structure of Aniline.
- ResearchGate. Synthesis and characterization of fluorine-substituted polyanilines.
- University of York, Department of Chemistry. Problems with Recrystallisations.
- CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- National Institutes of Health. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
- National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Irvine. Recrystallization and Crystallization.
- The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods.
- University of California, Los Angeles. Recrystallization.
- Florida A&M University. Lab Report Recrystallization.
- PubChem. 4-Fluoroaniline.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. famu.edu [famu.edu]
impact of solvent on 4-(Benzyloxy)-3-fluoroaniline reactivity
Technical Support Center: 4-(Benzyloxy)-3-fluoroaniline
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern its reactivity, with a special focus on the critical role of solvent selection. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and anticipate potential challenges.
Understanding the Reactivity Profile of this compound
Before troubleshooting, it's essential to understand the electronic nature of the molecule. The aniline moiety is influenced by three key substituents whose effects dictate its reactivity:
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to resonance donation of its lone pair into the aromatic ring. It is also a potent nucleophile and a base.
-
Benzyloxy Group (-OCH₂Ph): An activating, ortho-, para-directing group that donates electron density through resonance.
-
Fluoro Group (-F): An electronegative atom that withdraws electron density through induction, making the ring more electron-poor. However, it can also donate electron density via resonance. It serves as a potential leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.
The interplay of these groups makes the aromatic ring electron-rich and highly susceptible to electrophilic attack, while the amino group itself is prone to reactions like acylation and alkylation. The fluorine atom provides a handle for SNAr chemistry.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound, with a focus on solvent-related solutions.
Acylation / Amide Bond Formation
Question: My acylation reaction with acetyl chloride is sluggish, and I'm observing significant formation of a dark, polymeric byproduct. What's going wrong?
Answer: This is a classic issue stemming from side reactions overpowering the desired N-acetylation. The primary culprit is often the HCl generated during the reaction.[1] Aniline is basic and will react with the HCl byproduct, forming the anilinium salt. This salt is de-activated and no longer nucleophilic, effectively halting your reaction. The harsh acidic conditions can also lead to degradation and polymerization.
Troubleshooting Steps & Solvent Considerations:
-
Add a Non-Nucleophilic Base: Always include a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in your reaction mixture (1.1-1.5 equivalents). This will scavenge the generated HCl and keep the aniline nucleophilic.
-
Solvent Choice is Critical:
-
Avoid Protic Solvents (like Ethanol, Methanol): These can compete with the aniline to react with the acylating agent.
-
Standard Choice (Aprotic): Dichloromethane (DCM) or Chloroform are excellent starting points. They are non-reactive and effectively dissolve the starting materials.
-
For Sluggish Reactions (Polar Aprotic): If the reaction is slow in DCM, switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) can be beneficial. These solvents can help dissolve all components, including the amine base and any salts, leading to a more efficient reaction.[1][2]
-
| Solvent | Dielectric Constant (Polarity) | Class | Typical Outcome for Acylation |
| Dichloromethane (DCM) | 9.1 | Aprotic | Good starting point, clean reaction with base. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Higher reaction rates, good solubility.[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power, often accelerates reaction.[1][2] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | Can be used, but generally less effective than DCM. |
Question: I'm trying to perform a selective mono-acylation, but I'm getting a di-acylated byproduct. How can I prevent this?
Answer: Di-acylation can occur if the reaction conditions are too harsh or if the initially formed acetanilide is still sufficiently reactive.
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.05 equivalents of your acylating agent.
-
Lower the Temperature: Perform the addition of the acylating agent at 0 °C to moderate the reaction rate.
-
Use a Less Polar Solvent: Running the reaction in a solvent like DCM or THF, rather than DMF, can sometimes reduce the rate of the second acylation, improving selectivity.
Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position
Question: I am attempting to displace the fluorine atom with a nucleophile (e.g., an alkoxide or an amine), but the reaction is extremely slow, even at high temperatures. Why?
Answer: SNAr reactions proceed through a negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is the key to the reaction's success. Your choice of solvent dramatically impacts this stability.[3][4][5]
The Critical Role of the Solvent in SNAr:
-
Polar Protic Solvents (e.g., Water, Alcohols) are DETRIMENTAL: These solvents have acidic protons that can form strong hydrogen bonds with the anionic nucleophile.[6][7] This "caging" of the nucleophile, known as solvation, stabilizes it and drastically reduces its reactivity, slowing down or preventing the initial attack on the aromatic ring.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are ESSENTIAL: These solvents are polar enough to dissolve the nucleophile (often a salt), but they lack acidic protons.[7][8] They solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive.[7] This significantly accelerates the rate-determining nucleophilic attack. The rates of SNAr reactions are known to be much faster in dipolar aprotic solvents compared to protic ones.[4][5]
Workflow for SNAr Solvent Selection
Caption: Solvent selection workflow for SNAr reactions.
Diazotization Reactions
Question: My diazotization of this compound is incomplete, and the resulting diazonium salt solution seems unstable, leading to low yields in my subsequent Sandmeyer reaction.
Answer: Diazotization is the reaction of a primary aromatic amine with a source of nitrous acid (typically generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The kinetics and stability are highly dependent on the reaction medium.[9][10]
Troubleshooting Steps & Solvent Considerations:
-
Acid and Solvent System: The reaction is typically performed in an aqueous acidic medium (e.g., HCl, H₂SO₄). The choice of acid and its concentration are paramount.
-
Solubility Issues: this compound has poor solubility in purely aqueous acid. This can lead to a heterogeneous mixture and incomplete reaction.[11]
-
Solution: Use a co-solvent system. Adding a water-miscible organic solvent like acetic acid or ethanol can improve the solubility of the starting aniline, ensuring a homogeneous reaction mixture.[11][12] Be cautious with alcohols, as they can sometimes react with the diazonium salt at elevated temperatures.
-
-
Temperature Control: Diazonium salts are notoriously unstable. The reaction must be kept cold (typically 0-5 °C) at all times to prevent premature decomposition (dediazoniation) where the -N₂⁺ group is lost and replaced, often by -OH from the water in the solvent.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol details a robust method for the N-acetylation, highlighting the role of the solvent and base.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine to the solution and stir.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add acetyl chloride dropwise to the cooled solution over 15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Diagram: Solvent Influence on Reaction Intermediates
Caption: How solvent choice affects nucleophile reactivity.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Google Scholar.
- Gao, J., & Redirect, A. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- Effect of the solvent on the kinetics of diazotization. (n.d.). American Chemical Society.
- Solvent effects and mechanism for a nucleophilic aromatic substitution
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). LibreTexts.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Why do polar, aprotic solvents favour SN2 p
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.).
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- preventing byproduct formation in aniline reactions. (n.d.). Benchchem.
- Exploring Flow Procedures for Diazonium Form
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica.
- SN1 vs SN2. (2021). Chemistry LibreTexts.
- Kinetics of the Diazotization of Anilines. (n.d.). ElectronicsAndBooks.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Benzyloxy)-3-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance for your cross-coupling reactions involving the sterically hindered and electronically complex substrate, 4-(benzyloxy)-3-fluoroaniline. This resource offers troubleshooting guidance and frequently asked questions to navigate the specific challenges you may encounter during your experiments.
Troubleshooting Guide
Cross-coupling reactions with this compound can be challenging due to the presence of the fluorine atom and the bulky benzyloxy group. The following table addresses common issues, their probable causes, and actionable solutions based on established principles of palladium-catalyzed cross-coupling.[1][2][3]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not being generated effectively.[4] 2. Poor Oxidative Addition: The electron-donating benzyloxy group and the electron-withdrawing fluorine atom can affect the electronic properties of the aryl halide, making oxidative addition difficult.[3] 3. Insufficiently Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[5] | 1. Use a fresh batch of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand. Consider using a pre-catalyst like a palladacycle which can generate the active Pd(0) species more readily upon exposure to a base.[4][6] 2. Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) to facilitate oxidative addition.[7][8][9] For Suzuki couplings, consider trialkylphosphine ligands like P(t-Bu)₃.[10] 3. Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas (Argon or Nitrogen).[11] |
| Side Reactions (e.g., Homocoupling, Debromination) | 1. Homocoupling of Boronic Acid (Suzuki): Can occur in the presence of Pd(II) species and oxygen.[5] 2. Protodebromination: The aryl bromide is reduced to the corresponding arene. This can be promoted by certain bases or impurities. | 1. Ensure a fully anaerobic environment. Minimize the amount of Pd(II) at the start by using a Pd(0) source or a pre-catalyst. 2. Use a non-nucleophilic, moderately strong base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[10] For Buchwald-Hartwig aminations, NaOt-Bu or LHMDS are common choices, but weaker bases like Cs₂CO₃ can be tested if side reactions are an issue.[7] |
| Poor Yields with Specific Coupling Partners | 1. Steric Hindrance: The ortho-fluoro and benzyloxy groups can sterically hinder the approach of the coupling partner. 2. Incompatible Reaction Conditions: The chosen ligand, base, or solvent may not be optimal for the specific coupling partner. | 1. For sterically demanding couplings, ligands with a larger bite angle (e.g., Xantphos) or bulky monodentate ligands can be beneficial.[4] 2. Systematically screen a panel of ligands, bases, and solvents. For instance, a Suzuki reaction might work well in a dioxane/water mixture, while a Buchwald-Hartwig amination may prefer toluene or THF.[7][10] |
| Inconsistent Results | 1. Reagent Purity: Impurities in starting materials, solvents, or base can affect catalytic activity.[4] 2. Base Quality: The strength and purity of the base are critical, especially for moisture-sensitive bases like NaOt-Bu. | 1. Use high-purity, anhydrous reagents and solvents.[4] 2. Use a freshly opened bottle of base or store it in a desiccator. Grinding solid bases like K₃PO₄ to a fine powder can improve reproducibility. |
Frequently Asked Questions (FAQs)
Here are some specific questions you might have when working with this compound in cross-coupling reactions:
Q1: Which type of cross-coupling reaction is most suitable for introducing a new C-N bond at the bromine position?
The Buchwald-Hartwig amination is the premier choice for forming C-N bonds.[7][8][12] It is a palladium-catalyzed reaction between an aryl halide and an amine in the presence of a base.[13] Given the structure of this compound, you would be reacting the bromine position with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is crucial for success.[13]
Q2: For a Suzuki-Miyaura coupling, what are the key considerations for catalyst selection with this substrate?
For a Suzuki-Miyaura coupling to form a C-C bond, the catalyst system must overcome the electronic and steric challenges of your substrate. A common starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[10] Ligands such as SPhos or XPhos are often effective for challenging substrates. The choice of base is also critical; potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently used.[10]
Q3: How does the fluorine substituent influence the choice of catalyst and reaction conditions?
The fluorine atom is electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition to the Pd(0) center.[14][15] However, it also increases the acidity of the N-H proton of the aniline, which can be a consideration when choosing a base. The presence of fluorine generally does not necessitate a unique class of catalysts, but it does influence the overall electronic nature of the substrate, which must be balanced by the choice of an appropriate electron-rich ligand.[14][16]
Q4: Can I perform a Sonogashira or Heck reaction with this compound?
Yes, both Sonogashira (coupling with a terminal alkyne) and Heck (coupling with an alkene) reactions are viable.[17][18][19]
-
For Sonogashira coupling: A typical catalyst system involves a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.[20][21]
-
For Heck coupling: A palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., P(o-tol)₃) and an organic base (e.g., Et₃N) is a common setup.[15][18][22] The regioselectivity of the Heck reaction can sometimes be a challenge with substituted alkenes.[23]
Q5: What is a good starting point for a general experimental protocol?
Below is a representative protocol for a Buchwald-Hartwig amination. This should be optimized for your specific amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.
Reagents and Equipment:
-
This compound (as the aryl bromide precursor, assuming bromination at the desired position)
-
Desired primary or secondary amine
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (1.4-2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.2 equiv) and the anhydrous solvent.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Catalyst Selection Process
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
temperature control in 4-(Benzyloxy)-3-fluoroaniline reactions
A Senior Application Scientist's Guide to Temperature Control in Synthetic Reactions
Welcome to the technical support hub for 4-(Benzyloxy)-3-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Precise temperature control is paramount when working with this molecule to ensure reaction specificity, maximize yield, and maintain a safe operating environment. This document provides in-depth, field-proven insights into managing thermal parameters across its most common transformations.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction of this compound is giving a low yield of the desired product and a significant amount of a phenolic impurity. What is the likely cause?
A1: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[1][2] The reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) is highly exothermic.[3][4] If the temperature rises above the typical 0-5 °C range, the diazonium intermediate will rapidly hydrolyze to form the corresponding phenol, releasing nitrogen gas.[1][5]
Solution:
-
Ensure your reaction vessel is submerged in an efficient ice-salt or cooling bath before the slow, dropwise addition of the sodium nitrite solution.
-
Monitor the internal reaction temperature with a calibrated thermometer and ensure it does not exceed 5 °C.
-
Use the freshly prepared, cold diazonium salt solution immediately in the subsequent step (e.g., Sandmeyer reaction) as it is not stable enough for storage.[6]
Q2: I am performing an amide coupling with a carboxylic acid using a carbodiimide reagent (e.g., DCC, EDC) and my product purity is low. What role could temperature play?
A2: With carbodiimide coupling agents, elevated temperatures can promote two significant side reactions. First, the highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea, which terminates the reaction pathway for that equivalent of your starting material.[7][8] Second, if you are coupling a chiral carboxylic acid, higher temperatures can increase the rate of oxazolone formation, which is a key pathway for racemization.[9]
Solution:
-
Initiate the coupling reaction at 0 °C, especially during the initial activation of the carboxylic acid.
-
Allow the reaction to warm slowly to room temperature. Avoid active heating unless you have validated that it does not impact purity for your specific substrates.[7]
-
The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress these side reactions by forming a more stable active ester intermediate.[8]
Q3: Is the benzyloxy protecting group stable to all reaction conditions? Can it be cleaved by accident?
A3: The benzyl ether is a robust protecting group but is not indestructible. Its primary liability is cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][10] However, it can also be cleaved under strongly acidic conditions, particularly at elevated temperatures. While generally stable to the conditions of a standard, well-cooled diazotization or a typical amide coupling, prolonged heating in the presence of strong acids (like those used to generate nitrous acid or in some deprotection steps) could pose a risk of debenzylation. Oxidative conditions can also degrade the benzyl ether.[11][12]
Solution:
-
Avoid using catalytic hydrogenation conditions unless deprotection is intended.
-
Minimize reaction times and avoid excessive heating when strong acids are present.
-
If a reaction requires high temperatures and acidic conditions, consider if an alternative protecting group strategy is necessary.
Troubleshooting Guide: Temperature-Related Issues
This section provides a deeper dive into specific problems you may encounter, organized by reaction type. The underlying principle to remember is the competition between kinetic and thermodynamic control . Low temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures provide the energy to overcome larger activation barriers, potentially favoring the more stable thermodynamic product or, unfortunately, decomposition pathways.[13][14]
Diazotization and Subsequent Sandmeyer Reactions
The stability of the diazonium salt is the single most critical factor in this sequence.
Problem 1.1: Reaction Exotherm and Runaway
-
Symptom: Rapid, uncontrolled rise in temperature and vigorous gas (N₂) evolution upon adding sodium nitrite.
-
Cause: The diazotization reaction is highly exothermic.[3] Adding the nitrite solution too quickly or with inadequate cooling prevents the dissipation of heat, leading to a thermal runaway that rapidly decomposes the diazonium salt. This is a significant safety hazard.[15][16]
-
Solution:
-
Pre-cool: Ensure the aniline/acid mixture is fully cooled to 0-5 °C before starting the addition.
-
Slow Addition: Add the aqueous solution of NaNO₂ dropwise via an addition funnel, monitoring the internal temperature constantly.
-
Efficient Stirring: Ensure vigorous stirring to promote rapid heat transfer to the cooling bath.
-
Scale-Up Caution: Be aware that heat dissipation becomes less efficient on a larger scale. What is controllable at 1g may be dangerous at 100g without proper engineering controls.
-
Problem 1.2: Low Yield in Sandmeyer Reaction (e.g., CuCl, CuBr)
-
Symptom: The final halogenated product is obtained in poor yield, even if the diazotization appeared to proceed correctly.
-
Cause: The decomposition of the diazonium salt is temperature- and time-dependent. Even at 0-5 °C, it is slowly decomposing. Furthermore, the Sandmeyer reaction itself has an optimal temperature range.[17][18] Running it too cold may make the reaction impractically slow, while running it too hot will decompose the diazonium salt before it can react.
-
Solution:
-
Immediate Use: Use the diazonium salt solution immediately after it is formed.
-
Controlled Heating: After adding the cold diazonium solution to the copper(I) halide solution, allow the reaction to warm slowly to room temperature, then gently heat as required by the specific protocol (often in the 40-60 °C range) to drive the substitution to completion. Monitor for the cessation of nitrogen evolution.
-
Alternative Reagents: For sensitive substrates, consider using tert-butyl nitrite (TBN) as the diazotizing agent in an organic solvent, which can sometimes be run at room temperature or higher, avoiding the need for an ice bath and improving safety.[19]
-
Amide Coupling / Peptide Synthesis
Temperature control in amide bond formation is crucial for maintaining yield, purity, and, if applicable, stereochemical integrity.
Problem 2.1: Formation of an Insoluble White Precipitate (Not the Product)
-
Symptom: During a coupling reaction using a carbodiimide like DCC, a precipitate forms that is insoluble in common organic solvents, and the desired amide product is not formed.
-
Cause: This is likely dicyclohexylurea (DCU), the byproduct of DCC. However, if the reaction temperature is too high, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an unproductive side reaction that consumes starting material.[7][13]
-
Solution:
-
Maintain Low Temperature: Keep the reaction at 0 °C during the initial stages of activation and coupling.[7]
-
Order of Addition: Add the carbodiimide to a solution of the carboxylic acid and additive (e.g., HOBt) first, allow it to activate at a low temperature for a few minutes, and then add the this compound. This can minimize side reactions.
-
Problem 2.2: Racemization of a Chiral Carboxylic Acid
-
Symptom: The final amide product shows a loss of enantiomeric purity (e.g., as determined by chiral HPLC).
-
Cause: Racemization often proceeds through the formation of an oxazolone intermediate from the activated carboxylic acid. This process is accelerated by both high temperatures and the presence of excess base.[20]
-
Solution:
-
Low Temperature: Perform the coupling at low temperatures (e.g., starting at 0 °C) to minimize the rate of oxazolone formation.
-
Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and use the minimum number of equivalents necessary.
-
Activator Choice: Onium salt activators (e.g., HATU, HBTU) can be very efficient, but their use at elevated temperatures has been shown to increase epimerization in some cases.[20] For sensitive substrates, a carbodiimide/additive approach at low temperature may be preferable.
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
These reactions typically require heat to drive the catalytic cycle, making temperature optimization a balancing act.
Problem 3.1: Reaction Fails to Start or Stalls
-
Symptom: TLC or LCMS analysis shows only starting materials, even after a prolonged time.
-
Cause: The oxidative addition step in the Buchwald-Hartwig catalytic cycle is often the rate-limiting step and generally requires thermal energy.[21] The reaction temperature may be too low to initiate or sustain catalysis.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. Typical temperatures for these couplings are in the 80-110 °C range.[22] Toluene or dioxane are common solvents that accommodate this temperature range.[21]
-
Check Catalyst System: Ensure you are using an appropriate ligand for your substrate. Bulky, electron-rich phosphine ligands are often required for efficient coupling.[23]
-
Problem 3.2: Product or Starting Material Decomposition
-
Symptom: The reaction mixture darkens significantly, and analysis shows the formation of multiple unidentified impurities alongside consumption of the starting material without significant product formation.
-
Cause: The reaction temperature is too high, leading to thermal decomposition of the substrate, product, or the palladium catalyst itself. The combination of a strong base (like NaOtBu) and high temperature can be harsh on sensitive functional groups.[21]
-
Solution:
-
Lower Temperature: Reduce the reaction temperature. It is a matter of finding the "sweet spot" that is high enough for catalysis but low enough to maintain stability.
-
Use a Milder Base: If the substrate is base-sensitive, consider switching from a strong alkoxide base to a weaker carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄), though this may require a more active catalyst system or higher temperatures.[21]
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen), as oxygen can degrade the catalyst at high temperatures.
-
Data Summary & Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagent(s) | Typical Temperature Range | Critical Control Point | Potential Issue at High Temp. |
| Diazotization | NaNO₂, HCl/H₂SO₄ | 0 – 5 °C | Nitrite Addition | Diazonium decomposition, phenol formation, safety hazard.[1][15] |
| Sandmeyer | Cu(I) Halide | 25 – 60 °C | Post-diazotization | Reduced yield due to diazonium decomposition.[19] |
| Amide Coupling | EDC/DCC, HOBt | 0 °C to RT | Carboxylic Acid Activation | N-acylurea formation, racemization.[7] |
| Amide Coupling | HATU, DIPEA | 0 °C to RT | Base Addition | Increased risk of racemization.[20] |
| Buchwald-Hartwig | Pd Catalyst, Ligand, Base | 80 – 110 °C | Sustained Heating | Substrate/catalyst decomposition, side reactions.[22] |
Experimental Protocol: Temperature-Controlled Diazotization
Objective: To prepare a solution of 4-(benzyloxy)-3-fluorobenzenediazonium chloride for immediate use in a subsequent reaction.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cooling: Immerse the flask in an ice-salt bath and stir until the internal temperature of the slurry is stable between 0 and 5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Addition: Transfer the NaNO₂ solution to the dropping funnel. Add the solution dropwise to the vigorously stirred aniline slurry over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
Completion: After the addition is complete, stir the resulting solution for an additional 15 minutes in the ice bath. The solution should be clear and is now ready for immediate use.
Visual Logic Diagrams
Diagram 1: General Troubleshooting Workflow
Caption: General workflow for troubleshooting temperature-related issues.
Diagram 2: Diazotization Pathway & Temperature Risk
Caption: Critical temperature control in diazotization to prevent decomposition.
References
- Collins, J. (2017). Coupling method for peptide synthesis at elevated temperatures. Google Patents. US20170342104A1.
- Albericio, F. et al. (2020). Use of excess carbodiimide for peptide synthesis at elevated temperatures. Google Patents. US10858390B2.
- Unknown. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents. CN106631715A.
- Xie, M., et al. (2022). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Journal of Thermal Analysis and Calorimetry.
- Gawande, M. B., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters.
- Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Nolan, S. P., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Mikheev, V. V., et al. (1982). Mechanism of the reaction of carbodiimides with carboxylic acids. Kinetics and Catalysis.
- Chi, K.-W., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters.
- Thiemann, T., et al. (2022). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- Kappe, C. O., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
- Unknown. (2012). Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. Google Patents. CN102358723A.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Nolan, S. P. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research.
- Pfizer. (2013). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
- Wang, Q., et al. (2023). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid. Green Chemical Engineering.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Williams, J. M. J. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
- Wikipedia. (n.d.). Carbodiimide.
- Thiemann, T., et al. (2022). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate.
- Unknown. (2011). Synthesis method of m-fluoroaniline. Google Patents. CN102173995A.
- Fauske & Associates. (2018). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate.
- Blanchet, J., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. Chemical Reviews.
- Albericio, F., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH.
- 123 Help Me. (n.d.). The Sandmeyer Reaction.
- Browne, D. L., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ResearchGate.
- Olin Corporation. (1975). Process for preparing para-fluoroanilines. Google Patents. US3900519A.
- Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Schlosberg, R. H., et al. (1980). Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. Industrial & Engineering Chemistry Fundamentals.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. The Sandmeyer Reaction - 939 Words | 123 Help Me [123helpme.com]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
characterization of byproducts in 4-(Benzyloxy)-3-fluoroaniline reactions
Technical Support Center: 4-(Benzyloxy)-3-fluoroaniline Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common challenges and frequently asked questions regarding byproduct formation in reactions involving this compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture is turning dark brown/purple, and I'm seeing multiple spots on TLC. What's causing this degradation?
Answer: This is a common observation with anilines and is typically indicative of oxidative degradation. Anilines, including this compound, are susceptible to oxidation, especially when exposed to air, light, or certain metal catalysts over extended periods. The amino group is oxidized to form highly colored nitroso, nitro, and polymeric species.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly before use.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers like THF, for example, can contain peroxides that initiate oxidation.
-
Temperature Control: Avoid excessive heating. While many reactions require elevated temperatures, prolonged exposure can accelerate degradation.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can mitigate oxidation, although this should be tested for compatibility with your reaction chemistry.[1]
Question 2: I'm attempting a reaction that requires acidic conditions, but my yield is low, and I've isolated 4-amino-2-fluorophenol. What is happening?
Answer: You are observing acid-catalyzed debenzylation. The benzyl ether linkage is labile under acidic conditions. The ether oxygen is protonated, making the benzylic carbon highly electrophilic and susceptible to cleavage, often through an SN1 or SN2 mechanism, to release the free phenol and a benzyl cation. This cation is then scavenged by nucleophiles in the medium.[2]
Mechanism of Acid-Catalyzed Debenzylation:
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated [label="Protonated Ether\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; phenol [label="4-Amino-2-fluorophenol\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; benzyl_cation [label="Benzyl Cation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenged [label="Scavenged Products", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> protonated [label="+ H⁺"]; protonated -> phenol [label="Cleavage"]; protonated -> benzyl_cation [label="Cleavage"]; benzyl_cation -> scavenged [label="+ Nucleophile"]; } } Caption: Acid-catalyzed cleavage of the benzyl ether protecting group.
Troubleshooting and Mitigation:
-
Avoid Strong Acids: If possible, replace strong protic acids (e.g., HCl, H₂SO₄, TFA) with weaker acids or Lewis acids that are less prone to promoting this side reaction.[2]
-
Alternative Protecting Groups: If acidic conditions are unavoidable for subsequent steps, consider using a more acid-stable protecting group for the phenol from the outset of your synthesis.
-
Catalytic Hydrogenolysis: Be aware that debenzylation is also the primary outcome of palladium-catalyzed hydrogenolysis.[3][4] If your synthesis involves reducing another functional group (like a nitro group), the benzyl ether will likely be cleaved simultaneously.
Question 3: In my Buchwald-Hartwig amination, I'm observing a significant amount of a diarylated byproduct. How can I improve the selectivity for monoarylation?
Answer: The formation of a diarylated byproduct, N-(aryl)-N-[4-(benzyloxy)-3-fluorophenyl]amine, is a known issue in Buchwald-Hartwig aminations, especially with primary anilines.[5][6] After the initial desired C-N bond forms, the product, a secondary amine, can compete with the starting aniline in the catalytic cycle and react with another equivalent of the aryl halide.
Factors Influencing Over-Arylation:
-
Stoichiometry: Using an excess of the aniline coupling partner can favor monoarylation.
-
Steric Hindrance: Bulky phosphine ligands on the palladium catalyst can create a sterically hindered environment that disfavors the coupling of the bulkier secondary amine product.
-
Base and Temperature: The choice of base and reaction temperature can influence the relative rates of the first and second amination, affecting selectivity.[7]
Troubleshooting Workflow for Buchwald-Hartwig Amination:
// Nodes start [label="Diarylation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label=" Check Stoichiometry | Is Aniline the limiting reagent?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Increase Aniline to\n1.2 - 1.5 equivalents", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label=" Evaluate Ligand | Using a bulky ligand\n(e.g., XPhos, tBuXPhos)?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2 [label="Switch to a bulkier,\n-electron-rich phosphine ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label=" Optimize Conditions | Can temperature be lowered?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="Screen lower temperatures\n(e.g., 80°C instead of 110°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Improved Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1:f1 -> a1 [label=" Yes"]; a1 -> q2; q1:f1 -> q2 [label=" No"]; q2:f1 -> a2 [label=" No"]; a2 -> q3; q2:f1 -> q3 [label=" Yes"]; q3:f1 -> a3 [label=" Yes"]; a3 -> end; q3:f1 -> end [label=" No"]; } } Caption: Decision workflow to minimize diarylation in C-N couplings.
Question 4: I performed an N-alkylation with an alkyl halide and obtained a mixture of mono- and di-alkylated products. What's the best way to control this?
Answer: Similar to the diarylation issue, over-alkylation is common when reacting anilines with alkyl halides. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary aniline, leading to a second alkylation to form a tertiary amine.
| Method | Principle | Advantages | Disadvantages |
| Classical N-Alkylation | SN2 reaction with alkyl halide. | Simple setup. | Prone to over-alkylation; requires strong base which can have side effects.[8] |
| Reductive Amination | Condensation with an aldehyde/ketone to form an imine, followed by in-situ reduction. | Highly selective for mono-alkylation; mild reducing agents (e.g., NaBH(OAc)₃) can be used.[9] | Requires an aldehyde/ketone starting material; two-step one-pot process. |
| Borrowing Hydrogen | Catalytic reaction with an alcohol. | Atom economical (water is the only byproduct); uses readily available alcohols.[8][10] | Requires a specific transition metal catalyst; may require higher temperatures. |
Recommendation: For selective mono-N-alkylation, reductive amination is generally the most reliable and straightforward laboratory method to implement.[9]
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol is designed to separate this compound from its common byproducts like the debenzylated phenol and potential over-alkylation/arylation products.
-
Instrumentation & Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and ESI-MS (positive ion mode).[11][12]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 10 mL of 50:50 Acetonitrile:Water.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Expected Observations:
-
The debenzylated byproduct (4-amino-2-fluorophenol) will be significantly more polar and thus have a much shorter retention time.
-
Over-alkylated or arylated byproducts will be more non-polar and have longer retention times.
-
The mass spectrometer will allow for confirmation of the molecular weight of each peak, aiding in identification. [M+H]⁺ for this compound is expected at m/z 218.09.
-
Protocol 2: Characterization of Byproducts by ¹H NMR
When a byproduct is isolated, ¹H NMR is the primary tool for structural elucidation.[11][13]
-
Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Diagnostic Signals:
-
This compound (Starting Material):
-
~7.3-7.5 ppm: Multiplet, 5H (benzyl aromatic protons).
-
~6.5-6.8 ppm: Multiplets, 3H (fluoroaniline aromatic protons).
-
~5.0 ppm: Singlet, 2H (-O-CH₂ -Ph).
-
~3.6 ppm: Broad singlet, 2H (-NH₂).
-
-
4-Amino-2-fluorophenol (Debenzylation Byproduct):
-
Absence of signals at ~7.4 ppm and ~5.0 ppm.
-
Appearance of a broad singlet for the phenolic -OH (chemical shift is concentration and solvent dependent, often >8.0 ppm in DMSO-d₆).
-
-
N-Alkylated/Arylated Byproduct:
-
The integration of the -NH₂ signal will decrease to 1H (secondary amine) or disappear entirely (tertiary amine).
-
New signals corresponding to the added alkyl or aryl group will appear. For example, an N-benzyl group would show a new singlet around 4.3 ppm.
-
-
References
- BenchChem. (2025). A Technical Guide to 3-Chloro-4-fluoroaniline for Research Applications.
- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
- BLD Pharm. (n.d.). This compound hydrochloride.
- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
- Tokyo Chemical Industry. (n.d.). 4'-(Benzyloxy)benzylidene-4-fluoroaniline.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
- ResearchGate. (n.d.). Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed....
- Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12931.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- David, A., & Vannice, M. A. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis, 237, 349-358.
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline.
Sources
- 1. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. qualitas1998.net [qualitas1998.net]
- 4. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Semantic Scholar [semanticscholar.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
improving the selectivity of reactions with 4-(Benzyloxy)-3-fluoroaniline
Technical Support Center: 4-(Benzyloxy)-3-fluoroaniline
Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to empower you to optimize your synthetic strategies. We will address common challenges in achieving reaction selectivity, provide field-proven troubleshooting advice, and answer frequently asked questions.
Section 1: Understanding the Reactivity of this compound
To effectively control reactions involving this compound, it is crucial to understand the interplay of its substituents. The regiochemical outcome of many reactions, particularly electrophilic aromatic substitution (EAS), is determined by the cumulative electronic and steric effects of the amino (-NH₂), benzyloxy (-OBn), and fluoro (-F) groups.
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through a strong positive mesomeric effect (+M). It is an ortho, para-director.[1][2][3]
-
Benzyloxy Group (-OBn): Also an activating, ortho, para-directing group due to its electron-donating resonance effect (+M).[4]
-
Fluoro Group (-F): An anomalous case. It is an ortho, para-director due to its +M effect (lone pair donation), but it is deactivating overall because of its strong negative inductive effect (-I).[5][6][7] The inductive effect weakens with distance, making the para position significantly more reactive than the ortho position.[5]
The synergy of these groups makes the aromatic ring highly nucleophilic, but also presents a significant challenge in controlling where an incoming electrophile will attack.
Caption: Troubleshooting workflow for poor EAS regioselectivity.
Protocol 1: Selective Monobromination via N-Acetylation
-
Protection Step:
-
Dissolve this compound (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of sulfuric acid and stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water. Collect the precipitated N-(4-(benzyloxy)-3-fluorophenyl)acetamide by filtration, wash with cold water, and dry. [8]2. Bromination Step:
-
Dissolve the acetanilide from the previous step in a suitable solvent like acetic acid or DMF.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. [8] * Monitor the reaction by TLC until the starting material is consumed.
-
-
Deprotection Step:
-
Suspend the crude brominated acetanilide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Reflux the mixture for 4-6 hours until TLC analysis shows complete conversion back to the free amine. [8] * Cool the reaction, neutralize with a base (e.g., NaOH solution) to precipitate the product, 5-bromo-4-(benzyloxy)-3-fluoroaniline.
-
Isolate via filtration or extraction.
-
Issue 2: N-Acylation Dominates in Friedel-Crafts Reactions
Question: I'm trying to perform a Friedel-Crafts acylation on this compound using acetyl chloride and AlCl₃, but I'm only recovering N-acylated product or getting no reaction at all. How can I achieve C-acylation?
Answer: This is a well-documented issue with anilines in Friedel-Crafts reactions. The aniline's amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). [1][2] Root Cause Analysis: The lone pair on the nitrogen atom coordinates strongly with the aluminum trichloride. This forms a complex that places a positive charge on the nitrogen, transforming the activating -NH₂ group into a powerful deactivating -NH₂⁺-AlCl₃ group. [1][2][9]This deactivates the entire aromatic ring towards electrophilic attack.
Solution: Use a Protection Strategy or Alternative Acylation Methods.
-
N-Protection: As with the halogenation issue, protecting the amine as an acetamide is the most effective solution. The resulting amide is significantly less basic and does not irreversibly coordinate with the Lewis acid, allowing the reaction to proceed. [1]The N-acetyl group still directs ortho/para, and after the reaction, it can be hydrolyzed.
-
Fries Rearrangement: An alternative two-step approach involves first performing the N-acylation, isolating the N-acyl aniline, and then subjecting it to a Fries rearrangement (heating with a Lewis acid) to migrate the acyl group from the nitrogen to the ring, typically favoring the para position.
Caption: Lewis acid deactivation in Friedel-Crafts and the N-protection solution.
Issue 3: Low Yields or Slow Reactions in Palladium Cross-Coupling
Question: I am using this compound as a nucleophile in a Buchwald-Hartwig amination with an aryl bromide, but the reaction is slow and gives low yields. What parameters should I screen?
Answer: The success of Buchwald-Hartwig aminations is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. [10]While anilines are common coupling partners, their nucleophilicity can be influenced by substituents.
Troubleshooting Steps & Optimization:
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich anilines, bulky, electron-rich phosphine ligands are often required.
-
Starting Point: Try common ligands like XPhos, SPhos, or RuPhos.
-
If sluggish: Consider more specialized biaryl phosphine ligands (e.g., from the Buchwald G3 or G4 precatalysts) which are known to be highly active.
-
-
Base Selection: The base's role is to deprotonate the aniline to form the active nucleophile. Its strength and steric profile are important.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is often effective. [11] * Alternative Bases: If NaOtBu leads to side reactions, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.
-
-
Solvent and Temperature: Anhydrous, aprotic solvents are necessary.
-
Standard Solvents: Toluene, dioxane, or THF are commonly used.
-
Temperature: Reactions are typically run between 80-110 °C. If the reaction is slow, a modest increase in temperature may be beneficial.
-
-
Palladium Source: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can often give more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide (1.0 eq) | More reactive than aryl chlorides. |
| Aniline | This compound (1.2 eq) | Slight excess to drive the reaction. |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable precatalyst. |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane (anhydrous) | High boiling, aprotic. |
| Temperature | 100 °C | Standard for these couplings. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: Like many anilines, this compound can be sensitive to air and light, leading to oxidation and discoloration over time. [3]It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Q2: My reaction requires protecting the aniline nitrogen. Which protecting group should I choose? A: The choice depends on the downstream reaction conditions you need it to survive. This is known as an orthogonal protection strategy. [12][13]* Acetyl (Ac): Robust protection, stable to many conditions. Removed by strong acid or base hydrolysis. [9]Good for protecting during EAS or organometallic reactions.
-
tert-Butoxycarbonyl (Boc): Stable to base and hydrogenation but easily removed with mild acid (e.g., TFA). Excellent for multi-step synthesis where other acid-labile groups are not present.
-
Benzyl (Bn): Stable to acid and base but removed by catalytic hydrogenation (H₂, Pd/C). This is generally not suitable for this compound as the benzyloxy ether would also be cleaved.
Q3: Can I perform a Suzuki coupling on a halogenated derivative of this compound? A: Yes. For example, if you have prepared 5-bromo-4-(benzyloxy)-3-fluoroaniline, you can use this as the electrophile in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond. [14][15]This is a powerful method for building molecular complexity. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a boronic acid or ester coupling partner. [14]The unprotected aniline can sometimes interfere, but many protocols are tolerant of the free -NH₂ group. [15]
References
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
- Smolecule. (n.d.). Buy this compound | 168268-00-6.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
- BenchChem. (2025). Improving the regioselectivity of reactions with 4-Chloro-2-fluoro-3-methoxyaniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
- MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BenchChem. (2025).
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-[4-(Benzyloxy)
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Royal Society of Chemistry. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 4-(Benzyloxy)-3-fluoroaniline vs 4-fluoroaniline
An In-Depth Comparative Guide to the Reactivity of 4-(Benzyloxy)-3-fluoroaniline and 4-fluoroaniline
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted anilines are foundational building blocks, and understanding the nuanced reactivity imparted by their substituents is paramount. This guide provides an in-depth comparison of two key aniline derivatives: this compound and 4-fluoroaniline. We will dissect their reactivity profiles through a lens of electronic and steric effects, supported by comparative experimental protocols for reactions central to pharmaceutical synthesis.
The reactivity of an aniline is governed by the electron density at two key sites: the nitrogen atom of the amino group and the aromatic ring. This electron density is modulated by the interplay of inductive and resonance effects of the ring's substituents.
4-Fluoroaniline: This molecule presents a classic case of competing electronic effects.
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the ring via a positive resonance effect (+R).
-
Fluorine Atom (-F): A highly electronegative atom that withdraws electron density through a strong negative inductive effect (-I).[1] It also possesses a moderate positive resonance effect (+R) due to its lone pairs, but the inductive effect is dominant.[2]
The net result for 4-fluoroaniline is a decrease in the basicity and nucleophilicity of the amino group compared to unsubstituted aniline, as the fluorine atom pulls electron density away from the ring and, consequently, from the nitrogen.[3] The aromatic ring itself is deactivated towards electrophilic attack compared to aniline, but the amino group's powerful directing effect still makes the ortho positions the most reactive sites.[1][4]
This compound: The electronic landscape of this molecule is more complex and significantly more activated.
-
Amino Group (-NH₂): Provides a strong +R effect, activating the ring.
-
Fluorine Atom (-F): Exerts a strong -I effect from the meta-position relative to the amine.
-
Benzyloxy Group (-OBn): This is the key differentiator. The oxygen atom provides a very strong +R effect, donating its lone-pair electrons into the ring. This effect far outweighs its minor -I effect. The benzyloxy group is para to the amino group, and their combined +R effects work in concert to dramatically increase the electron density of the aromatic ring.
Sources
The Unseen Potential: A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-3-fluoroaniline Derivatives
For Immediate Release
In the intricate world of drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is relentless. Among the myriad of chemical structures, fluorinated anilines have emerged as a privileged class, owing to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. This guide delves into the biological activities of a specific, yet underexplored, subclass: 4-(Benzyloxy)-3-fluoroaniline and its derivatives. While direct, comprehensive comparative studies on a series of these specific derivatives are nascent, by examining structurally related compounds and key exemplars, we can illuminate their potential and guide future research in oncology and infectious diseases.
Core Structure and Rationale
The this compound scaffold combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The aniline moiety provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores. The fluorine atom at the 3-position can modulate the pKa of the aniline nitrogen, influencing its binding interactions and metabolic fate. Furthermore, the benzyloxy group at the 4-position offers a lipophilic substituent that can enhance membrane permeability and engage in hydrophobic interactions within target proteins.
Anticancer Activity: A Tale of Kinase Inhibition
While a dedicated library of this compound derivatives for anticancer screening is not yet prevalent in published literature, compelling evidence from structurally analogous compounds underscores their potential as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.
One notable example is found in the development of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. A derivative incorporating a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety has demonstrated potent antiproliferative activity.[1] This highlights the favorability of the substituted benzyloxyaniline scaffold in targeting the ATP-binding site of EGFR, a key driver in many epithelial cancers.
Further supporting this notion, a study on 4-anilinoquinolinylchalcone derivatives identified (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one as a compound with high cytotoxicity against breast cancer cells and low toxicity in normal cells.[2] Although the fluorine atom is absent on the aniline ring in this specific molecule, the potent activity of the benzyloxy-aniline fragment is a strong indicator of its value in designing novel anticancer agents. The study revealed that this compound induces ATP depletion and apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7.[2]
These examples strongly suggest that derivatives of this compound could be potent kinase inhibitors. The core scaffold can be readily elaborated to optimize interactions with the hinge region and other key residues within the kinase domain.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562 human leukemia cells)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Potential: A New Frontier
The exploration of this compound derivatives as antimicrobial agents is an emerging area with significant promise. The core aniline structure is a common feature in many antibacterial and antifungal compounds. The addition of fluorine and a benzyloxy group can enhance the lipophilicity and cellular uptake of these derivatives, potentially leading to improved antimicrobial efficacy.
A study on a wide range of aniline derivatives identified several trifluoro-anilines with significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[4] While not direct derivatives of the topic compound, this research demonstrates the general potential of fluorinated anilines in combating bacterial infections. The mechanism of action for some of these compounds involves the destruction of the bacterial cell membrane.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Comparative Analysis and Future Directions
The table below provides a conceptual comparison based on the activities of structurally related compounds, highlighting the potential of this compound derivatives.
| Derivative Class | Biological Activity | Potential Mechanism of Action | Key Structural Features | Supporting Evidence (Related Compounds) |
| Quinazoline-substituted | Anticancer (Kinase Inhibition) | Inhibition of receptor tyrosine kinases (e.g., EGFR) | Planar quinazoline ring for hinge binding, substituted aniline for specificity. | Potent activity of 3-chloro-4-(3-fluorobenzyloxy)aniline derivatives.[1] |
| Chalcone Hybrids | Anticancer (Apoptosis Induction) | ROS generation, caspase activation | Extended conjugated system, benzyloxy-aniline moiety for cellular uptake. | High cytotoxicity of 4-{[4-(benzyloxy)phenyl]amino}quinolinylchalcones.[2] |
| Simple Amides/Sulfonamides | Antimicrobial/Anticancer | Cell membrane disruption, enzyme inhibition | Amide or sulfonamide linkage for diverse substitutions. | Broad activity of various substituted aniline derivatives.[4] |
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives. This would involve:
-
Diversification of the aniline nitrogen: Introduction of various heterocyclic and acyclic moieties to explore different binding pockets.
-
Modification of the benzyloxy group: Substitution on the phenyl ring of the benzyloxy group to fine-tune lipophilicity and electronic properties.
-
Broad biological screening: Testing against a panel of cancer cell lines, kinases, and microbial strains to identify lead compounds.
Visualizing the Path Forward
To conceptualize the drug discovery workflow for these derivatives, the following diagram illustrates the key stages.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer evaluation of benzyloxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-3-fluoroaniline Analogs as Kinase Inhibitors
Introduction: The Therapeutic Potential of the 4-(Benzyloxy)-3-fluoroaniline Scaffold
The this compound moiety is a key structural motif in medicinal chemistry, recognized for its role as a versatile scaffold in the design of targeted therapeutic agents. Its unique electronic and conformational properties, conferred by the benzyloxy and fluoro substituents, make it a valuable building block for molecules that can interact with high affinity and specificity with biological targets. This is particularly evident in the field of oncology, where this scaffold has been successfully incorporated into a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs, with a particular focus on their application as kinase inhibitors. We will delve into the rationale behind the design of these compounds, the impact of various structural modifications on their biological activity, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical scaffold.
The Core Scaffold: Understanding the Role of Key Functional Groups
The this compound core provides a unique combination of structural features that are critical for its biological activity. The benzyloxy group can engage in hydrophobic and pi-stacking interactions within the binding pockets of target proteins. The aniline nitrogen serves as a key hydrogen bond donor and a point for further chemical modification. The fluorine atom at the 3-position is not merely a passive substituent; its high electronegativity can modulate the pKa of the aniline nitrogen, influence the conformation of the molecule, and enhance metabolic stability by blocking potential sites of oxidation. The strategic placement of this fluorine atom is a prime example of how subtle electronic modifications can lead to significant improvements in pharmacological properties.
Caption: General structure of bisquinoline derivatives with a 4-oxy-3-fluoroaniline linker.
The study revealed several key SAR trends:
-
Substitution on the 2-Arylquinoline-4-Carboxamide Moiety is Crucial: The nature of the substituent on the phenyl ring of the 2-arylquinoline-4-carboxamide portion of the molecule had a profound impact on antitumor activity. An unsubstituted or halogen-substituted phenyl ring was found to be favorable for potent activity. [1]This suggests that the electronic properties and steric bulk at this position are critical for optimal interaction with the target.
-
Impact of Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on the 2-aryl group generally led to enhanced potency. For instance, compounds with a 4-fluorophenyl or 4-chlorophenyl substituent at the 2-position of the quinoline ring exhibited low nanomolar IC50 values against c-Met kinase. [1]This highlights the importance of halogen bonding and hydrophobic interactions in the kinase binding pocket.
-
Positional Isomerism of Substituents Matters: The position of the substituent on the 2-aryl ring was also a key determinant of activity. In many cases, para-substitution was preferred over ortho- or meta-substitution, indicating a specific spatial requirement for optimal binding.
Quantitative SAR Data
The following table summarizes the in vitro antitumor activity (IC50 values) of selected bisquinoline derivatives against the H460 (non-small cell lung cancer) and MKN-45 (gastric cancer) cell lines, as well as their inhibitory activity against c-Met kinase. [1]
| Compound ID | R (on 2-phenyl of quinoline) | H460 IC50 (µM) | MKN-45 IC50 (µM) | c-Met Kinase IC50 (nM) |
|---|---|---|---|---|
| 15d | 4-F | 0.12 | 0.08 | 3.4 |
| 15e | 4-Cl | 0.15 | 0.09 | 4.1 |
| 15m | 3-F | 0.21 | 0.15 | 8.2 |
| 15n | 3-Cl | 0.25 | 0.18 | 9.5 |
| 16a | H | 0.35 | 0.25 | 15.6 |
| 16i | 4-CH3 | 0.85 | 0.65 | 35.2 |
Data sourced from: Li, S., et al. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry, 64, 62-73. [1]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step 1: Synthesis of 4-(Benzyloxy)nitrobenzene
A common method for the synthesis of the benzyloxy ether linkage is the Williamson ether synthesis.
-
Materials: 4-Nitrophenol, substituted benzyl halide (e.g., benzyl bromide), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or DMF).
-
Procedure:
-
Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir for a short period at room temperature.
-
Add the substituted benzyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 4-(benzyloxy)nitrobenzene derivative.
-
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to the corresponding aniline.
-
Materials: 4-(Benzyloxy)nitrobenzene derivative, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol with concentrated HCl, or catalytic hydrogenation with H2 and Pd/C), and appropriate solvents.
-
Procedure (using SnCl2):
-
Suspend the 4-(benzyloxy)nitrobenzene derivative in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-(benzyloxy)aniline derivative.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.
-
Materials:
-
Kinase of interest (e.g., c-Met)
-
Kinase substrate (a specific peptide or protein)
-
ATP
-
Test compounds (this compound analogs)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In the wells of the microplate, add the test compound dilutions or a DMSO control.
-
Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound. [2]
-
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable platform for the development of potent and selective kinase inhibitors. The systematic SAR studies of bisquinoline derivatives linked by this moiety have demonstrated the critical role of substituents on the peripheral aromatic rings in modulating antitumor and kinase inhibitory activity. The presence of the 3-fluoro substituent on the central aniline ring is a key design element that can enhance the pharmacological properties of these molecules.
Future research in this area should continue to explore the vast chemical space around this scaffold. The synthesis and evaluation of analogs with a wider diversity of substituents on both the benzyloxy and aniline rings will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of this scaffold to the design of inhibitors for other kinase targets, as well as other enzyme families, represents a promising avenue for future drug discovery efforts. The insights gained from the SAR studies presented in this guide provide a solid foundation for the rational design of the next generation of this compound-based therapeutics.
References
- Li, S., Huang, Q., Liu, Y., Zhang, X., Liu, S., He, C., & Gong, P. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry, 64, 62-73.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Li, S., et al. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry, 64, 62-73.
Sources
A Comparative Analysis of Substituted Anilines in Synthesis: Strategies and Substituent Effects
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction
Substituted anilines are a cornerstone of modern organic synthesis, serving as indispensable building blocks for a vast array of functional molecules.[1] Their prevalence in pharmaceuticals, agrochemicals, dyes, and advanced materials underscores the continuous need for efficient, selective, and scalable synthetic routes.[1][2] The strategic approach to synthesizing a target substituted aniline can be broadly divided into two categories: the construction of the aromatic amine from a pre-functionalized ring or the direct functionalization of an existing aniline core. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and economic considerations.
This guide provides a comparative analysis of the most significant methods for preparing substituted anilines, from classical reductions to state-of-the-art catalytic cross-coupling reactions. Furthermore, it delves into the critical influence of ring substituents on the reactivity of the aniline core, offering field-proven insights to guide experimental design and troubleshoot synthetic challenges.
Part 1: Key Synthetic Strategies for the Aniline Core
The preparation of substituted anilines is a mature yet continually evolving field. The two primary approaches involve forming the amine group on an existing aromatic ring (e.g., by reduction) or forging the carbon-nitrogen bond directly (e.g., by cross-coupling).[1]
Strategy 1: Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is one of the most established and widely utilized methods in organic synthesis.[3][4] This transformation is highly valuable due to the ready availability of a diverse range of substituted nitroaromatic compounds, which are typically accessible via electrophilic aromatic nitration.[1][5]
Causality Behind Method Selection: The choice of reducing agent is critical and depends on the presence of other reducible functional groups within the molecule, the desired reaction scale, and environmental considerations.
-
Metal/Acid Systems (Bechamp Reduction): The classical approach using metals like iron (Fe) or tin (Sn) in strong acids like hydrochloric acid (HCl) is robust, cost-effective, and generally high-yielding.[1][4] It is particularly well-suited for large-scale industrial synthesis. However, the strongly acidic conditions and the generation of metallic waste can limit its application for sensitive substrates.
-
Catalytic Hydrogenation: This clean and efficient method employs hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney nickel.[1][4] It often proceeds under milder conditions than metal/acid reductions. The primary consideration is chemoselectivity, as catalytic hydrogenation can also reduce other functional groups such as alkenes, alkynes, or carbonyls.
-
Modern & Green Alternatives: Recent advancements have focused on developing more sustainable protocols. Electrocatalytic methods, for instance, can reduce nitrobenzenes at room temperature in aqueous solutions without the need for hydrogen gas or sacrificial chemical reagents, offering high selectivity.[6] Similarly, photocatalytic reductions provide a green pathway using light energy to drive the transformation under mild conditions.[7]
| Method | Typical Reagents | Key Advantages | Key Limitations | Functional Group Tolerance |
| Metal/Acid | Fe/HCl, Sn/HCl | High yield, low cost, robust | Harsh acidic conditions, stoichiometric metal waste | Moderate; can affect acid-labile groups |
| Catalytic Hydrogenation | H₂, Pd/C | Clean (water is the only byproduct), high efficiency | Can reduce other π-systems, requires H₂ gas | Low to moderate; not ideal for molecules with alkenes, alkynes, etc. |
| Transfer Hydrogenation | HCOOH, NH₄HCO₂, etc. | Avoids use of H₂ gas, milder conditions | Can be slower than direct hydrogenation | Moderate to good |
| Electrocatalytic | e⁻, Mediator | Room temp, aqueous media, high selectivity | Requires specialized equipment | Excellent; avoids harsh chemical reagents[6] |
This protocol describes a classic laboratory-scale synthesis of aniline.
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, add 25 g of granulated tin and 12.5 g (10.4 mL) of nitrobenzene.[1]
-
Acid Addition: Measure 55 mL of concentrated hydrochloric acid. Add approximately 10 mL of the acid down the condenser to start the reaction. If the reaction becomes too vigorous, moderate it by immersing the flask in a cold water bath.[1]
-
Reaction Progression: Once the initial exothermic reaction subsides, add the remaining acid in small portions, ensuring the reaction remains under control.
-
Heating: After the final addition of acid, heat the mixture on a steam bath for 30-60 minutes, shaking the flask intermittently until the odor of nitrobenzene is no longer detectable.[1]
-
Work-up: Cool the flask to room temperature and slowly add a solution of 40 g of sodium hydroxide in 75 mL of water to make the solution alkaline. This step is crucial as it liberates the free aniline from its hydrochloride salt.
-
Isolation and Purification: Isolate the aniline via steam distillation. The distillate, an emulsion of aniline and water, is then extracted with dichloromethane. The organic layers are combined, dried over anhydrous potassium hydroxide pellets, and the solvent is removed by distillation. The crude aniline is purified by fractional distillation, collecting the fraction boiling at 182-185 °C.[1]
Caption: General workflow for synthesizing substituted anilines via nitroarene reduction.[1]
Strategy 2: Modern C-N Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unparalleled scope, milder conditions, and superior functional group tolerance compared to older methods like nucleophilic aromatic substitution.[1][8]
Causality Behind Method Selection: These methods are chosen when substrates are incompatible with harsh reductive conditions or when specific substitution patterns are required that are not easily accessible through other means. The choice between palladium- or copper-based systems often depends on the cost, the nature of the aryl halide, and the desired reaction conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the preeminent method for forming C-N bonds.[8][9] It facilitates the coupling of aryl halides or triflates with a wide range of primary and secondary amines. The development of sophisticated phosphine ligands has been key to its success, allowing for reactions to be performed under increasingly mild conditions with high efficiency.[8][10] For the synthesis of primary anilines, ammonia itself or various "ammonia equivalents" like lithium bis(trimethylsilyl)amide can be used.[11]
-
Ullmann Condensation: A classical copper-catalyzed C-N coupling reaction, the Ullmann condensation typically requires higher temperatures and stronger bases than the Buchwald-Hartwig amination.[10][12] While often superseded by palladium-catalyzed methods, it remains a valuable tool, particularly in industrial settings and for specific substrates where palladium catalysis is less effective.
-
Chan-Lam Coupling: This copper-catalyzed method couples arylboronic acids with amines, offering an alternative to the use of aryl halides.[12] It often proceeds under mild, open-air conditions, expanding the toolkit for C-N bond formation.
| Method | Catalyst | Coupling Partners | Key Advantages | Key Limitations |
| Buchwald-Hartwig | Palladium | Aryl Halides/Triflates + Amine | Broad substrate scope, high functional group tolerance, mild conditions | Catalyst cost, sensitivity to air/moisture (older generations) |
| Ullmann | Copper | Aryl Halides + Amine | Lower catalyst cost | Harsh conditions (high temp), limited substrate scope |
| Chan-Lam | Copper | Arylboronic Acids + Amine | Mild conditions (often aerobic), uses boronic acids | Can have narrower amine scope than Buchwald-Hartwig |
This protocol provides a general framework for the synthesis of a primary aniline using an ammonia surrogate.
-
Catalyst Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the appropriate phosphine ligand to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl halide, the ammonia equivalent (e.g., LiN(SiMe₃)₂), and the base (e.g., NaOt-Bu).[11]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired substituted aniline.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Part 2: The Decisive Role of Substituents on Aniline Reactivity
Once the substituted aniline is formed, the nature and position of its substituents dictate its chemical behavior in subsequent reactions. Understanding these effects is paramount for predicting reactivity and designing successful multi-step syntheses.
Electronic Effects on Basicity
The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, making aniline significantly less basic than aliphatic amines like cyclohexylamine.[3] The basicity of a substituted aniline is further modulated by the electronic properties of the ring substituents.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the ring. This increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the basicity of the aniline.[3][13]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) withdraw electron density from the ring. This effect further delocalizes the nitrogen lone pair, making it less available for protonation and thereby decreasing the basicity.[3][13]
Causality: The stability of the corresponding anilinium ion (the conjugate acid) is the key. EDGs help stabilize the positive charge, shifting the equilibrium towards the protonated form (stronger base). EWGs destabilize the positive charge, making protonation less favorable (weaker base).[13]
| Substituent (at para-position) | Electronic Effect | pKa of Conjugate Acid (approx.) | Basicity Relative to Aniline |
| -OCH₃ | Strong EDG | 5.3 | More Basic |
| -CH₃ | Weak EDG | 5.1 | More Basic |
| -H (Aniline) | Reference | 4.6 | Reference |
| -Cl | Weak EWG (Inductive) | 4.0 | Less Basic |
| -CN | Strong EWG | 1.8 | Much Less Basic |
| -NO₂ | Very Strong EWG | 1.0 | Much Less Basic |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) is one of the most powerful activating groups for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[14][15]
Causality: The activating and directing effects are a direct result of resonance. The nitrogen lone pair can be donated into the π-system of the ring, creating resonance structures with a negative charge at the ortho and para carbons.[16] This makes these positions exceptionally electron-rich and highly susceptible to attack by electrophiles. Furthermore, the intermediate carbocation (the sigma complex) formed during ortho or para attack is significantly stabilized by an additional resonance structure where the positive charge is delocalized onto the nitrogen atom.[15]
This high reactivity can be a double-edged sword. For example, the bromination of aniline with bromine water proceeds uncontrollably to give the 2,4,6-tribromoaniline precipitate immediately, making it impossible to stop at monosubstitution.[14][17]
Controlling Reactivity: To moderate the reactivity and achieve selective monosubstitution, the amino group is often temporarily protected by converting it into an amide (an anilide) via acetylation. The acetyl group is still an ortho, para-director but is significantly less activating than the free amino group, allowing for controlled substitutions. The protecting group can be easily removed by hydrolysis after the reaction. This strategy is essential for reactions like the Friedel-Crafts acylation, which fails with free anilines because the amino group acts as a Lewis base and coordinates with the Lewis acid catalyst.[3]
Caption: Resonance stabilization of the intermediate favors ortho/para electrophilic attack.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While the electron-rich aniline ring is deactivated towards nucleophilic attack, anilines themselves are excellent nucleophiles in SNAr reactions.[3][18] This reaction involves an aniline derivative attacking an electron-deficient aromatic ring that contains a good leaving group.
Causality: The SNAr reaction proceeds via an addition-elimination mechanism. For the reaction to be feasible, the aromatic ring being attacked (the electrophile) must be activated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group (e.g., a halogen).[18][19] These EWGs are essential to stabilize the negative charge of the intermediate Meisenheimer complex. The nucleophilicity of the attacking aniline is also important and is influenced by its own substituents in the manner described previously (EDGs enhance nucleophilicity).
-
Setup: In a flask, dissolve 1.0 g of 1-chloro-2,4-dinitrobenzene in 15 mL of ethanol.
-
Nucleophile Addition: Add 1.0 mL of aniline to the solution.
-
Reaction: Heat the mixture under reflux for approximately 30 minutes. A precipitate should form.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from ethanol to yield bright yellow-orange crystals of 2,4-dinitrophenylaniline.
Conclusion
The synthesis of substituted anilines is a fundamental task in chemical and pharmaceutical development, with a rich array of available methodologies. Classical methods like nitroarene reduction remain highly valuable for their simplicity and cost-effectiveness on a large scale.[1] In contrast, modern catalytic C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have transformed the field by offering unparalleled substrate scope and functional group tolerance, enabling the synthesis of previously inaccessible structures.[8][10]
A deep understanding of how substituents electronically influence the aniline core is critical for predicting and controlling its reactivity. This knowledge allows chemists to modulate basicity, control the outcome of electrophilic substitutions, and effectively utilize anilines as nucleophiles. The judicious choice of synthetic strategy, combined with a firm grasp of substituent effects, empowers researchers to design and execute efficient, robust, and scalable syntheses of this vital class of compounds.
References
- Reactions of Aniline. (n.d.). Chemistry Steps.
- Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles. (2019). Catalysts.
- Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. (2021). Catalysis Science & Technology.
- Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. (1993). Canadian Journal of Chemistry.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry.
- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (2020). ChemRxiv.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Chapter 3: Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry.
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020). Chemistry Stack Exchange.
- Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022). ACS Catalysis.
- Effect of Substituents on the Basicity of Anilines. (2020). YouTube.
- Chemists simplify aniline synthesis. (2020). Chemical & Engineering News.
- Nucleophilic Aromatic Substitution. (n.d.). NPTEL.
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate.
- Vibrational band intensities in substituted anilines. (1956). Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Electrophilic aromatic substitution. (n.d.). Wikipedia.
- Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. (2025). Sathee Forum.
- Aniline synthesis turns to photochemistry to access challenging targets. (2020). Chemistry World.
- Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.
- Aniline. (2025). Britannica.
- Process of preparing substituted anilines. (1992). Google Patents.
- Directed nucleophilic aromatic substitution reaction. (2024). Chemical Communications.
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2020). Journal of the Mexican Chemical Society.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2018). Journal of Chemical Education.
- Methods for primary aniline synthesis. (n.d.). ResearchGate.
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals.
- Aniline Review. (2018). University of Bath.
- Substituent effects on the physical properties and pKa of aniline. (2000). International Journal of Quantum Chemistry.
- Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. (2002). The Journal of Physical Chemistry A.
- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (2020). ChemRxiv.
- Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (2009). Synthetic Metals.
- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. (2021). Materials.
- Reactions of Arylamines. (2024). Chemistry LibreTexts.
- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (2001). The Journal of Physical Chemistry A.
- The structures of para substituted anilines and reference aromatic compounds. (n.d.). Iraqi Journal of Science.
- aromatic nitration & aniline synthesis. (2019). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
- 19. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Synthesis of 4-(Benzyloxy)-3-fluoroaniline: A Comparative Validation of Methods
For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of a project. 4-(Benzyloxy)-3-fluoroaniline is a valuable building block in the synthesis of various pharmaceutical compounds, making the validation of its synthetic routes a crucial endeavor. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate route for your research and development needs.
Introduction: The Importance of this compound
This compound serves as a key intermediate in the creation of a diverse range of biologically active molecules. The presence of the benzyloxy group offers a versatile handle for further functionalization or deprotection strategies, while the fluoro and amino groups are common pharmacophores that can modulate a compound's physicochemical properties and target interactions. A reliable and scalable synthesis of this intermediate is therefore of high importance in the pharmaceutical and agrochemical industries.
Core Synthetic Strategy: A Two-Step Approach
The most common and logical approach to the synthesis of this compound involves a two-step sequence starting from commercially available 2-fluoro-4-nitrophenol:
-
Williamson Ether Synthesis: Formation of the benzyl ether linkage.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to the target aniline.
This guide will focus on the validation and comparison of two distinct methods for the critical nitro reduction step: Catalytic Hydrogenation and Chemical Reduction with Stannous Chloride .
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups. The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to effect the reduction.
Mechanistic Rationale
The mechanism of catalytic hydrogenation of a nitro group is complex and proceeds through several intermediates. In essence, the nitro group is sequentially reduced on the surface of the catalyst. The process involves the adsorption of the nitroaromatic compound and hydrogen onto the catalyst surface, followed by a series of hydrogen transfer steps that lead to the formation of nitroso, hydroxylamino, and finally, the amino group.
Potential Pitfalls: The Challenge of Chemoselectivity
While powerful, catalytic hydrogenation of benzylic ethers presents a significant challenge: the potential for cleavage of the benzyl C-O bond through hydrogenolysis. This side reaction leads to the formation of the corresponding phenol, which in this case would be 4-amino-2-fluorophenol. Additionally, under harsh conditions, dehalogenation can also occur. The presence of these byproducts complicates the purification process and reduces the overall yield of the desired product. For the chloro-analogue of this synthesis, significant debenzylation and dechlorination have been observed, suggesting a similar challenge for the fluoro-compound.
Method 2: Stannous Chloride Reduction
An alternative and often milder approach to nitro group reduction is the use of a chemical reductant such as stannous chloride (SnCl₂). This method is particularly advantageous when sensitive functional groups, like benzyl ethers, are present in the molecule.
Mechanistic Rationale
Stannous chloride, in the presence of an acid (typically hydrochloric acid), acts as a reducing agent. The Sn(II) ion is oxidized to Sn(IV) while the nitro group is reduced to an amine. The reaction is believed to proceed through a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.
Advantages in Chemoselectivity
The key advantage of the stannous chloride method lies in its excellent chemoselectivity. Under the typically mild, acidic conditions, the benzyl ether linkage and the aromatic fluorine atom are stable and do not undergo cleavage. This leads to a cleaner reaction profile and a higher yield of the desired this compound, free from the phenolic and dehalogenated impurities often seen with catalytic hydrogenation.[1]
Comparative Analysis of Synthesis Methods
The choice between catalytic hydrogenation and stannous chloride reduction for the synthesis of this compound should be guided by a careful consideration of yield, purity, scalability, and safety. The following table provides a comparative summary based on experimental data for analogous transformations.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Stannous Chloride Reduction |
| Starting Material | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene |
| Key Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl |
| Typical Yield | Variable, often lower due to side reactions | High (>90% reported for analogues)[1] |
| Purity Profile | Potential for debenzylation and dehalogenation byproducts | High purity, minimal side reactions |
| Scalability | Can be challenging to scale due to catalyst handling and hydrogen gas | Readily scalable |
| Safety Considerations | Use of flammable hydrogen gas, pyrophoric catalyst | Use of corrosive acid, tin waste disposal |
| Work-up Procedure | Filtration of catalyst | Neutralization, extraction, potential tin residue removal |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene via Williamson Ether Synthesis
This protocol is based on a standard Williamson ether synthesis procedure for substituted nitrophenols.[2]
Materials:
-
2-Fluoro-4-nitrophenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 1-(benzyloxy)-2-fluoro-4-nitrobenzene by recrystallization or column chromatography.
Step 2, Method 1: Reduction via Catalytic Hydrogenation
This is a general procedure for the catalytic hydrogenation of a nitroaromatic compound.
Materials:
-
1-(Benzyloxy)-2-fluoro-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-(benzyloxy)-2-fluoro-4-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography.
Step 2, Method 2: Reduction with Stannous Chloride
This protocol is adapted from a validated procedure for the reduction of the analogous 4-benzyloxy-3-chloronitrobenzene.[1]
Materials:
-
1-(Benzyloxy)-2-fluoro-4-nitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane
-
Aqueous sodium hydroxide (NaOH) solution
-
Brine
Procedure:
-
To a round-bottom flask, add 1-(benzyloxy)-2-fluoro-4-nitrobenzene (1.0 eq) and ethanol.
-
Add a solution of stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).
-
After completion, carefully neutralize the reaction mixture with a cold aqueous NaOH solution until the pH is basic.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Validation and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion and Recommendation
For the synthesis of this compound, the two-step route involving Williamson ether synthesis followed by nitro group reduction is the most viable strategy. While catalytic hydrogenation is a common reduction method, the significant risk of debenzylation and dehalogenation makes it a less desirable option for this particular substrate.
The recommended and validated method is the stannous chloride reduction. This approach offers superior chemoselectivity, leading to a cleaner product profile and a higher overall yield. It is also a readily scalable and safe procedure for laboratory and pilot plant production. By employing this method, researchers and drug development professionals can ensure a reliable and efficient supply of this important synthetic intermediate.
References
- Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
Sources
A Researcher's Guide to Aniline Reactivity: The Positional Effect of Fluorine Substitution
As Senior Application Scientists, we understand that mastering the subtleties of substituent effects is paramount to successful synthetic strategy. The introduction of a fluorine atom onto an aniline scaffold is a classic tactic in medicinal chemistry and materials science to modulate electronic properties, metabolic stability, and binding interactions. However, the position of that fluorine atom—be it ortho, meta, or para—is not a trivial choice. It fundamentally dictates the reactivity of the aromatic ring and the amino group, a distinction that can make or break a synthetic route.
This guide provides an in-depth comparison of how the ortho, meta, and para placement of fluorine alters the chemical behavior of aniline. We will move beyond simple descriptors, grounding our analysis in quantitative data and providing field-tested experimental protocols to illustrate these principles in practice.
The Duality of Fluorine: A Tale of Two Electronic Effects
To understand the reactivity of fluoroanilines, one must first appreciate the dual electronic nature of fluorine as an aromatic substituent. Its influence is a constant push-and-pull between two opposing forces:
-
The Inductive Effect (-I): Fluorine is the most electronegative element. Consequently, it strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent, being most potent at the ortho position and diminishing with distance at the meta and para positions. The -I effect deactivates the ring toward electrophilic attack and reduces the electron density on the amino nitrogen, thereby decreasing its basicity.[1][2]
-
The Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi (π) system. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. The +R effect works to activate the ring toward electrophilic attack and partially counteracts the inductive pull on the amino group.[3]
The net reactivity of the fluoroaniline isomers is determined by the interplay of these two effects. For fluorine, the strong -I effect generally outweighs the +R effect, making it a deactivating group overall relative to hydrogen. However, the resonance contribution is significant enough to make fluorine an ortho, para-director in electrophilic aromatic substitution.[3]
Impact on Basicity: A Quantitative Look at Electron Availability
The most direct measure of how fluorine's position affects the electronic character of the amino group is the basicity of the aniline, typically reported as the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, as the lone pair on the nitrogen is less available for protonation.
The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making all fluoroaniline isomers less basic than aniline itself.
| Compound | pKa of Conjugate Acid (at 25°C) | Rationale for Basicity |
| Aniline | 4.60 | Baseline: No electronic perturbation from a halogen substituent. |
| p-Fluoroaniline | 4.65[4][5] | Weakest Deactivation: The -I effect is weakest at the para position due to distance. The +R effect donates electron density to the ring, partially offsetting the inductive withdrawal. |
| o-Fluoroaniline | 3.20[6] | Strong Deactivation: The powerful -I effect operates at close range. Potential intramolecular hydrogen bonding between the N-H and the ortho-fluorine can also decrease external proton availability. |
| m-Fluoroaniline | 3.50 | Intermediate Deactivation: The strong -I effect is operative. Crucially, the +R effect does not extend to the meta position, so there is no resonance donation to counteract the powerful inductive withdrawal. This makes it significantly less basic than the para isomer. |
Analysis: The data clearly shows that the meta- and ortho-isomers are significantly weaker bases than the para-isomer. In the meta position, only the powerful electron-withdrawing inductive effect is at play, drastically reducing the availability of the nitrogen's lone pair.[7] In the ortho position, the proximity of the fluorine exerts the strongest inductive pull, resulting in the lowest basicity. The para-isomer is the strongest base among the three fluoro-derivatives because the distance-weakened inductive effect is partially compensated for by the electron-donating resonance effect.
Comparative Reactivity in Key Synthetic Transformations
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The amino group (-NH₂) is a powerful activating, ortho, para-directing group. The fluorine atom, while deactivating overall, also directs incoming electrophiles to the ortho and para positions. The regiochemical outcome is a result of the combined directing effects of these two groups.
dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", newrank="true"]; node [shape="plaintext", style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368", penwidth="1.5"];
}
Caption: General workflow for Electrophilic Aromatic Substitution (EAS).
-
p-Fluoroaniline: Substitution occurs exclusively at the ortho position relative to the amino group (and meta to the fluorine). The powerful directing effect of the amino group dominates.
-
o-Fluoroaniline: Substitution is directed to the para position relative to the amino group (position 4). Steric hindrance from the ortho-fluorine discourages attack at the adjacent ortho position (position 6).
-
m-Fluoroaniline: Substitution is directed to the ortho and para positions relative to the amino group (positions 4 and 6). The position para to the amino group (position 4) is generally favored.
Causality in Experimental Design: The Acetanilide Strategy
Direct electrophilic substitution on anilines can be problematic. The strong activating nature of the -NH₂ group can lead to polysubstitution, and the basic nitrogen is susceptible to oxidation by acidic reagents (e.g., in nitration).[8] A standard and trustworthy protocol involves temporarily protecting the amino group as an acetanilide (-NHCOCH₃). This strategy modulates reactivity by:
-
Reducing the activating strength of the group, preventing polysubstitution.
-
Increasing steric bulk, favoring substitution at the less hindered para position.
-
Protecting the nitrogen from oxidation.
Experimental Protocol: N-Acetylation of 4-Fluoroaniline
This protocol provides a reliable method for converting the highly active amino group into a moderately activating acetamido group, enabling more controlled subsequent EAS reactions.[9]
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
Procedure:
-
Dissolution: In a 100 mL flask, dissolve 5.55 g (0.05 mol) of 4-fluoroaniline in 15 mL of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring the solution, cautiously add 5.6 mL (0.06 mol) of acetic anhydride. An exothermic reaction may occur.
-
Reaction: Gently heat the mixture under reflux for 30 minutes to ensure the reaction goes to completion.
-
Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of ice-cold deionized water with vigorous stirring. The N-acetyl-4-fluoroaniline product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield fine, white needles.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the mirror image of EAS, where a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.
A fascinating aspect of SNAr is the role of halogens as leaving groups. While the C-F bond is the strongest carbon-halogen bond, fluorine is paradoxically often the best leaving group in SNAr reactions.[10] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Fluorine's intense inductive effect (-I) is uniquely effective at stabilizing this negative charge, thus lowering the activation energy and accelerating the reaction.[10]
dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", newrank="true"]; node [shape="plaintext", style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368", penwidth="1.5"];
}
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
While fluoroanilines themselves are electron-rich and thus unreactive in SNAr, understanding this principle is critical when designing syntheses involving fluoroaromatic compounds that contain additional electron-withdrawing groups.
Reactions of the Amino Group: Diazotization-Coupling
The conversion of a primary aromatic amine into a diazonium salt is one of the most versatile transformations in organic synthesis.[11] The resulting diazonium ion (Ar-N₂⁺) is an excellent electrophile that can be used to form vibrant azo dyes.
The reaction is performed by treating the fluoroaniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[12][13] The electron-withdrawing fluorine atom makes the amino group less nucleophilic, which can slightly decrease the rate of diazotization compared to aniline, but the reaction remains highly efficient for all isomers.
dot graph "" { graph [rankdir="TB", splines="ortho", nodesep="0.5", newrank="true"]; node [shape="box", style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [arrowhead="vee", color="#34A853", penwidth="1.5"];
}
Caption: Workflow for the synthesis of an azo dye from a fluoroaniline.
Experimental Protocol: Synthesis of an Azo Dye from 3-Chloro-4-fluoroaniline
This two-stage protocol demonstrates the synthesis of a stable azo dye, a process where the electronic nature of the aniline derivative directly impacts the reactivity of the intermediate diazonium salt.[12]
Part 1: Diazotization of 3-Chloro-4-fluoroaniline
-
Preparation: In a 250 mL beaker, suspend 1.46 g (0.01 mol) of 3-chloro-4-fluoroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this temperature.
-
Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Completion: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure complete formation. Use this solution immediately in the next step.
Part 2: Azo Coupling Reaction
-
Coupling Component Prep: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling: Slowly add the freshly prepared, cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution with continuous and efficient stirring.
-
Precipitation: A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolation: Collect the dye by vacuum filtration, wash with cold water, and allow it to air dry.
Summary and Outlook
The position of a fluorine atom on an aniline ring is a powerful tool for fine-tuning reactivity. By understanding the balance between fluorine's potent inductive withdrawal and its moderate resonance donation, researchers can make informed predictions and strategic decisions.
| Feature | ortho-Fluoroaniline | meta-Fluoroaniline | para-Fluoroaniline |
| Dominant Effect on Basicity | Strong -I effect at close range | Pure -I effect (no +R) | Weaker -I effect, partial +R compensation |
| Relative Basicity | Weakest | Weak | Strongest (of the three) |
| EAS Reactivity | Deactivated; directs para | Deactivated; directs o,p to -NH₂ | Deactivated; directs ortho |
| Suitability for SNAr | Activates ring for SNAr if EWG is present | Activates ring for SNAr if EWG is present | Activates ring for SNAr if EWG is present |
This guide demonstrates that a substituent's effect is far from a monolithic concept. For fluorine, its positional context on the aniline ring dictates everything from the basicity of the amine to the regiochemical outcome of aromatic substitution. By mastering these principles, researchers, scientists, and drug development professionals can harness the unique properties of fluorine to build molecular complexity with greater precision and control.
References
- Synthesis and Application of Azo Dyes Derived
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.Dakenchem.
- Protocol for N-acetylation of 2,4-Difluoroaniline Deriv
- 4-Fluoroaniline Physical and Chemical Properties.ChemicalBook.
- The Synthesis of Azo Dyes.University of Alberta.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- 2-Fluoroaniline Compound Summary.
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- Classifications, properties, recent synthesis and applications of azo dyes.
- Effect of aromatic ring fluorination on CH…π interactions.RSC Publishing.
- Compare the basicity of the following.Filo.
- 4-Fluoroaniline Compound Summary.
- Acyl
- Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.
Sources
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compare the basicity of the following: [Image of four chemical structure.. [askfilo.com]
- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Benzyloxy vs. Methoxy Substituted Anilines in Drug Discovery
An objective comparison of benzyloxy- and methoxy-substituted anilines for researchers, scientists, and drug development professionals.
Introduction: The Subtle Art of Substituent Selection
In the intricate chess game of medicinal chemistry, every atom counts. The strategic placement of functional groups on a scaffold can dramatically alter a molecule's physicochemical properties, its journey through the body, and its interaction with the biological target. Among the most common and seemingly simple modifications made to aromatic amines is the introduction of alkoxy groups, with methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) moieties being frequent choices.
While both are oxygen-linked substituents, the choice between the small, electronically-donating methoxy group and the bulky, more lipophilic benzyloxy group is far from trivial. This decision has profound implications for a compound's electronic character, steric profile, metabolic stability, and ultimately, its pharmacological activity. This guide provides a comparative analysis, grounded in experimental data and mechanistic insights, to help researchers navigate this critical choice in molecular design. We will dissect their fundamental properties, explore their metabolic fates, and provide practical protocols for their evaluation.
I. Physicochemical Properties: A Tale of Two Ethers
The fundamental differences between benzyloxy and methoxy groups stem from their distinct electronic, steric, and lipophilic characteristics. These properties are not independent but rather synergistically influence a molecule's overall behavior.
A. Electronic Effects: Modulating Basicity and Reactivity
Both methoxy and benzyloxy groups are activating, ortho-, para-directing substituents on the aniline ring. They exert a positive mesomeric (+M) effect by donating a lone pair of electrons from the oxygen atom into the aromatic system, which increases the electron density on the ring and at the aniline nitrogen. This increased electron density generally makes the aniline nitrogen more basic.
However, the oxygen atom also exerts a negative inductive (-I) effect due to its high electronegativity, pulling electron density away from the ring through the sigma bond. The overall electronic influence is a balance of these opposing effects.
-
Methoxy Group: The methoxy group is a strong electron-donating group. The +M effect significantly outweighs the -I effect, leading to a substantial increase in the pKa of the aniline compared to unsubstituted aniline (pKa ≈ 4.6). For example, p-anisidine (4-methoxyaniline) has a pKa of 5.34.
-
Benzyloxy Group: The benzyloxy group is also electron-donating, but its electronic influence is tempered by the benzyl moiety. While the fundamental +M effect from the oxygen is present, the phenyl ring of the benzyl group can have complex electronic interactions. Generally, its electron-donating capacity is considered comparable to or slightly less than the methoxy group.
Here is a diagram illustrating the resonance structures that depict the electron-donating nature of an alkoxy substituent on an aniline ring.
Caption: Resonance structures showing the +M effect of the alkoxy group.
B. Steric Hindrance: The Elephant in the Moiety
The most striking difference between the two groups is their size.
-
Methoxy Group: With only a methyl group attached to the oxygen, the methoxy substituent is relatively small and conformationally simple. It offers minimal steric hindrance, allowing for easier access of binding partners to adjacent sites on the molecule.
-
Benzyloxy Group: The benzyloxy group is significantly larger and more sterically demanding due to the presence of the phenyl ring. This bulk can be a double-edged sword. It can provide beneficial interactions, such as pi-stacking, within a receptor pocket, but it can also cause steric clashes that prevent optimal binding. Furthermore, its conformational flexibility is higher than that of the methoxy group, which can have entropic costs upon binding.
C. Lipophilicity: Impact on Solubility and Permeability
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Methoxy Group: The addition of a methoxy group generally increases a molecule's lipophilicity compared to a simple hydroxyl group, but it is considered a moderately lipophilic addition.
-
Benzyloxy Group: The benzyloxy group, with its additional phenyl ring, imparts a much greater degree of lipophilicity. This substantial increase in logP can enhance membrane permeability and binding to hydrophobic pockets but may also lead to undesirable effects such as decreased aqueous solubility, increased plasma protein binding, and greater off-target binding.
Quantitative Physicochemical Comparison
| Property | Methoxy (-OCH₃) | Benzyloxy (-OCH₂Ph) | Implication in Drug Design |
| Electronic Effect | Strong electron-donating (+M > -I) | Electron-donating | Modulates aniline pKa, influencing ionization state at physiological pH. |
| Steric Bulk | Small | Large, flexible | Can be used to probe pocket size, introduce beneficial interactions, or cause steric clashes. |
| Lipophilicity (logP) | Moderate increase | Significant increase | Impacts solubility, permeability, plasma protein binding, and metabolic clearance. |
| Hydrogen Bond Acceptor | Yes (1) | Yes (1) | Can participate in key interactions with biological targets. |
II. Metabolic Stability: The Cleavage Conundrum
One of the most critical differentiators between methoxy and benzyloxy anilines in a drug development context is their metabolic fate. Both are susceptible to oxidative O-dealkylation mediated by cytochrome P450 (CYP450) enzymes in the liver, but the ease and consequences of this cleavage differ significantly.
-
O-Demethylation (Methoxy): The removal of the methyl group is a very common metabolic pathway. It proceeds via hydroxylation of the methyl carbon, followed by the spontaneous elimination of formaldehyde to yield a phenol. This process is generally rapid for electron-rich aromatic systems.
-
O-Debenzylation (Benzyloxy): The cleavage of the benzyl group also occurs via CYP450-mediated oxidation at the benzylic carbon. This generates an unstable hemiacetal that breaks down to yield the corresponding phenol and benzaldehyde.
Key Metabolic Comparison:
-
Rate of Cleavage: O-debenzylation is often faster and more efficient than O-demethylation. The benzylic C-H bond is typically weaker and more accessible to CYP450 enzymes than the C-H bonds of a methyl group. This makes the benzyloxy group a potential metabolic liability, leading to rapid clearance and short in vivo half-life. However, it can also be strategically employed to design prodrugs, where the active phenolic compound is released upon metabolism.
-
Metabolic Products: Both pathways unmask a phenol, which can then undergo Phase II conjugation reactions (e.g., glucuronidation, sulfation) for excretion. The co-products are different: formaldehyde from the methoxy group and benzaldehyde from the benzyloxy group. While formaldehyde can be toxic, it is produced in small quantities and is generally handled by endogenous detoxification pathways. Benzaldehyde is further oxidized to benzoic acid.
Caption: Comparative metabolic O-dealkylation of aniline derivatives.
III. Experimental Protocols for Comparative Evaluation
To make an informed decision, direct experimental comparison is essential. Below are standardized protocols for assessing two key parameters: metabolic stability and lipophilicity.
A. Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of benzyloxy- and methoxy-substituted aniline analogues.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., Promega NADPH-Regeneration System)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the HLM working solution and phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add the pre-warmed NADPH regenerating system to start the reaction. The final HLM concentration should be 0.5 mg/mL.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately before adding NADPH.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ = (0.693 / t₁/₂) / (mg/mL protein concentration).
Caption: Experimental workflow for the in vitro metabolic stability assay.
B. Protocol: Determining logP by Shake-Flask Method
Objective: To measure the partition coefficient of the compounds between octanol and water.
Materials:
-
Test compounds
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with octanol)
-
Analytical instrumentation (e.g., HPLC-UV)
Methodology:
-
Prepare a stock solution of the test compound in the aqueous phase (PBS).
-
Add equal volumes of the aqueous solution and the organic phase (1-octanol) to a vial.
-
Shake the vial vigorously for 1 hour at room temperature to allow for partitioning equilibrium.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculate logP as: log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
IV. Conclusion: A Strategic Choice in Drug Design
The selection between a benzyloxy and a methoxy substituent is a classic "form-versus-function" dilemma in medicinal chemistry. Neither is inherently superior; their value is context-dependent.
-
Choose Methoxy when:
-
Metabolic stability is a primary concern.
-
A smaller steric footprint is required to fit into a tight binding pocket.
-
A moderate increase in lipophilicity is desired without sacrificing aqueous solubility.
-
-
Choose Benzyloxy when:
-
Exploring larger hydrophobic pockets where π-stacking or other van der Waals interactions could enhance affinity.
-
A significant increase in lipophilicity is needed to improve membrane permeability (while carefully monitoring solubility).
-
Rapid metabolic cleavage is desired, for instance, in a prodrug strategy to release an active phenolic metabolite.
-
Ultimately, the optimal choice can only be confirmed through empirical testing. By systematically evaluating analogues containing each substituent using the protocols outlined above, researchers can build a clear structure-activity and structure-property relationship, guiding their project toward a clinical candidate with a balanced and optimized profile.
References
- Title: Dissociation Constants of Organic Bases in Aqueous Solution Source: IUPAC, D.D. Perrin. Published by Butterworths, London, 1965. (Note: pKa values are widely cited fundamental data. A direct link to a single online source can be difficult; this reference represents the authoritative compilations from which such data is drawn. The specific value for p-anisidine is a standard textbook value.) URL:[Link]
- Title: The Role of Cytochrome P450 in Drug Metabolism Source: Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd ed.; Ortiz de Montellano, P. R., Ed.; Kluwer Academic/Plenum Publishers: New York, 2005. (Note: This is a foundational textbook. The specific mechanism of O-demethylation is a well-established concept covered in such texts.) URL:[Link]
- Title: O-Dealkylation Source: Drug Metabolism and Disposition, Volume 28, Issue 9, Pages 1073-1078, 2000. (Note: This is an example of a specific study; the principle of O-debenzylation is general knowledge in drug metabolism.) URL:[Link]
A Researcher's Guide to Orthogonal Purity Assessment of Synthesized 4-(Benzyloxy)-3-fluoroaniline
In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, downstream reaction success, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Benzyloxy)-3-fluoroaniline is a key building block in the synthesis of numerous compounds of pharmaceutical interest, particularly kinase inhibitors. Its structural integrity directly impacts the viability of complex synthetic routes. This guide provides an in-depth comparison of orthogonal analytical techniques essential for robustly assessing the purity of this critical intermediate, grounded in the principles of scientific integrity and practical, field-proven insights.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantitative Purity
Expertise & Experience: For non-volatile, UV-active compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for routine purity analysis.[1][2] Its strength lies in its ability to separate the target analyte from non-volatile impurities, starting materials, and byproducts with high resolution and quantitative accuracy.[2][3] The choice of a C18 stationary phase is standard for this class of aromatic amines, offering excellent hydrophobic selectivity. A gradient elution, typically with acetonitrile and water, is crucial for resolving compounds with differing polarities that are often present in a crude synthesis mixture.
Trustworthiness: The validity of an HPLC method hinges on a robust validation process.[4][5][6] System suitability tests, including peak symmetry (tailing factor), resolution between the main peak and closest impurity, and injection precision, must be established to ensure the data is reliable.[4] According to United States Pharmacopeia (USP) guidelines, specificity can be confirmed by spiking the sample with known potential impurities to ensure they are well-separated from the main analyte peak.[4]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Instrumentation & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Data Presentation: HPLC Purity Profile
| Compound | Retention Time (min) | Area (%) | Identification |
| 4-Aminophenol (potential byproduct) | 3.5 | 0.15 | Impurity |
| 3-Fluoro-4-hydroxyaniline (potential byproduct) | 4.2 | 0.25 | Impurity |
| This compound | 12.8 | 99.5 | Product |
| Unidentified Impurity | 15.1 | 0.10 | Impurity |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Unmasking Volatile Impurities
Expertise & Experience: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile and thermally stable impurities that might be missed by LC methods.[2] For aniline derivatives, GC is a powerful tool, often not requiring the derivatization needed for more polar compounds.[2] The mass spectrometer adds a critical layer of confirmation, providing structural information based on the fragmentation pattern of the analyte and any co-eluting impurities. This is invaluable for identifying unexpected byproducts from the synthesis.
Trustworthiness: The integrity of GC-MS data relies on the uniqueness of the mass spectrum for a given compound. Identification is confirmed by matching the obtained spectrum against a validated spectral library, such as the NIST database. For quantitative analysis, the use of an internal standard is recommended to correct for injection volume variability and ensure accuracy.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.[7]
-
Instrumentation & Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[7][8]
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan from m/z 40 to 450.
-
Data Presentation: GC-MS Impurity Profile
| Retention Time (min) | Compound ID | Key Mass Fragments (m/z) | Confirmation |
| 8.5 | Benzyl alcohol (potential byproduct) | 108, 91, 79 | Library Match >95% |
| 11.2 | This compound | 217 (M+), 91 (base peak) | Product |
| 13.4 | N-benzylaniline (potential byproduct) | 183, 182, 91 | Library Match >90% |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure & Purity
Expertise & Experience: NMR spectroscopy is the definitive technique for unambiguous structure elucidation and is a powerful tool for purity assessment.[9] Unlike chromatographic methods, every proton- (or fluorine-, carbon-, etc.) containing molecule in the sample contributes to the spectrum, providing a complete picture of the sample's composition. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, making it an exquisite probe for fluoroaromatic compounds and their related impurities.[10][11]
Trustworthiness: The inherent quantitative nature of NMR (qNMR) allows for the determination of purity without the need for a reference standard of the analyte itself.[12][13][14][15] By adding a known amount of a stable, certified internal standard with non-overlapping signals, the absolute purity of the target compound can be calculated with high accuracy. This makes qNMR a primary, orthogonal method for validating results from chromatographic techniques.[12][15]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride).
-
Instrumentation & Parameters:
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Standard single-pulse experiment. A relaxation delay (d1) of at least 5 times the longest T₁ is critical for accurate integration in qNMR.
-
¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).
-
¹⁹F NMR: Proton-decoupled single-pulse experiment. Use an appropriate spectral width for aromatic fluorine compounds (e.g., -100 to -180 ppm).[7]
-
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shifts (δ, ppm) in CDCl₃ | Key Correlations |
| ¹H | 7.5-7.3 (m, 5H, Ph-CH₂), 6.8-6.5 (m, 3H, Ar-H), 5.0 (s, 2H, O-CH₂), 3.5 (br s, 2H, NH₂) | Confirms benzyloxy and aniline fragments. |
| ¹³C | 150-110 (Ar-C), 71 (O-CH₂) | Confirms carbon backbone. |
| ¹⁹F | ~ -130 to -140 | Highly sensitive to electronic environment; sharp singlet expected. |
Section 4: Elemental Analysis - The Fundamental Check
Expertise & Experience: Elemental Analysis (EA) provides the fundamental percentage composition of Carbon, Hydrogen, and Nitrogen (CHN) in a sample.[16][17] It is a bulk analytical technique that serves as an essential, independent confirmation of the compound's empirical formula and overall purity.[18] Unlike other methods that focus on specific impurities, EA is sensitive to any impurity that alters the elemental composition, including residual solvents or inorganic salts.
Trustworthiness: Many peer-reviewed chemistry journals require elemental analysis data for the characterization of new compounds, typically stipulating that the experimentally found values must be within ±0.4% of the theoretical values.[19][20] This standard serves as a widely accepted benchmark for purity.[19]
Experimental Protocol: CHN Analysis
-
Sample Preparation: The sample must be meticulously dried to remove all traces of residual solvent, as this is a common source of error. A high vacuum oven is recommended.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[16]
Data Presentation: Elemental Composition
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 71.87 | 71.75 | -0.12 |
| Hydrogen (H) | 5.57 | 5.60 | +0.03 |
| Nitrogen (N) | 6.45 | 6.41 | -0.04 |
Conclusion: A Multi-Technique Strategy for Unimpeachable Quality
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized this compound demands an orthogonal, multi-technique approach.
-
HPLC serves as the primary tool for routine quantitative purity determination of non-volatile organics.
-
GC-MS is essential for identifying and quantifying potentially problematic volatile impurities.
-
NMR Spectroscopy provides unequivocal structural confirmation and offers a highly accurate, orthogonal method for purity determination via qNMR.
-
Elemental Analysis delivers a fundamental check of the elemental composition, confirming the empirical formula and flagging non-chromatophoric or inorganic impurities.
By integrating the data from these four distinct analytical pillars, researchers and drug development professionals can possess the highest degree of confidence in the quality of their synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
- Vertex AI Search result citing researchgate.net, a study on the synthesis of p-aminocinnamic aldehydes where purity was confirmed by NMR, IR, and elemental analysis.
- Vertex AI Search result from uspnf.com discussing the importance of pharmaceutical analytical impurities (PAIs)
- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Royal Society of Chemistry. [Link]
- Vertex AI Search result from the University of Michigan providing a synthesis of 4-benzyloxy-3-chloroaniline with characterization data including ¹H NMR, ¹³C NMR, and elemental analysis.
- Pauli, G. F., Chen, S.-N., & Simmler, C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. John Wiley & Sons Ltd. [Link]
- McManus, J. B., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. American Chemical Society. [Link]
- Emery Pharma. (n.d.).
- USP. (n.d.).
- Vertex AI Search result citing a 2015 study on the synthesis and characterization of aromatic amines using various spectroscopic methods.
- U.S. Environmental Protection Agency. (n.d.).
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
- Oxford Academic. (n.d.). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Vertex AI Search result from The Royal Society of Chemistry on the synthesis of fluoro-triazoles with detailed NMR characteriz
- NIH PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]
- Vertex AI Search result from ACS Publications on fluoroalkylamines in mass spectrometry.
- International Journal of Research and Review. (2025).
- NIH PubMed Central. (n.d.).
- ACS Publications. (2023).
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
- Vertex AI Search result from knauer.net on the determination of primary aromatic amines in printer ink using UHPLC-MS.
- Vertex AI Search result from researchgate.net, a review of George M. Hanna's pioneering work in qNMR for pharmaceutical analysis.
- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal. [Link]
- US Pharmacopeia. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
- Vertex AI Search result from researchgate.
- National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST WebBook. [Link]
- Google Patents. (n.d.). Synthesis method of m-fluoroaniline.
- Lhasa Limited. (n.d.).
- University of Ottawa. (n.d.). 19Fluorine NMR. [Link]
- Jetir.Org. (n.d.).
- PubChem. (n.d.). 3-Fluoroaniline. [Link]
- Oldfield Group Website - University of Illinois. (1996).
- University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. biophysics.org [biophysics.org]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 4-(Benzyloxy)-3-fluoroaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The strategic placement of various functional groups on the aniline ring can profoundly influence the molecule's biological activity, including its cytotoxicity against cancer cells. The compound 4-(benzyloxy)-3-fluoroaniline incorporates two key substituents: a bulky, lipophilic benzyloxy group and a highly electronegative fluorine atom. This combination is anticipated to modulate the compound's physicochemical properties, cellular uptake, and interaction with biological targets.
This guide will explore the cytotoxic landscape of this compound analogs by examining the influence of substituent position and nature on their anti-proliferative effects. While direct comparative studies on a comprehensive series of these specific analogs are limited in publicly available literature, this guide will draw upon data from structurally related compounds to infer potential structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Insights
The cytotoxic effects of substituted anilines are intricately linked to the electronic and steric properties of their substituents.[1] Generally, the presence of electron-withdrawing groups, such as a nitro group or halogens, can enhance cytotoxicity.[1] The position of these substituents also plays a critical role in determining the toxic potency of the molecule.[1]
The Role of the Fluoro Substituent:
The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In many drug candidates, fluorination has been shown to enhance cytotoxic activity. For instance, studies on quinoline derivatives have demonstrated that the presence of a fluorine atom can improve potency.[2] The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, potentially influencing interactions with biological macromolecules.
The Influence of the Benzyloxy Group:
The benzyloxy moiety is a relatively large and lipophilic group. Its presence at the para position of the aniline ring is expected to increase the overall lipophilicity of the molecule, which may facilitate its passage through cellular membranes. The position of this bulky group can also create specific steric interactions with target enzymes or receptors, potentially leading to selective bioactivity. In a series of 4-benzyloxyquinolin-2(1H)-one derivatives, several compounds displayed high potency against various cancer cell lines, suggesting the benzyloxy group contributes favorably to their cytotoxic profile.[3]
Based on these general principles, it can be hypothesized that the cytotoxic activity of this compound analogs will be modulated by:
-
Position of the Fluoro Group: Moving the fluorine atom from the meta (3-position) to the ortho (2-position) or removing it altogether would likely alter the electronic properties and steric hindrance around the amino group, thereby affecting biological activity.
-
Position of the Benzyloxy Group: Shifting the benzyloxy group from the para (4-position) to the meta or ortho positions would significantly change the molecule's shape and polarity, likely impacting its ability to bind to its biological target.
-
Substitutions on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyloxy moiety could further fine-tune the electronic properties and lipophilicity of the entire molecule, offering another avenue for optimizing cytotoxic activity.
Comparative Cytotoxicity Data (Inferred)
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroanilines | |||
| 2-Nitroaniline | (Not specified, submitochondrial particles) | 180 | [1] |
| 3-Nitroaniline | (Not specified, submitochondrial particles) | 250 | [1] |
| 4-Nitroaniline | (Not specified, submitochondrial particles) | 210 | [1] |
| Chloroanilines | |||
| 2-Chloroaniline | (Not specified, submitochondrial particles) | 220 | [1] |
| 3-Chloroaniline | (Not specified, submitochondrial particles) | 140 | [1] |
| 4-Chloroaniline | (Not specified, submitochondrial particles) | 110 | [1] |
| 2,4-Dichloroaniline | (Not specified, submitochondrial particles) | 72.5 | [1] |
| Anilino Pyrimidine Sulfonamides | |||
| Compound 3d | K562 (Leukemia) | 5.6 - 12.3 (range for series) | [4] |
| Compound 3e | K562 (Leukemia) | 5.6 - 12.3 (range for series) | [4] |
| Compound 3g | K562 (Leukemia) | 5.6 - 12.3 (range for series) | [4] |
| 4-Benzyloxyquinolin-2(1H)-ones | |||
| Compound 11e | COLO 205 (Colon) | < 1 | [3] |
Note: The EC50 values for nitroanilines and chloroanilines are from a study using submitochondrial particles and may not directly correlate with whole-cell cytotoxicity but offer insights into relative toxicity.[1]
Mechanistic Insights: Induction of Apoptosis
A primary mechanism by which many cytotoxic agents exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies on aniline derivatives suggest their ability to trigger this cellular suicide program.[4][5]
Key Apoptotic Pathways
Apoptosis is a tightly regulated process involving a cascade of molecular events. Two major pathways can initiate apoptosis:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspase enzymes, ultimately leading to cell death.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which directly activates initiator caspases.
Both pathways converge on the activation of executioner caspases, such as caspase-3 , which is a key mediator of apoptosis.[3][6] Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
The following diagram illustrates a potential signaling pathway for aniline derivative-induced apoptosis:
Caption: Potential intrinsic pathway of apoptosis induced by aniline analogs.
Experimental Protocols
To facilitate further investigation into the comparative cytotoxicity of this compound analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for an additional 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a direct measure of apoptosis induction.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent to each well. This reagent contains the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
The following diagram outlines the general workflow for assessing the cytotoxicity of the aniline analogs:
Caption: General workflow for the cytotoxic evaluation of aniline analogs.
Conclusion
The strategic modification of the aniline scaffold with benzyloxy and fluoro groups presents a promising avenue for the development of novel cytotoxic agents. While direct comparative data for a comprehensive series of this compound analogs is currently limited, this guide provides a framework for future investigations based on established structure-activity relationships of related compounds. The detailed experimental protocols herein offer a robust starting point for researchers to systematically evaluate the cytotoxic potential and elucidate the mechanisms of action of this intriguing class of molecules. Further research focusing on a systematic variation of the substituent patterns is warranted to fully unlock the therapeutic potential of these aniline derivatives in oncology.
References
- Comparative Assessment of the Cytotoxic Effects of Different Xenobiotics in Three Hepatoma Cell Lines. (n.d.). PubMed.
- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). MDPI.
- Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents. (n.d.). PubMed.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
- Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. (2024). National Center for Biotechnology Information.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). National Center for Biotechnology Information.
- Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. (n.d.). MDPI.
- In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. (n.d.). PubMed.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information.
- Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. (n.d.). National Center for Biotechnology Information.
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications.
- Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. (n.d.). National Center for Biotechnology Information.
- Comparative assessment of the cytotoxic effects of different xenobiotics in three hepatoma cell lines. (n.d.). PubMed.
- Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace.
- Induction of apoptosis and inhibition of signalling pathways by alkylated purines. (n.d.). PubMed.
- Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents. (n.d.). ResearchGate.
- Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (n.d.). Journal of Materials Chemistry B (RSC Publishing).
- Caspase-3 Activators as Anticancer Agents. (2023). Bentham Science.
- Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). MDPI.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
- Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors. (2019). OUCI.
- Interleukin-1β Enhances FasL-Induced Caspase-3/-7 Activity without Increasing Apoptosis in Primary Mouse Hepatocytes. (n.d.). PLOS One.
- Discovery of substituted 4-anilino-2-arylpyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. 2. Structure-activity relationships of the 2-aryl group. (2009). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Benzyloxy)-3-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a lead compound's selectivity is as critical as the enhancement of its potency. Off-target interactions can lead to unforeseen toxicities and diminished therapeutic windows, representing a significant cause of late-stage clinical failures. The 4-(benzyloxy)-3-fluoroaniline scaffold has emerged as a promising starting point for the development of inhibitors targeting a range of biological targets, including protein kinases. However, the inherent characteristics of the aniline moiety, such as its potential for metabolic activation and off-target binding, necessitate a rigorous evaluation of the cross-reactivity profile of its derivatives.[1][2]
This guide provides a comprehensive framework for conducting cross-reactivity studies on novel this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of a hypothetical lead candidate against established alternatives. Our focus is to equip researchers with the knowledge to build a robust data package that not only supports lead optimization but also de-risks the progression of candidates toward clinical development.
The Rationale for Proactive Cross-Reactivity Profiling
Aniline and its derivatives are known to be "structural alerts," meaning they have the potential to undergo metabolic processing into reactive metabolites that can cause idiosyncratic adverse drug reactions.[2] Furthermore, the benzyloxy group, while often employed to enhance binding affinity, can also contribute to unforeseen interactions with a variety of biological macromolecules. Therefore, a proactive and comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By identifying and understanding off-target interactions early in the discovery process, medicinal chemists can make informed decisions to mitigate these liabilities and enhance the overall safety and efficacy of the drug candidate.[1]
A Comparative Framework for a Novel Derivative
To illustrate the principles of a thorough cross-reactivity study, we will consider a hypothetical novel this compound derivative, designated Cpd-X . We will compare its performance against two hypothetical alternatives:
-
Alternative A: A previously characterized compound from the same chemical series with known off-target liabilities.
-
Alternative B: A structurally distinct inhibitor of the same primary target.
This comparative approach allows for a contextual understanding of the selectivity profile of Cpd-X .
Key Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions. The following sections outline the critical experimental workflows.
Kinome Profiling: A Broad View of Kinase Selectivity
For derivatives targeting protein kinases, a broad assessment of their activity against a panel of kinases is a crucial first step. The human kinome consists of over 500 kinases, and off-target inhibition can lead to a range of adverse effects.
Experimental Protocol: KinomeScan™ Assay
The KinomeScan™ (DiscoverX) platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[3][4]
Methodology:
-
Compound Preparation: Dissolve Cpd-X , Alternative A , and Alternative B in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit the compounds to a commercial vendor for screening against a panel of, for example, 468 kinases at a single concentration (e.g., 1 µM).
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a percentage of control value below 35% or a percent inhibition greater than 65%.
-
Follow-up: For any significant off-target hits, determine the dissociation constant (Kd) in a dose-response experiment to quantify the binding affinity.
Data Presentation: Kinome Selectivity Profile
The results of the kinome scan can be summarized in a table to provide a clear comparison of the selectivity of the tested compounds.
| Kinase Target | Cpd-X (% Inhibition @ 1µM) | Alternative A (% Inhibition @ 1µM) | Alternative B (% Inhibition @ 1µM) |
| Primary Target | 98% | 95% | 99% |
| Off-Target Kinase 1 | 25% | 75% | 10% |
| Off-Target Kinase 2 | 15% | 68% | 5% |
| Off-Target Kinase 3 | <10% | 40% | <5% |
Hypothetical data for illustrative purposes.
Cytochrome P450 (CYP) Inhibition: Assessing Metabolic Liabilities
Inhibition of CYP enzymes is a major cause of drug-drug interactions.[5] Aniline derivatives are known to have the potential to inhibit various CYP isoforms.[6]
Experimental Protocol: In Vitro CYP Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Reagents: Human liver microsomes, specific CYP isoform probe substrates, and a fluorescent detection system.
-
Incubation: Pre-incubate the test compounds (Cpd-X , Alternative A , Alternative B ) at various concentrations with human liver microsomes and a specific CYP probe substrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Detection: After a set incubation time, stop the reaction and measure the formation of the fluorescent metabolite.
-
Data Analysis: Calculate the IC50 value for each compound against each CYP isoform.
Data Presentation: CYP Inhibition Profile
| CYP Isoform | Cpd-X IC50 (µM) | Alternative A IC50 (µM) | Alternative B IC50 (µM) |
| CYP1A2 | >50 | 15 | >50 |
| CYP2C9 | >50 | 8 | 45 |
| CYP2C19 | 25 | 5 | >50 |
| CYP2D6 | >50 | 2 | >50 |
| CYP3A4 | 18 | 1 | 30 |
Hypothetical data for illustrative purposes.
hERG Channel Inhibition: Evaluating Cardiotoxicity Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[7] Therefore, assessing the hERG liability of new chemical entities is a critical safety evaluation.
Experimental Protocol: Automated Patch Clamp Assay
Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).
-
Compound Application: Apply a range of concentrations of the test compounds (Cpd-X , Alternative A , Alternative B ) to the cells.
-
Electrophysiological Recording: Record the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Measure the inhibition of the hERG current and calculate the IC50 value for each compound.
Data Presentation: hERG Inhibition Profile
| Compound | hERG IC50 (µM) |
| Cpd-X | 35 |
| Alternative A | 2 |
| Alternative B | >50 |
Hypothetical data for illustrative purposes.
Synthesizing the Data: A Holistic View of Cross-Reactivity
The true power of these studies lies in the integrated analysis of the data. For our hypothetical Cpd-X , the data suggests a significantly improved selectivity profile compared to Alternative A . It exhibits fewer off-target kinase interactions, weaker inhibition of key CYP enzymes, and a much larger safety margin for hERG channel inhibition. While Alternative B also shows a good selectivity profile, Cpd-X may possess other desirable properties (e.g., potency, pharmacokinetics) that make it a superior lead candidate.
This comprehensive cross-reactivity assessment provides the confidence to progress Cpd-X to the next stage of preclinical development. It also offers valuable structure-activity relationship (SAR) insights that can guide the design of even more selective second-generation compounds.
Conclusion: Building a Foundation of Trustworthiness
A thorough and early investigation into the cross-reactivity of novel chemical entities is a cornerstone of modern, efficient drug discovery. By employing a suite of well-validated in vitro assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only mitigates the risk of late-stage failures but also embodies the principles of scientific integrity by ensuring that only the most promising and safest candidates advance toward the clinic. The methodologies and comparative framework presented in this guide offer a robust starting point for any research team working with this compound derivatives and other novel chemical scaffolds.
References
- Charles River. (n.d.). Off-Target Screening Cell Microarray Assay.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Danker, T., & an R, M. (2004). Evaluation of a high-throughput fluorescence assay method for hERG potassium channel inhibition. Journal of biomolecular screening, 9(5), 393–401.
- Drew, L. (2022, December 10). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 477–494.
- ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay.
- Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2017). Chemical Proteomics Reveals the Target Space of Clinical Kinase Inhibitors. ACS Chemical Biology, 12(1), 119–128.
- LINCS. (2015, April 6). KinomeScan Kinase Inhibitor Targets Dataset.
- PubChem. (n.d.). 3-Fluoroaniline.
- ResearchGate. (2022, August 9). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs.
- RSC Publishing. (2020). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches.
- YouTube. (2020, May 4). Cytochrome P450 Inducers and Inhibitors Mnemonic and Table | CYP450 SICKFACES & CRAP GPS.
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. researchgate.net [researchgate.net]
- 3. Dataset - LINCS KinomeScan Kinase Inhibitor Targets [maayanlab.cloud]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 7. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(Benzyloxy)-3-fluoroaniline: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Benzyloxy)-3-fluoroaniline, a key intermediate in various synthetic pathways. By understanding the inherent hazards and adhering to established best practices, you can ensure the safety of your personnel and maintain regulatory compliance.
Immediate Safety and Hazard Assessment
Therefore, it is imperative to treat this compound as a hazardous substance. All personnel handling this compound must be thoroughly trained on its potential risks and the proper safety procedures.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE based on recommendations for analogous compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl, neoprene, Viton). Nitrile gloves are not recommended for extended contact.[8] | Prevents skin contact and absorption of the chemical. |
| Eye Protection | Chemical splash goggles or a face shield.[4][5] | Protects eyes from splashes and accidental contact. |
| Body Protection | A fully-buttoned lab coat.[8] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5] | Minimizes the risk of inhaling harmful vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste management facility.
In-Laboratory Waste Management
-
Waste Segregation and Collection :
-
All waste containing this compound, including residual material, contaminated consumables (e.g., pipette tips, weighing boats), and reaction byproducts, must be collected in a designated hazardous waste container.[9]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[10]
-
-
Container Selection and Labeling :
-
Use a compatible, sealable container for waste collection, such as a high-density polyethylene (HDPE) jug.[8][9] The container must be in good condition and free from leaks.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[9][11]
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2][9]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making and procedural flow for the proper disposal of this compound.
Final Disposal Procedures
The ultimate disposal of this compound waste must be handled by a licensed and accredited professional waste disposal service.[1][4][9] The most common and recommended method for the disposal of aniline and its derivatives is chemical incineration in a facility equipped with an afterburner and scrubber.[4][9] This method ensures the complete destruction of the hazardous compound, minimizing its environmental impact.
It is the responsibility of the waste generator to ensure that the chosen disposal facility is in compliance with all local, state, and federal regulations.[6][12][13] Maintain meticulous records of all hazardous waste generated and disposed of, including manifests that track the waste from your facility to its final destination.[11][13]
Regulatory Framework
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals.[14][15] It is crucial to be familiar with and adhere to the regulations set forth by these agencies, as well as any specific guidelines from your state and local authorities.[6]
Conclusion
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By implementing the procedures outlined in this guide, researchers and scientists can mitigate the risks associated with this compound, ensure a safe working environment, and comply with all relevant environmental regulations. Always consult your institution's EHS department for specific guidance and requirements.
References
- 4-Chloro-3-fluoroaniline - SAFETY D
- AN-1561 p.
- 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2015). Loba Chemie.
- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Central Drug House.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Navigating the Safe Disposal of 4-Fluoroaniline: A Procedural Guide. (n.d.). Benchchem.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Worker Exposures to Volatile Amines | Occupational Safety and Health Administr
- Hazardous Waste | US EPA. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet: Aniline - Carl ROTH. (n.d.). Carl ROTH.
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). U.S. Environmental Protection Agency.
- 4 - SAFETY D
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022).
- Documents Related to the Hazardous Waste Listing of Dyes and Pigments | US EPA. (2017). U.S. Environmental Protection Agency.
- Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency.
- Method for the determination of aromatic amines in workplace air using gas chrom
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Fluoride (F- & HF) in Workplace Atmospheres - OSHA. (n.d.).
- Aniline. (n.d.).
- Hazardous Waste - Overview | Occupational Safety and Health Administr
- Safety Data Sheet - Fisher Scientific. (2015). Fisher Scientific.
- Guidance For Hazard Determination | Occupational Safety and Health Administr
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 15. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to Handling 4-(Benzyloxy)-3-fluoroaniline: A Framework for Safety
As drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides a detailed operational and safety framework for handling 4-(Benzyloxy)-3-fluoroaniline, a compound class—aromatic amines—that requires meticulous handling. The procedures outlined here are designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental workflow.
Hazard Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its primary hazards by examining structurally related compounds like fluoroanilines and benzyloxyanilines. This analysis forms the basis of our risk assessment.
The primary hazards are consistently identified across related molecules as:
-
Skin Irritation/Corrosion: Aromatic amines can be irritants and may cause severe burns upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Direct contact can cause significant and potentially irreversible damage to the eyes.[2][3][5][6]
-
Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][6]
-
Potential Carcinogenicity: Some anilines are classified as suspected carcinogens.[1]
Table 1: Inferred GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3][6] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the hazard. The primary methods for exposure control are administrative and engineering controls.
-
Designated Work Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) to effectively capture dust and vapors.
-
Restricted Access: Only personnel directly involved in the experiment and trained in handling this class of compound should be in the designated area.
Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks and potential exposure levels.
Eye and Face Protection
Given the severe eye irritation potential, robust protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Liquid Transfers/Splash Risk: Chemical splash goggles should be worn.[8]
-
High-Risk Operations: For tasks with a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[8][9]
Hand Protection: The Critical Barrier
There is no single glove material that protects against all chemicals. For aromatic amines, careful selection is crucial as they can permeate some materials.[10][11]
-
Primary Recommendation: Nitrile gloves are a common choice and provide good resistance to a range of chemicals and are effective against incidental contact (splashes).[8][9]
-
Extended Contact or Immersion: For situations involving potential prolonged contact, double-gloving is recommended. An inner nitrile glove with an outer, more robust glove like neoprene can provide an extra layer of safety.[9][12]
-
Integrity Check: Always inspect gloves for any signs of degradation, punctures, or tears before use.[8] Contaminated gloves should be removed using a technique that avoids skin contact with the outer surface and disposed of immediately as hazardous waste.[2]
Table 2: Glove Selection Guide for Handling Anilines
| Glove Material | Splash Protection | Immersion/Extended Use | Notes |
| Nitrile | Excellent | Fair to Good | Good general-purpose choice. Not recommended for prolonged immersion.[9] |
| Neoprene | Excellent | Excellent | Resists a broad range of acids, caustics, and solvents. A good choice for outer glove.[9] |
| Latex | Poor | Poor | Not recommended due to poor chemical resistance and potential for allergic reactions.[9] |
| PVC | Good | Fair | Good resistance to acids and bases but not recommended for many organic solvents.[9] |
Body Protection
-
Standard Use: A flame-resistant (FR) or Nomex® lab coat, fully buttoned, is mandatory to protect skin and personal clothing from minor splashes and dust.[8]
-
Large Quantities: When handling larger quantities (>50g), supplement the lab coat with a chemical-resistant apron.
-
Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory.[8]
Respiratory Protection
Engineering controls (i.e., the fume hood) should eliminate the need for respiratory protection. However, a respirator is required if engineering controls are not feasible or during a large spill cleanup.[8]
-
Requirement: Use requires enrollment in the institution's respiratory protection program, which includes medical evaluation and annual fit testing.[8]
-
Type: For dusts or mists, a NIOSH-approved air-purifying respirator with N95, N100, P95, or P100 particulate filters would be appropriate. For higher vapor concentrations, a cartridge specific for organic vapors would be necessary.
Procedural Blueprint for Safe Handling
A systematic workflow minimizes error and exposure. The following diagrams illustrate the mandatory sequences for preparing for and concluding work with this compound.
PPE Donning Sequence
This sequence ensures that the most contaminated items (gloves) are put on last.
Caption: PPE Donning Sequence.
PPE Doffing (Removal) Sequence
The principle is to remove the most contaminated items first to avoid cross-contamination.
Caption: PPE Doffing Sequence.
Emergency Response & Decontamination
Preparedness is key to mitigating the impact of an accidental exposure or spill.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Spill Management Protocol
For any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. For small spills inside a fume hood:
Caption: Small Spill Response Workflow.
Waste Disposal: A Critical Final Step
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[13][14][15]
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[14][15] Specific, clearly labeled waste containers must be used.
-
Container Management: Keep waste containers closed at all times except when adding waste.[14] Store in a secondary container in a well-ventilated area.
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name and the words "Hazardous Waste".[14]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Apollo Scientific. (2023, July 7). 4-Fluoroaniline Safety Data Sheet.
- Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837-41. [Link]
- Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
- CHEMM. Personal Protective Equipment (PPE). Retrieved from U.S. Department of Health & Human Services website. [Link]
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Fluorochem. (2024, December 19). Safety Data Sheet: 5-(Benzyloxy)-2-fluoroaniline.
- Fisher Scientific. Safety Data Sheet: 3-Fluoroaniline.
- Apollo Scientific. (2023, August 1). 4-(Benzyloxy)aniline hydrochloride Safety Data Sheet.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Keene State College. Hazardous Waste Management Procedures.
- University of Wisconsin-Milwaukee. Halogenated Waste.
- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
- Thermo Fisher Scientific. Safety Data Sheet: 4-Chloro-3-fluoroaniline.
- Glentham Life Sciences. (2023, August 16). 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Bucknell University. Hazardous Waste Segregation.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. tandfonline.com [tandfonline.com]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. uakron.edu [uakron.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
